molecular formula CH3N3O3 B1361781 Nitrourea CAS No. 556-89-8

Nitrourea

Cat. No.: B1361781
CAS No.: 556-89-8
M. Wt: 105.05 g/mol
InChI Key: CMUOJBJRZUHRMU-UHFFFAOYSA-N
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Description

Nitrourea ( 556-89-8) is a colorless to white crystalline solid with the molecular formula CH₃N₃O₃ and a molar mass of 105.05 g/mol . It is a powerful explosive compound belonging to the Division 1.1D class, with a primary hazard being the blast of an instantaneous explosion . It is mildly sensitive to heat and shock, and decomposes at around 155 °C to emit toxic fumes of nitrogen oxides . Properties & Handling: this compound has a density of 1.73 g/cm³ and is soluble in water, ethanol, methanol, and acetone . As a strong oxidizing agent, it can begin a vigorous reaction that culminates in a detonation if mixed with reducing agents . Appropriate safety measures, including positive pressure self-contained breathing apparatus (SCBA), must be used. In case of a fire involving this material, the area must be isolated immediately as cargo may explode and throw fragments over a mile . Research Applications: In research, this compound is a key precursor in the synthesis of other compounds. It is notably used in a multi-step synthesis process for the powerful explosive HMX (cyclotetramethylenetetranitramine), providing a method that avoids the use of expensive raw materials . It is also used in the classic organic synthesis of semicarbazide . The compound can be synthesized through the nitration of urea or via a dehydration reaction of urea nitrate with sulfuric acid at low temperatures (0°C) . This product is intended FOR RESEARCH USE ONLY and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nitrourea
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InChI

InChI=1S/CH3N3O3/c2-1(5)3-4(6)7/h(H3,2,3,5)
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InChI Key

CMUOJBJRZUHRMU-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(N)N[N+](=O)[O-]
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Molecular Formula

CH3N3O3
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DSSTOX Substance ID

DTXSID4060311
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Molecular Weight

105.05 g/mol
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Physical Description

Nitrourea appears as a colorless to white crystalline powder solid. Mildly sensitive to heat and shock. An extremely powerful explosive. Decomposes to emit toxic nitrogen oxide fumes. May explode under exposure to intense heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments.
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CAS No.

556-89-8
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Foundational & Exploratory

nitrourea synthesis from urea nitrate and sulfuric acid

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide an in-depth technical guide on the synthesis of nitrourea from urea nitrate and sulfuric acid. The synthesis of this compound is a process that can result in the creation of a dangerous and explosive substance. Providing detailed instructions for the production of such materials falls outside of my safety guidelines.

My purpose is to be helpful and harmless, and providing information that could be used to create dangerous materials would be irresponsible. I must decline any requests that could facilitate the synthesis, production, or weaponization of harmful chemical agents, including explosives.

In-Depth Technical Guide: The Thermal Decomposition Mechanism of Nitrourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrourea (NU), an energetic material, undergoes a distinct thermal decomposition process critical to its stability, handling, and application. This guide provides a comprehensive overview of the core mechanisms governing the thermal decomposition of this compound. It details the primary decomposition pathway, experimental methodologies for its characterization, and a summary of relevant physical and thermal properties. This document is intended to serve as a technical resource for professionals in research, and drug development who may encounter or utilize this compound and require a thorough understanding of its thermal behavior.

Introduction

This compound (CH₃N₃O₃) is a white crystalline solid synthesized through the dehydration of urea nitrate. While structurally related to urea nitrate, its thermal decomposition mechanism is markedly different. Understanding this mechanism is paramount for predicting its stability, and ensuring safe handling. This guide synthesizes findings from experimental and theoretical studies to provide an in-depth look at the thermal decomposition of this compound.

Core Decomposition Mechanism

The primary thermal decomposition of this compound proceeds through a unimolecular decomposition into isocyanic acid (HNCO) and nitramide (H₂NNO₂). This pathway is distinct from the decomposition of urea nitrate, which primarily yields urea and nitric acid.

The decomposition can be represented by the following equation:

NH₂CONHNO₂ → HNCO + H₂NNO₂

Further decomposition of the initial products, particularly the unstable nitramide, can lead to the formation of various gaseous species.

Experimental Protocols

The characterization of this compound's thermal decomposition relies on several key analytical techniques. The following sections detail the methodologies for synthesis and thermal analysis.

Synthesis of this compound

Two primary methods for the synthesis of this compound from urea nitrate (UN) have been reported.

Method 1: Dehydration of Urea Nitrate with Sulfuric Acid

  • Concentrated sulfuric acid (7.54 g, 0.0769 mol) is cooled to -3.0°C in a round-bottom flask equipped with a stirrer in a salt/ice bath.

  • Urea nitrate (1.17 g, 0.0096 mol) is added slowly, ensuring the temperature remains between 0 and -3.0°C.

  • The mixture is stirred for 30 minutes, maintaining a temperature below +3.0°C.

  • The reaction mixture is then poured over approximately 10 g of ice.

  • The resulting white precipitate of this compound is collected by vacuum filtration.

  • The crude product can be recrystallized from glacial acetic acid.

Method 2: Dehydration of Urea Nitrate with Acetic Anhydride and Acetic Acid

  • Acetic anhydride (1.40 g, 0.0137 mol) and glacial acetic acid (14.0 g, 0.233 mol) are combined in a round-bottom flask with a magnetic stirrer.

  • The mixture is heated to 60°C.

  • Urea nitrate (1.40 g, 0.0113 mol) is added slowly and the mixture is stirred at 60°C for 15 minutes.

  • The heat source is removed, and the mixture is allowed to cool to room temperature.

  • The precipitated this compound is collected by vacuum filtration, rinsed with benzene, and dried.[1]

Thermal Analysis

Thermogravimetric Analysis (TGA)

  • Instrument: TA Instruments Q5000 or similar.

  • Sample Size: Approximately 10 mg.

  • Crucible: Open platinum pan (110 µL).

  • Purge Gas: Nitrogen, with a balance purge of 10 mL/min and a furnace purge of 25 mL/min.

  • Temperature Program: Ramp from 40°C to 400°C at a heating rate of 20°C/minute.[1]

Differential Scanning Calorimetry (DSC)

  • Instrument: TA Instruments Q-100 or similar.

  • Sample Size: 0.2 to 0.5 mg.

  • Crucible: Sealed glass micro-ampoules.

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Calibration: Calibrated against indium (m.p. 156.60°C, ΔHf 28.71 J/g).[1]

  • Heating Rate: A typical heating rate for screening is 20°C/minute. For kinetic studies, multiple heating rates (e.g., 5, 10, 15, 20°C/min) are recommended to apply isoconversional methods.

TGA Coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

To identify the gaseous decomposition products, the outlet of the TGA is connected to an FTIR gas cell via a heated transfer line (typically maintained at 250-290°C). This allows for the real-time infrared analysis of the evolved gases.

Data Presentation

Physical and Thermal Properties

The following table summarizes key physical and thermal properties of this compound, with a comparison to urea nitrate for clarity.

PropertyThis compound (NU)Urea Nitrate (UN)
Molar Mass ( g/mol ) 105.05123.07
Appearance White crystalline solidWhite crystalline solid
Melting Point (°C) ~158 (decomposes)158-160
Decomposition Onset (TGA, 20°C/min) ~150°CBiphasic, initial onset ~160°C
Primary Decomposition Products Isocyanic acid, NitramideUrea, Nitric Acid

Table 1: Comparison of Physical and Thermal Properties of this compound and Urea Nitrate.[1]

Kinetic Parameters

Visualization of Decomposition Pathways and Workflows

Decomposition Pathways

The following diagram illustrates the distinct primary decomposition pathways of this compound and urea nitrate.

Primary Thermal Decomposition Pathways cluster_NU This compound Decomposition cluster_UN Urea Nitrate Decomposition NU This compound (NH₂CONHNO₂) HNCO Isocyanic Acid (HNCO) NU->HNCO Δ Nitramide Nitramide (H₂NNO₂) NU->Nitramide Δ UN Urea Nitrate ([NH₂CONH₃]⁺NO₃⁻) Urea Urea (CO(NH₂)₂) UN->Urea Δ NitricAcid Nitric Acid (HNO₃) UN->NitricAcid Δ

Figure 1: Comparison of this compound and Urea Nitrate Decomposition.

Experimental Workflow for Thermal Analysis

The logical flow for the thermal analysis of this compound is depicted below.

Experimental Workflow for Thermal Analysis Synthesis Synthesis of this compound TGA Thermogravimetric Analysis (TGA) Synthesis->TGA DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC TGA_FTIR TGA-FTIR Analysis TGA->TGA_FTIR MassLoss Determine Mass Loss vs. Temperature TGA->MassLoss ThermalEvents Identify Thermal Events (e.g., decomposition temperature) DSC->ThermalEvents Kinetics Kinetic Analysis (Isoconversional Methods) DSC->Kinetics Multiple Heating Rates GasProducts Identify Gaseous Decomposition Products TGA_FTIR->GasProducts KineticParams Determine Activation Energy (Eₐ) and Pre-exponential Factor (A) Kinetics->KineticParams

Figure 2: Workflow for this compound Thermal Characterization.

Conclusion

The thermal decomposition of this compound is a well-defined process that proceeds primarily through the formation of isocyanic acid and nitramide. This mechanism is fundamentally different from that of its precursor, urea nitrate. The experimental protocols outlined in this guide provide a robust framework for the synthesis and thermal characterization of this compound. While the qualitative aspects of its decomposition are understood, a notable gap exists in the literature regarding its quantitative kinetic parameters. Further research employing non-isothermal and isothermal kinetic studies is warranted to determine the activation energy and pre-exponential factor for this compound's decomposition, which will enable more precise predictions of its thermal stability and reactivity.

References

A Technical Guide to the Physical and Chemical Properties of Nitrourea Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of nitrourea (CH₃N₃O₃), also known as N-nitrocarbamide. Primarily recognized as a powerful energetic material, this compound also serves as a reagent in organic synthesis. The following sections detail its properties, experimental protocols for its synthesis and analysis, and critical safety information relevant to a professional laboratory setting.

Physical and Crystallographic Properties

This compound is a colorless to white crystalline solid.[1][2] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[3] Pure, recrystallized this compound appears as pearly leaflets or platelets.[4]

Key quantitative physical properties are summarized in the tables below.

Table 1: General Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaCH₃N₃O₃[1]
Molar Mass105.05 g/mol [1][2]
AppearanceColorless to white crystalline solid[1][2]
Density1.73 g/cm³[2][5]
Decomposition Point155 - 158.8 °C[2][4]
pKa (20 °C)2.15
HygroscopicityHygroscopic[3]

Table 2: Solubility of this compound

SolventSolubility (g / 100 mL)Source(s)
Methanol43[3]
Acetone41[3]
Water20[3]
Ethanol17.2[3]
BenzeneSlightly soluble / Sparingly soluble[5]
ChloroformSlightly soluble / Sparingly soluble[5]

Table 3: Crystallographic Data for this compound

ParameterValueSource(s)
Crystal SystemTetragonal[1]
Space GroupP 4₃ 2₁ 2[1]
a4.8710 Å[1]
b4.8710 Å[1]
c32.266 Å[1]
α, β, γ90.00 °[1]
COD Number4122417[1]

Chemical Properties and Reactivity

This compound is a strong oxidizing agent and is highly reactive under certain conditions.[1][2] Its chemical behavior is dominated by its energetic nature and susceptibility to hydrolysis.

  • Stability: this compound is mildly sensitive to heat and shock.[1][2] It should not be stored for long periods as it is prone to hydrolysis, a process accelerated by moisture and alkalis.[3]

  • Reactivity with Reducing Agents: As a strong oxidizer, it can react vigorously with reducing agents, which may culminate in a detonation.[2]

  • Hydrolysis: In aqueous solutions, this compound decomposes into isocyanic acid and nitroamide.[3][6] This reaction is rapid, especially in the presence of alkalis.

  • Thermal Decomposition: When heated, this compound undergoes a rapid exothermic decomposition above 158 °C, emitting toxic nitrogen oxide fumes.[2] In the presence of moisture and alkali, it can decompose into a variety of products, including water, ammonia, nitrous oxide, urea, and cyanuric acid.[2]

Key Decomposition Pathways of this compound cluster_0 Hydrolysis cluster_1 Thermal Decomposition (moist, alkaline conditions) NU This compound (CH₃N₃O₃) HNCO Isocyanic Acid (HNCO) NU->HNCO H₂O NA Nitroamide (H₂NNO₂) NU->NA H₂O Decomp_Products Complex Mixture: Water, Ammonia, Nitrous Oxide, Urea, Biuret, Cyanuric Acid, etc. NU->Decomp_Products Heat, H₂O, Alkali

Key decomposition pathways for this compound.

Spectroscopic Profile

Spectroscopic analysis is critical for the identification and characterization of this compound, distinguishing it from its common precursor, urea nitrate.

Table 4: Key Spectroscopic Data for this compound

TechniquePeak/SignalAssignment/DescriptionSource(s)
Raman 1583 cm⁻¹C=O stretch[6]
989 cm⁻¹C-N stretch[6]
¹H NMR (d₆-acetone)~12 ppm (broad)Proton adjacent to the nitro group (-NH-NO₂)[6]
~7 ppm (broad)Amino group protons (-NH₂)[6]
¹³C NMR (d₆-acetone)151 ppmCarbonyl carbon (C=O)[6]

Explosive Properties

This compound is classified as a powerful high explosive. Its primary hazard is the blast from an instantaneous explosion, rather than fragmentation.[1][2]

Table 5: Explosive Properties of this compound

PropertyValueSource(s)
DOT ClassificationExplosive 1.1D[2]
Detonation Velocity6,860 m/s (at 1.73 g/cm³)[5][7][8]
Shock SensitivityMedium[5]
Friction SensitivityLow[5]
R.E. Factor1.01 (relative to TNT)[5]

Experimental Protocols

5.1. Synthesis of this compound

The most common and well-documented method for synthesizing this compound is the dehydration of urea nitrate using concentrated sulfuric acid.[4][6] An alternative method utilizes acetic anhydride.[6]

Protocol: Dehydration of Urea Nitrate with Sulfuric Acid This protocol is adapted from Organic Syntheses.[4] It should only be performed by trained professionals with appropriate safety measures in place.

  • Cooling: Place 700 cc of concentrated sulfuric acid in a 2-L flask equipped with a mechanical stirrer and thermometer. Cool the flask in an ice-salt bath until the acid temperature is -3 °C or below.

  • Addition of Reactant: While stirring, slowly add 200 g of dry, powdered urea nitrate in small portions. The rate of addition must be controlled to ensure the reaction temperature does not rise above 0 °C. This step typically takes about 30 minutes.

  • Reaction: Continue stirring for an additional 30 minutes, maintaining the temperature below +3 °C. If gas bubbles evolve, proceed immediately to the next step.

  • Quenching: Pour the reaction mixture onto 1 kg of crushed ice. A white, finely divided precipitate of this compound will form.

  • Filtration and Washing: Filter the precipitate using a Büchner funnel with hardened filter paper (e.g., Whatman No. 50). Press the solid as dry as possible. Wash the filter cake with four portions of cold water, pressing the cake dry after each wash.

  • Drying: Dry the product in the air. The yield of air-dried material is typically 120-150 g (70-87% of theoretical).[4] For a highly pure product, recrystallization from ether, benzene, or chloroform is recommended.[4]

Experimental Workflow: Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product H2SO4 Conc. H₂SO₄ Cool Cool H₂SO₄ (< 0°C) H2SO4->Cool UN Urea Nitrate Add Add Urea Nitrate (keep < 0°C) UN->Add Cool->Add Stir Stir (< +3°C) Add->Stir Pour Pour onto Ice Stir->Pour Filter Filter & Wash Pour->Filter Dry Dry Filter->Dry NU This compound Crystals Dry->NU

References

solubility of nitrourea in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Nitrourea in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and materials science who require precise data and methodologies for their work with this high-energy compound.

Quantitative Solubility Data

This compound (CAS: 556-89-8), a hygroscopic white solid, exhibits varying degrees of solubility in different organic solvents.[1][2] The following table summarizes the available quantitative solubility data for this compound in several common organic solvents. All data is presented for standard conditions (25 °C and 100 kPa) unless otherwise specified.[1]

Organic SolventChemical FormulaSolubility ( g/100 mL)Temperature (°C)
MethanolCH₃OH4325
AcetoneC₃H₆O4125
EthanolC₂H₅OH17.225

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in the characterization of a compound. The gravimetric method is a widely used and reliable technique for measuring the solubility of a solid solute in a liquid solvent.[4]

Gravimetric Method Protocol

This protocol outlines the steps for determining the solubility of this compound in an organic solvent using the static equilibrium gravimetric method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

  • This compound (pure solid)

  • Selected organic solvent (analytical grade)

  • Isothermal shaker bath or temperature-controlled agitator

  • Analytical balance (±0.0001 g)

  • Thermostatically controlled oven

  • Sintered glass filter or syringe filter (solvent-compatible)

  • Volumetric flasks and pipettes

  • Glass vials with airtight seals

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume or mass of the organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.[5]

    • Place the vial in an isothermal shaker bath set to the desired constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 12 to 72 hours, depending on the solvent and solute.[5]

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the excess solid to settle for several hours while maintaining the constant temperature.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or temperature-equilibrated pipette to prevent premature crystallization.

    • Immediately filter the sample using a syringe filter to remove any remaining microscopic solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution into a pre-weighed, dry container.

    • Record the exact mass of the saturated solution.

    • Carefully evaporate the solvent from the solution in a thermostatically controlled oven at a temperature that is high enough to evaporate the solvent but low enough to not cause decomposition of the this compound (decomposition occurs around 155 °C).[2]

    • Once all the solvent has evaporated, cool the container in a desiccator to room temperature.

  • Calculation of Solubility:

    • Weigh the container with the dried this compound residue.

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty container.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the saturated solution sample.

    • Express the solubility in the desired units, such as grams of solute per 100 mL of solvent or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to Solvent B Seal and place in Isothermal Shaker Bath A->B C Agitate until Equilibrium is Reached B->C D Settle Excess Solid C->D E Withdraw Supernatant D->E F Filter Sample E->F G Weigh Saturated Solution Sample F->G H Evaporate Solvent G->H I Weigh Dry Solute H->I J Calculate Solubility (g/100 mL) I->J

Caption: Workflow for Gravimetric Solubility Determination.

References

Unraveling Nitrourea's Stability: A Quantum Chemical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nitrourea and its derivatives represent a class of energetic materials and potential therapeutic agents whose stability is of paramount importance for their safe handling, storage, and efficacy. Understanding the intricate mechanisms of their decomposition at a molecular level is crucial for predicting their shelf-life, performance, and biological activity. This technical guide delves into the quantum chemical studies that have illuminated the decomposition pathways and stability of this compound, providing a comprehensive overview of the theoretical approaches, key findings, and computational protocols employed in this field of research.

Introduction to this compound and Its Significance

This compound (H₂N-CO-NH-NO₂) is a nitro derivative of urea. Its structure, featuring both an amide and a nitramide group, confers upon it a unique reactivity profile. While its energetic properties have been a subject of interest, derivatives of this compound have also been explored in medicinal chemistry. The stability of these compounds is a critical factor, as decomposition can lead to loss of desired properties and the formation of potentially hazardous byproducts. Quantum chemical calculations have emerged as a powerful tool to investigate the unimolecular decomposition of this compound, providing insights that are often difficult to obtain through experimental methods alone.

Theoretical Approaches to Studying this compound Stability

The investigation of this compound's decomposition mechanisms heavily relies on computational quantum chemistry. Various theoretical methods are employed to map the potential energy surface (PES) of the molecule, identifying transition states and reaction pathways.

2.1. Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used method for studying the electronic structure of molecules. Functionals such as B3LYP and M06-2X are commonly employed in conjunction with basis sets like 6-31G(d,p) or aug-cc-pVTZ to optimize the geometries of reactants, transition states, and products. DFT provides a good balance between computational cost and accuracy for calculating energies and vibrational frequencies.

2.2. Ab Initio Methods

For higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are utilized. These methods are computationally more demanding but can provide more reliable energy barriers and reaction enthalpies. High-level ab initio kinetics theories are applied to understand the thermal decomposition mechanisms in detail.

2.3. Transition State Theory (TST)

To calculate reaction rates, Transition State Theory (TST) is often employed. This theory uses the properties of the transition state on the potential energy surface to estimate the rate constant of a reaction. Micro-canonical TST, which considers the energy and angular momentum resolved level, can be used for explicit determination of rate coefficients at the high-pressure limit.

Key Decomposition Pathways of this compound Moiety

Quantum chemical studies have identified several key unimolecular decomposition pathways for molecules containing the this compound moiety. These pathways involve intramolecular hydrogen transfer, bond fissions, and rearrangements. The following sections detail the primary decomposition channels investigated for related compounds like mononitrobiuret (MNB) and 1,5-dinitrobiuret (DNB), which contain the core this compound structure.

3.1. Intramolecular Hydrogen Transfer

A prevalent decomposition mechanism involves the intramolecular transfer of a hydrogen atom. Studies on MNB, which has a this compound-like structure, have shown that the transfer of a hydrogen atom from the terminal NH₂ group to the adjacent carbonyl oxygen atom via a six-membered ring transition state is a key step.[1] This leads to the elimination of isocyanic acid (HNCO).

Another significant hydrogen transfer pathway is from the central NH group to an oxygen atom of the nitro group.[1] This process also proceeds through a cyclic transition state and results in the elimination of HNN(O)OH.

3.2. N-NO₂ Bond Homolysis

The direct cleavage of the N-NO₂ bond is a fundamental decomposition pathway for many nitramines. This homolytic bond fission results in the formation of two radical species. The energy required for this process, known as the Bond Dissociation Energy (BDE), is a critical indicator of the molecule's thermal stability.

3.3. Isomerization to Nitrite

Nitramine compounds can undergo isomerization to a more reactive nitrite form (R-N(O)-NO → R-O-N=O). This nitro-nitrite rearrangement can significantly lower the activation energy for subsequent decomposition steps, providing an alternative, lower-energy pathway for the release of NO.

Quantitative Data on this compound Stability

The following tables summarize the key quantitative data obtained from quantum chemical studies on the decomposition of molecules containing the this compound moiety. These values are crucial for comparing the relative stability of different compounds and understanding the dominant decomposition pathways.

Table 1: Calculated Activation Energies for Decomposition Pathways of Mononitrobiuret (MNB)

Reaction PathwayDescriptionActivation Energy (kcal/mol)Computational Method
HNCO EliminationIntramolecular H-transfer from terminal NH₂ to carbonyl O35M06-2X/aug-cc-pVTZ
HNN(O)OH EliminationIntramolecular H-transfer from central NH to nitro O34M06-2X/aug-cc-pVTZ

Data sourced from a comprehensive ab initio kinetics study on the thermal decomposition mechanisms of mononitrobiuret.[1]

Experimental and Computational Protocols

Reproducibility and accuracy are cornerstones of scientific research. This section provides an overview of the typical experimental and computational protocols cited in the study of this compound and related compounds' stability.

5.1. Computational Methodology

A representative computational protocol for investigating the thermal decomposition of a this compound-containing molecule involves the following steps:

  • Conformational Analysis: Identification of the lowest energy conformers of the molecule using a suitable level of theory, for example, M06-2X/aug-cc-pVTZ.[1]

  • Geometry Optimization: Full optimization of the geometries of reactants, transition states, and products on the potential energy surface.

  • Frequency Calculations: Calculation of vibrational frequencies to confirm the nature of the stationary points (minima or first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Intrinsic Reaction Coordinate (IRC) Calculations: Performed to verify that a transition state connects the correct reactant and product.

  • Single-Point Energy Calculations: Higher-level calculations, such as CCSD(T), are often performed on the optimized geometries to obtain more accurate energy barriers.

  • Rate Constant Calculations: Using Transition State Theory (TST) to calculate the rate coefficients for the identified elementary reaction steps.

5.2. Experimental Techniques

While this guide focuses on quantum chemical studies, it is important to note the experimental techniques that provide the data used to validate theoretical models:

  • Thermo-Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to study the thermal decomposition of materials by measuring changes in mass and heat flow as a function of temperature.[1]

  • Mass Spectrometry (MS) and Infrared (IR) Spectroscopy: These methods are employed to identify the gaseous products evolved during decomposition, providing insights into the reaction mechanism.[1]

Visualizing Decomposition Pathways

Diagrams are invaluable for visualizing the complex reaction mechanisms involved in this compound decomposition. The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows.

Decomposition_Workflow cluster_input Initial Steps cluster_calc Quantum Chemical Calculations cluster_analysis Analysis and Prediction mol This compound Molecule conf_search Conformational Search mol->conf_search geom_opt Geometry Optimization (DFT/ab initio) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search geom_opt->ts_search energy_calc Single-Point Energy (High-Level) geom_opt->energy_calc ts_search->freq_calc irc_calc IRC Calculation ts_search->irc_calc ts_search->energy_calc irc_calc->geom_opt pes Potential Energy Surface energy_calc->pes pathways Decomposition Pathways pes->pathways kinetics Rate Constant Calculation (TST) pathways->kinetics stability Stability Assessment kinetics->stability

Computational workflow for studying this compound decomposition.

Decomposition_Pathways cluster_path1 H-Transfer cluster_path2 N-NO₂ Cleavage cluster_path3 Nitro-Nitrite Isomerization This compound This compound TS1 TS (H-transfer to O) This compound->TS1 ΔE‡₁ TS2 TS (N-NO₂ stretch) This compound->TS2 ΔE‡₂ TS3 TS (Isomerization) This compound->TS3 ΔE‡₃ Products1 HNCO + H₂NNO TS1->Products1 Products2 H₂NCONH• + •NO₂ TS2->Products2 Intermediate Nitrite Intermediate TS3->Intermediate Products3 Decomposition Products Intermediate->Products3

Major unimolecular decomposition pathways of this compound.

Conclusion and Future Directions

Quantum chemical studies have provided invaluable insights into the stability and decomposition mechanisms of this compound and its derivatives. The identification of key pathways, such as intramolecular hydrogen transfer and N-NO₂ bond cleavage, along with the quantification of their activation energies, allows for a rational approach to the design of more stable and effective compounds. Future research in this area will likely focus on the effects of the solid-state environment, intermolecular interactions, and the role of catalysts on the decomposition of this compound-based materials. The continued development of computational methods will undoubtedly lead to even more accurate predictions and a deeper understanding of the complex chemistry of these important molecules.

References

In-Depth Technical Guide to the Molecular Structure and Bonding in Nitrourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrourea (CH₃N₃O₃), a planar molecule with significant energetic properties, possesses a fascinating molecular architecture that dictates its chemical behavior and stability. This guide provides a comprehensive technical overview of the molecular structure and bonding of this compound, drawing upon experimental crystallographic data and theoretical computational models. Key quantitative data on bond lengths and angles are summarized, and detailed experimental and computational methodologies are presented to offer a complete picture for research and development applications.

Molecular Structure

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction, providing precise measurements of its geometric parameters. The molecule is characterized by a planar arrangement of its heavy atoms, which facilitates electron delocalization across the urea and nitro functional groups.

Experimental Structural Data

The definitive solid-state structure of this compound was determined by X-ray crystallography. The key bond lengths and angles are presented in Table 1. These experimental values serve as the benchmark for understanding the molecule's ground-state conformation in the crystalline phase. The data is sourced from the Crystallography Open Database (COD), entry 4122417, which corresponds to a study published in the Journal of the American Chemical Society.

Theoretical Structural Data

To complement experimental findings, the molecular geometry of this compound has been optimized using computational chemistry methods. Density Functional Theory (DFT) calculations, particularly with the B3LYP functional, are widely employed for their balance of accuracy and computational cost in predicting the structures of organic molecules. Theoretical calculations provide insight into the gas-phase structure of the molecule, free from intermolecular forces present in the crystal lattice. A theoretical study on this compound and its tautomers has provided optimized geometries.[1] The calculated bond lengths and angles are presented alongside the experimental data for comparison.

Table 1: Experimental and Theoretical Molecular Geometry of this compound

Bond/AngleAtom 1Atom 2Atom 3Experimental Value (Å or °)[2]Theoretical Value (Å or °)
Bond Lengths (Å)
C1 - O1CO1.218Data not available
C1 - N1CN1.355Data not available
C1 - N2CN1.381Data not available
N2 - N3NN1.378Data not available
N3 - O2NO1.229Data not available
N3 - O3NO1.230Data not available
Bond Angles (°)
O1 - C1 - N1OCN124.9Data not available
O1 - C1 - N2OCN121.2Data not available
N1 - C1 - N2NCN113.9Data not available
C1 - N2 - N3CNN118.0Data not available
N2 - N3 - O2NNO118.8Data not available
N2 - N3 - O3NNO115.5Data not available
O2 - N3 - O3ONO125.7Data not available

Note: A citable source providing a complete table of theoretically calculated bond lengths and angles for this compound could not be located in the searched literature. The placeholder indicates where this comparative data would be presented.

Bonding and Electronic Structure

The bonding in this compound is characterized by a conjugated system involving the carbonyl group (C=O) and the nitroamine group (-NH-NO₂). The planarity of the molecule allows for the delocalization of π-electrons across the O=C-N-N backbone.

  • C-N Bonds: The C1-N1 and C1-N2 bond lengths (1.355 Å and 1.381 Å, respectively) are shorter than a typical C-N single bond (~1.47 Å), indicating partial double bond character due to resonance.

  • N-N Bond: The N2-N3 bond length of 1.378 Å is significantly shorter than a typical N-N single bond (~1.45 Å), suggesting a degree of π-bonding and delocalization extending into the nitro group.

  • Nitro Group: The two N-O bonds in the nitro group are nearly equivalent in length (1.229 Å and 1.230 Å), which is characteristic of resonance stabilization within the NO₂ group.

  • Hydrogen Bonding: In the solid state, intermolecular hydrogen bonds play a significant role in the crystal packing and overall stability of the material.

Experimental and Computational Protocols

Synthesis of this compound

This compound is typically synthesized via the dehydration of urea nitrate using a strong dehydrating agent, such as concentrated sulfuric acid.

Protocol: Synthesis via Dehydration of Urea Nitrate

  • Preparation: A reaction flask equipped with a mechanical stirrer and a thermometer is placed in an ice-salt bath to maintain a low temperature.

  • Reaction: Concentrated sulfuric acid is cooled to below 0 °C.

  • Addition: Dry, powdered urea nitrate is added slowly in small portions to the cooled sulfuric acid, ensuring the temperature does not rise above 0-3 °C.

  • Stirring: The mixture is stirred for approximately 30 minutes while maintaining the low temperature.

  • Precipitation: The reaction mixture is then poured over crushed ice, causing the this compound product to precipitate as a white solid.

  • Isolation: The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the primary experimental technique for determining the precise atomic arrangement of a crystalline solid.

Protocol: Structure Determination by SC-XRD

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent. The ideal crystal for analysis should be transparent, free of defects, and have dimensions of approximately 0.1-0.3 mm.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive samples, this process is performed under an inert atmosphere.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates and thermal displacement parameters to achieve the best fit between the calculated and observed diffraction intensities.

Computational Analysis

Theoretical calculations are performed to obtain the optimized gas-phase geometry and to analyze the electronic structure of the molecule.

Protocol: DFT Geometry Optimization

  • Method Selection: Density Functional Theory (DFT) with a hybrid functional, such as B3LYP, is chosen. A suitable basis set, for example, 6-311++G(d,p), is selected to provide an accurate description of the electronic structure.

  • Input Structure: An initial guess of the molecular geometry of this compound is created.

  • Geometry Optimization: A geometry optimization calculation is performed. The algorithm iteratively adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface.

  • Frequency Analysis: A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical vibrational frequencies.

  • Data Analysis: The final optimized geometry provides theoretical bond lengths and bond angles. Further analysis, such as Natural Bond Orbital (NBO) analysis, can be performed to investigate charge distribution and bonding interactions.

Visualization of Methodological Workflow

The following diagram illustrates the logical flow from the synthesis of this compound to its comprehensive structural and bonding characterization.

Nitrourea_Analysis cluster_synthesis Synthesis cluster_characterization Characterization & Analysis cluster_exp Experimental Methods cluster_theory Theoretical Methods cluster_output Results & Insights Urea_Nitrate Urea Nitrate This compound This compound (Product) Urea_Nitrate->this compound H2SO4 H₂SO₄ (Dehydration) H2SO4->this compound XRD Single-Crystal X-ray Diffraction This compound->XRD Sample Spectroscopy Spectroscopy (IR, NMR, Raman) This compound->Spectroscopy Sample DFT DFT / B3LYP (Geometry Optimization) This compound->DFT Model Structure Molecular Structure (Bond Lengths, Angles) XRD->Structure Provides Bonding Bonding Analysis (Delocalization, H-Bonds) Spectroscopy->Bonding Confirms Functional Groups NBO NBO Analysis DFT->NBO Enables DFT->Structure Predicts NBO->Bonding Reveals Structure->Bonding Informs

References

Early Research on the Explosive Properties of Nitrourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the early research into the explosive properties of nitrourea. The content is tailored for researchers, scientists, and professionals in drug development who have an interest in energetic materials.

Introduction

This compound (CH₃N₃O₃), also known as N-nitrocarbamide, is a powerful high explosive that garnered interest in the late 19th and early 20th centuries. As a derivative of urea, a readily available and inexpensive chemical, this compound represented a significant area of research in the development of new energetic materials. Its synthesis was first reliably achieved by Thiele and Lachman in 1895. This document summarizes the foundational knowledge regarding its synthesis, explosive characteristics, and the experimental methods used by early researchers to define its properties.

Synthesis of this compound

The primary and most cited early method for synthesizing this compound is through the dehydration of urea nitrate using concentrated sulfuric acid.[1][2] Urea nitrate itself is prepared by the reaction of urea with nitric acid.[3][4] The synthesis of this compound is a sensitive procedure that requires careful temperature control to prevent runaway reactions and decomposition.[1]

The following protocol is based on the procedure described by Thiele and Lachmann and later documented in Organic Syntheses.[1]

  • Preparation of Urea Nitrate: Urea is dissolved in nitric acid, leading to the precipitation of urea nitrate. The reaction is exothermic and requires cooling.

  • Dehydration Reaction: The prepared urea nitrate is slowly added to concentrated sulfuric acid, which is pre-cooled to below 0°C in a salt-ice bath.[3] The temperature of the reaction mixture must be maintained between 0 and -3°C during the addition.[3]

  • Isolation: After the addition of urea nitrate is complete, the mixture is stirred for approximately 30 minutes while maintaining the low temperature. The reaction mixture is then poured onto crushed ice, causing the this compound to precipitate as a white, finely divided solid.[1]

  • Purification: The precipitated this compound is filtered, washed with cold water, and pressed as dry as possible.[1] For higher purity, it can be recrystallized from solvents such as ether, benzene, or chloroform.[1]

G cluster_synthesis Synthesis of this compound Urea Urea UreaNitrate Urea Nitrate Urea->UreaNitrate NitricAcid Nitric Acid NitricAcid->UreaNitrate This compound This compound UreaNitrate->this compound SulfuricAcid Conc. Sulfuric Acid (< 0°C) SulfuricAcid->this compound Dehydration

Synthesis pathway of this compound.

Explosive Properties of this compound

Early research established this compound as a potent explosive, comparable in some respects to other well-known energetic materials of the era. The following table summarizes the key quantitative data on its explosive properties.

PropertyValueSource(s)
Chemical Formula CH₃N₃O₃[5]
Molar Mass 105.05 g/mol [2][5]
Appearance White crystalline solid[5][6]
Density 1.73 g/cm³[2][5][7]
Melting Point 155 - 158.8°C (with decomposition)[1][2][5]
Detonation Velocity 6,860 m/s (at a density of 1.73 g/cm³)[5][8]
Shock Sensitivity Medium[5]
Friction Sensitivity Low[5]
Relative Explosive (RE) Factor 1.01[5]

Early Experimental Protocols for Characterization

The determination of the explosive properties of a new compound in the late 19th and early 20th centuries followed a series of established, albeit less standardized than today, experimental procedures.

The Dautriche method was a common early technique for measuring detonation velocity. It involved initiating a length of detonating cord with a known detonation velocity at two points separated by a specific distance along the explosive charge being tested. The collision of the two detonation waves would leave a mark on a lead plate, and from the position of this mark, the detonation velocity of the test explosive could be calculated.

Impact sensitivity was typically determined using a drop-weight apparatus, such as the BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer. In this test, a sample of the explosive is subjected to the impact of a falling weight from a known height. The result is often reported as the height at which there is a 50% probability of causing an explosion. This compound is described as having "medium" shock sensitivity.[5]

Friction sensitivity was assessed using devices like the BAM friction apparatus. This instrument subjects a small sample of the explosive to friction between a static porcelain pin and a moving porcelain plate under a specified load. The sensitivity is reported as the smallest load that causes an explosion in a set number of trials. This compound is reported to have "low" friction sensitivity.[5]

G cluster_workflow Early 20th Century Explosive Characterization Workflow Synthesis Synthesis and Purification Physical Physical Properties (Density, Melting Point) Synthesis->Physical Performance Performance Testing Synthesis->Performance Sensitivity Sensitivity Testing Synthesis->Sensitivity Detonation Detonation Velocity (e.g., Dautriche Method) Performance->Detonation Impact Impact Sensitivity (e.g., Drop Hammer) Sensitivity->Impact Friction Friction Sensitivity (e.g., BAM Friction Apparatus) Sensitivity->Friction Classification Classification and Comparison Detonation->Classification Impact->Classification Friction->Classification

Workflow for characterizing new explosives in the early 20th century.

Conclusion

The early research on this compound established it as a formidable high explosive with a significant detonation velocity and moderate sensitivity. The synthesis method developed by Thiele and Lachmann provided a viable route to produce this energetic material, paving the way for its study and comparison with other explosives. While it has been largely superseded by other compounds in modern applications, the foundational work on this compound contributed to the broader understanding of nitramine explosives and the development of experimental techniques for characterizing energetic materials.

References

Spectroscopic Profile of Nitrourea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of nitrourea (NU), a high-energy material of significant interest. The following sections detail the infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopic properties of this compound, including experimental protocols and data presented in a clear, comparative format.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. In this compound, the IR spectrum reveals characteristic vibrations of the nitro and urea moieties.

Experimental Protocol

Sample Preparation: Solid this compound samples are analyzed directly.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Nicolet 6700, is employed for analysis.

Data Acquisition:

  • Technique: Attenuated Total Reflectance (ATR) is a common method used.

  • Detector: A Deuterated Triglycine Sulfate (DTGS) TEC detector is suitable for this analysis.

  • Beamsplitter: A Potassium Bromide (KBr) beamsplitter is utilized.

  • Spectral Range: Spectra are typically recorded in the range of 4000 to 650 cm⁻¹.

  • Resolution: A resolution of 4.0 cm⁻¹ is used.

  • Scans: An accumulation of 22 to 32 scans is sufficient to obtain a high-quality spectrum.[1][2]

IR Spectral Data

The following table summarizes the key infrared absorption bands observed for this compound.

Wavenumber (cm⁻¹)Assignment
~1700C=O stretching
1625 - 1649NH₂ deformation
~989C-N stretching or other skeletal mode

Note: The peak at ~1700 cm⁻¹ is a common feature for both this compound and its precursor, urea nitrate.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C), within a molecule.

Experimental Protocol

Sample Preparation: Samples are prepared by dissolving this compound in a deuterated solvent, typically d₆-acetone.[1]

Instrumentation: A Bruker Avance III NMR spectrometer (or equivalent) is used for analysis.

Data Acquisition:

  • ¹H NMR:

    • Frequency: 300 MHz

    • Scans: 16 scans are typically collected.[1]

  • ¹³C NMR:

    • Frequency: 75 MHz

    • Mode: Proton decoupled

    • Scans: 512 scans are typically collected.[1]

NMR Spectral Data

The following tables summarize the chemical shifts for this compound.

Table 2.1: ¹H NMR Chemical Shifts (in d₆-acetone)

Chemical Shift (ppm)AssignmentMultiplicity
~12Proton adjacent to the nitro groupBroad
~7Protons of the amino group (NH₂)Broad

Table 2.2: ¹³C NMR Chemical Shift (in d₆-acetone)

Chemical Shift (ppm)Assignment
151Carbonyl carbon

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly useful for observing non-polar bonds.

Experimental Protocol

Sample Preparation: Solid this compound samples are analyzed directly.

Instrumentation: A Bruker Sentera Raman Microscope equipped with an Olympus BX51 microscope module is a suitable instrument.

Data Acquisition:

  • Excitation Source: A 785 nm diode laser is used.[1]

Raman Spectral Data

The following table summarizes the key Raman shifts observed for this compound.

Raman Shift (cm⁻¹)Assignment
1583C=O stretching
989C-N stretching or other skeletal mode

Note: The assignment of the 1583 cm⁻¹ line to the C=O stretch is based on comparison with urea.[1]

Synthesis of this compound

The characterization of this compound is predicated on its successful synthesis. A common method involves the dehydration of urea nitrate.

Experimental Protocol for Synthesis

Method 1: Using Sulfuric Acid

  • Concentrated sulfuric acid is cooled to -3°C in a round-bottom flask equipped with a stirrer.

  • Urea nitrate is slowly added while maintaining the temperature between 0 and -3°C.[1][2]

  • The reaction mixture is stirred for 30 minutes, keeping the temperature below +3°C.[1]

  • The mixture is then poured over ice.

  • The resulting white precipitate of this compound is collected by vacuum filtration.

  • The product is washed with cold water and air-dried.

  • Recrystallization from glacial acetic acid can be performed for further purification.[1]

Method 2: Using Acetic Anhydride and Acetic Acid

  • A mixture of acetic anhydride and acetic acid is heated to 60°C.

  • Urea nitrate is slowly added with stirring for 15 minutes.

  • The heat source is removed, and the mixture is cooled to room temperature.

  • This compound is collected by vacuum filtration, rinsed with benzene, and oven-dried at 40°C.

  • Recrystallization from glacial acetic acid can be performed.[2]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic characterization and synthesis of this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Urea Nitrate Urea Nitrate Dehydration Dehydration Urea Nitrate->Dehydration H₂SO₄ or Ac₂O/AcOH This compound This compound Dehydration->this compound IR Spectroscopy IR Spectroscopy This compound->IR Spectroscopy NMR Spectroscopy NMR Spectroscopy This compound->NMR Spectroscopy Raman Spectroscopy Raman Spectroscopy This compound->Raman Spectroscopy IR Spectrum IR Spectrum IR Spectroscopy->IR Spectrum ¹H & ¹³C NMR Spectra ¹H & ¹³C NMR Spectra NMR Spectroscopy->¹H & ¹³C NMR Spectra Raman Spectrum Raman Spectrum Raman Spectroscopy->Raman Spectrum

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

IR_Spectroscopy_Workflow Solid this compound Sample Solid this compound Sample ATR-FTIR Spectrometer ATR-FTIR Spectrometer Solid this compound Sample->ATR-FTIR Spectrometer Data Acquisition\n(4000-650 cm⁻¹, 4 cm⁻¹ res, 22-32 scans) Data Acquisition (4000-650 cm⁻¹, 4 cm⁻¹ res, 22-32 scans) ATR-FTIR Spectrometer->Data Acquisition\n(4000-650 cm⁻¹, 4 cm⁻¹ res, 22-32 scans) IR Spectrum IR Spectrum Data Acquisition\n(4000-650 cm⁻¹, 4 cm⁻¹ res, 22-32 scans)->IR Spectrum Identification of Functional Groups\n(C=O, NH₂, C-N) Identification of Functional Groups (C=O, NH₂, C-N) IR Spectrum->Identification of Functional Groups\n(C=O, NH₂, C-N)

Caption: Experimental workflow for Infrared (IR) spectroscopy of this compound.

NMR_Spectroscopy_Workflow This compound Sample This compound Sample Dissolve in d₆-acetone Dissolve in d₆-acetone This compound Sample->Dissolve in d₆-acetone NMR Spectrometer NMR Spectrometer Dissolve in d₆-acetone->NMR Spectrometer ¹H NMR Acquisition\n(300 MHz, 16 scans) ¹H NMR Acquisition (300 MHz, 16 scans) NMR Spectrometer->¹H NMR Acquisition\n(300 MHz, 16 scans) ¹³C NMR Acquisition\n(75 MHz, 512 scans, proton decoupled) ¹³C NMR Acquisition (75 MHz, 512 scans, proton decoupled) NMR Spectrometer->¹³C NMR Acquisition\n(75 MHz, 512 scans, proton decoupled) ¹H NMR Spectrum ¹H NMR Spectrum ¹H NMR Acquisition\n(300 MHz, 16 scans)->¹H NMR Spectrum ¹³C NMR Spectrum ¹³C NMR Spectrum ¹³C NMR Acquisition\n(75 MHz, 512 scans, proton decoupled)->¹³C NMR Spectrum

Caption: Experimental workflow for Nuclear Magnetic Resonance (NMR) spectroscopy of this compound.

Raman_Spectroscopy_Workflow Solid this compound Sample Solid this compound Sample Raman Microscope Raman Microscope Solid this compound Sample->Raman Microscope Data Acquisition\n(785 nm laser excitation) Data Acquisition (785 nm laser excitation) Raman Microscope->Data Acquisition\n(785 nm laser excitation) Raman Spectrum Raman Spectrum Data Acquisition\n(785 nm laser excitation)->Raman Spectrum Identification of Vibrational Modes\n(C=O, C-N) Identification of Vibrational Modes (C=O, C-N) Raman Spectrum->Identification of Vibrational Modes\n(C=O, C-N)

Caption: Experimental workflow for Raman spectroscopy of this compound.

References

An In-depth Technical Guide to the Initial Safety and Handling Assessments of Nitrourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the initial safety assessment and handling procedures for nitrourea (N-nitrocarbamide), a powerful energetic material. Due to its potential hazards, a thorough understanding of its sensitivity to various stimuli and appropriate handling protocols is critical for ensuring laboratory safety. This guide synthesizes available data on its explosive properties, thermal stability, and toxicological profile, and outlines standard experimental methodologies for its characterization.

Physicochemical and Explosive Properties of this compound

This compound (CAS: 556-89-8, Formula: CH₃N₃O₃) is a white, crystalline solid synthesized via the dehydration of urea nitrate with concentrated sulfuric acid.[1][2] It is a powerful explosive material that requires careful handling.[1] While extensive quantitative data on its sensitivity is not consistently available in open literature, a summary of its known properties is presented below.

Table 1: Physicochemical and Sensitivity Data for this compound

PropertyValue / DescriptionReference(s)
Molecular Weight 105.05 g/mol [2]
Appearance Colorless to white crystalline solid[2][3]
Density 1.73 g/cm³[2]
Decomposition Point ~155 - 158 °C[1][2]
Impact Sensitivity Medium / Mildly sensitive to shock[1][2][4]
Friction Sensitivity Low[2]
Electrostatic Discharge (ESD) Sensitivity Data not publicly available. Assumed to be sensitive.N/A
Detonation Velocity 6,860 m/s[2]
Solubility Soluble in water, ethanol, methanol, and acetone.[2] Prone to hydrolysis in water.[1][3][1][2][3]

Hazard Assessment and Reactivity

This compound is classified as a Division 1.1 explosive, indicating a mass explosion hazard.[4] The primary hazard is the blast effect from an instantaneous explosion.[3][4]

  • Thermal Stability : this compound decomposes upon heating to around 158°C, and may explode if exposed to intense heat or fire.[1][4] The decomposition can emit toxic nitrogen oxide fumes.[3]

  • Reactivity : As a strong oxidizing agent, this compound can react vigorously with reducing agents, hydrides, sulfides, and nitrides, potentially leading to detonation.[3] It is unstable in water due to hydrolysis, which breaks it down into nitroamide and isocyanic acid.[1] It should not be stored for long periods as it is prone to hydrolysis.[1]

  • Incompatibilities : Avoid contact with strong bases, as these can form explosive salts.[3] Also avoid incompatible materials such as strong oxidizing agents.

Experimental Protocols for Safety Assessment

Standardized tests are crucial for characterizing the sensitivity of energetic materials like this compound. Below are detailed methodologies for key experiments.

This test determines the sensitivity of a substance to impact energy. The result is often expressed as the impact energy in Joules (J) or the drop height (H₅₀) at which a 50% probability of initiation is observed using a specified drop weight.[5][6]

Apparatus:

  • A solid cast steel base with an anvil.[7]

  • A drop mechanism with a central column, graduated scale, and guides.[7][8]

  • A set of standard drop weights (e.g., 1 kg, 5 kg, 10 kg).[7][9]

  • A sample confinement assembly consisting of two concentric steel cylinders and a guide ring.[7]

Methodology:

  • A small, measured amount of the test substance (typically ~40 mm³) is placed in the sample confinement assembly.

  • The assembly is placed on the anvil, directly under the drop weight path.

  • A drop weight is raised to a specific height and released, allowing it to strike the sample.[10]

  • The outcome is observed for any sign of initiation, such as a flame, flash, smoke, or audible report.[11]

  • The "up-and-down" or Bruceton method is typically employed, where the drop height for the next trial is adjusted based on the previous result (i.e., lowered after a non-initiation, raised after an initiation) to converge on the 50% initiation height (H₅₀).[6]

  • The impact energy is calculated from the drop weight and the H₅₀ value.

This test measures a material's sensitivity to frictional stimuli. The result is reported as the load in Newtons (N) at which initiation occurs.

Apparatus:

  • A cast steel base plate holding a movable porcelain plate.[12]

  • A weighted loading arm that holds a stationary porcelain pin.[12][13]

  • A motor to move the porcelain plate back and forth under the pin over a fixed distance (e.g., 10 mm).[12][13]

Methodology:

  • A small amount of the sample (approx. 10 mm³) is placed on the porcelain plate.[13][14]

  • The porcelain pin is lowered onto the sample.

  • A specific load is applied to the pin using a weight on the loading arm. Loads can typically be varied from 5 N up to 360 N.[12]

  • The motor is activated, causing the plate to move back and forth once beneath the pin.[14]

  • The trial is observed for any reaction (e.g., crackling, report, or explosion).[13]

  • A series of trials (typically 6) is conducted at a given load. The test result is considered positive if an "event" occurs in any of the six trials. The lowest load that produces a positive result is recorded as the friction sensitivity.[13]

This procedure determines a material's susceptibility to initiation by an electrical spark, simulating an electrostatic discharge. The result is given as the minimum spark energy in Joules (J) required for initiation.

Apparatus:

  • A high-voltage power supply.[15]

  • A bank of capacitors with known capacitance values.[16]

  • A sample holder and a discharge needle/electrode.[16]

Methodology:

  • A small, prepared sample (typically ~20 mg) is placed in the sample holder.[15]

  • The capacitor bank is charged to a specific voltage. The stored energy is calculated using the formula E = ½CV², where C is the capacitance and V is the voltage.[15]

  • The stored energy is discharged through the sample via the electrode. An "approaching needle" method is common, where the electrode is lowered toward the sample until a spark jumps the gap, passing through the material.[16]

  • The outcome is observed for initiation (audible report, smoke, fire, or light).[15]

  • Testing is performed at various energy levels to determine the minimum energy that causes initiation. Statistical methods like the Bruceton analysis can be used to determine the energy level with a 50% probability of initiation.[11]

Visualized Workflows and Logic

To clarify the assessment process, the following diagrams illustrate the typical workflow for safety testing and the logical framework for hazard classification.

G cluster_prep Preparation cluster_tests Sensitivity & Stability Testing cluster_analysis Analysis & Reporting Synthesis Synthesis of this compound Purification Purification & Recrystallization Synthesis->Purification Impact Impact Sensitivity (BAM Fallhammer) Purification->Impact Friction Friction Sensitivity (BAM Friction Test) Purification->Friction ESD ESD Sensitivity Purification->ESD Thermal Thermal Stability (DSC / TGA) Purification->Thermal Data Data Analysis & Quantification (H50, N, J) Impact->Data Friction->Data ESD->Data Thermal->Data Report Final Safety Report & Handling Guidelines Data->Report

Caption: Initial Safety Assessment Workflow for this compound.

G cluster_input Test Results cluster_assessment Risk Assessment cluster_output Handling & Classification Impact Impact Sensitivity Risk Overall Hazard Assessment Impact->Risk Friction Friction Sensitivity Friction->Risk ESD ESD Sensitivity ESD->Risk Thermal Thermal Stability Thermal->Risk Handling Define Safe Handling Protocols Risk->Handling Storage Establish Storage Requirements Risk->Storage Transport Determine UN/DOT Classification Risk->Transport

References

Methodological & Application

Application Notes and Protocols for Regioselective Aromatic Nitration using Nitrourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of nitrourea as a highly regioselective nitrating agent for aromatic compounds, particularly those with deactivating substituents. The protocols detailed below are based on established literature, offering a milder and more selective alternative to traditional mixed-acid nitration methods.

Introduction

Aromatic nitration is a fundamental reaction in organic synthesis, crucial for the preparation of intermediates in the pharmaceutical, dye, and agrochemical industries. Classical nitration using a mixture of nitric and sulfuric acids often suffers from a lack of regioselectivity and harsh reaction conditions. This compound, and its precursor urea nitrate, have emerged as powerful reagents that convert deactivated aromatic compounds to their corresponding nitro derivatives with high yield and remarkable regioselectivity under very mild conditions.[1][2][3] The performance of urea nitrate is often similar to this compound, suggesting that this compound is the active intermediate in nitration reactions involving urea nitrate.[1][2][3]

Advantages of this compound in Aromatic Nitration

  • High Regioselectivity: this compound demonstrates exceptional control over the position of nitration, especially for deactivated aromatic rings. For instance, the nitration of benzoic acid with this compound yields exclusively 3-nitrobenzoic acid in near-quantitative yield, a significant improvement over the mixed-acid method which produces a mixture of ortho, meta, and para isomers.[1] Similarly, the nitration of 4-nitrotoluene with this compound selectively produces 2,4-dinitrotoluene with 99% selectivity.[1]

  • Mild Reaction Conditions: Reactions can typically be carried out at temperatures ranging from 0°C to room temperature, minimizing side reactions and decomposition of sensitive substrates.

  • Suitability for Deactivated Substrates: this compound is particularly effective for the nitration of aromatic compounds bearing electron-withdrawing groups, which are often challenging to nitrate using conventional methods.

  • Mononitration: In many cases, the reaction can be controlled to yield mononitrated products, even with an excess of the nitrating agent.[1]

Quantitative Data on Regioselective Nitration

The following tables summarize the quantitative data for the nitration of various deactivated and moderately deactivated aromatic compounds using urea nitrate and this compound. The data highlights the high yields and exceptional regioselectivity achieved with these reagents.

Table 1: Nitration of Deactivated Aromatic Compounds with Urea Nitrate (UN) and this compound (NU) [1]

SubstrateReagentProduct(s)Isomer Distribution (%)Yield (%)
Benzoic AcidUN3-Nitrobenzoic acid100 (meta)98
Benzoic AcidNU3-Nitrobenzoic acid100 (meta)95
NitrobenzeneUN1,3-Dinitrobenzene98 (meta)92
NitrobenzeneNU1,3-Dinitrobenzene98 (meta)90
4-NitrotolueneUN2,4-Dinitrotoluene99 (ortho to -CH₃)96
4-NitrotolueneNU2,4-Dinitrotoluene99 (ortho to -CH₃)94
BenzonitrileUN3-Nitrobenzonitrile100 (meta)93
BenzonitrileNU3-Nitrobenzonitrile100 (meta)91
4-ChloronitrobenzeneUN2,4-Dinitrochlorobenzene100 (ortho to -Cl)95
4-ChloronitrobenzeneNU2,4-Dinitrochlorobenzene100 (ortho to -Cl)92

Reaction Conditions: Aromatic substrate (10 mmol), nitrating agent (20 mmol), concentrated H₂SO₄ (10 ml), 0°C to 25°C, 24 h.

Experimental Protocols

Protocol 1: Synthesis of this compound from Urea Nitrate[1][4][5]

This protocol describes the preparation of this compound by the dehydration of urea nitrate using concentrated sulfuric acid.

Materials:

  • Urea Nitrate (UN)

  • Concentrated Sulfuric Acid (d=1.84 g/ml)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a stirrer, cool 300 ml of concentrated sulfuric acid to below 0°C in an ice-salt bath.

  • Slowly add 200 g of dry, powdered urea nitrate in small portions while maintaining the temperature below 0°C. The addition should take approximately 30 minutes.

  • Continue stirring for an additional 30 minutes, ensuring the temperature remains below 3°C.

  • Pour the reaction mixture onto 1 liter of crushed ice with stirring.

  • Collect the precipitated white, finely divided this compound by filtration using a Büchner funnel.

  • Press the solid as dry as possible on the filter.

  • Immediately dissolve the wet product in boiling ethanol for recrystallization.

  • Cool the ethanol solution to induce crystallization of pearly leaflets of this compound.

  • Filter the crystals, wash with cold ethanol, and air-dry.

Note: this compound can be sensitive and should be handled with care. The crude product is often sufficiently pure for use in nitration reactions.

Protocol 2: General Procedure for Regioselective Aromatic Nitration with this compound[1]

This protocol provides a general method for the nitration of deactivated aromatic compounds.

Materials:

  • Aromatic Substrate

  • This compound (NU) or Urea Nitrate (UN)

  • Concentrated Sulfuric Acid

  • Chloroform (for extraction)

  • Magnesium Sulfate (for drying)

  • Crushed Ice

Procedure:

  • In a flask maintained at 0°C with an ice bath, dissolve the aromatic substrate (10 mmol) in concentrated sulfuric acid (10 ml).

  • Add solid this compound (or urea nitrate) (20 mmol) in small portions over a period of 30 minutes with stirring.

  • After the addition is complete, raise the temperature to 25°C and continue stirring for an additional 24 hours.

  • Pour the final reaction solution onto crushed ice (100 g).

  • Extract the product twice with 50 ml of chloroform.

  • Dry the combined organic extracts over magnesium sulfate.

  • Evaporate the solvent to yield the nitrated product, which may crystallize upon standing.

Reaction Mechanism and Workflow

The nitration of aromatic compounds with this compound is believed to proceed through an electrophilic aromatic substitution (EAS) mechanism. In the presence of a strong acid like sulfuric acid, this compound is thought to generate the nitronium ion (NO₂⁺), which is the active electrophile. The high regioselectivity observed is attributed to the specific nature of the nitrating system, which is different from the classical mixed-acid conditions.[1]

Reaction_Mechanism cluster_activation Activation of this compound cluster_eas Electrophilic Aromatic Substitution This compound This compound (H₂N-CO-NH-NO₂) Nitronium Nitronium Ion (NO₂⁺) This compound->Nitronium + H₂SO₄ H2SO4 H₂SO₄ Aromatic Aromatic Substrate (e.g., Benzoic Acid) Sigma σ-complex (Wheland Intermediate) Aromatic->Sigma + NO₂⁺ Product Nitrated Product (e.g., 3-Nitrobenzoic Acid) Sigma->Product - H⁺ H_plus H⁺ Experimental_Workflow cluster_synthesis This compound Synthesis cluster_nitration Aromatic Nitration start_synth Start: Urea Nitrate + H₂SO₄ cool_synth Cool to < 0°C start_synth->cool_synth add_un Add Urea Nitrate cool_synth->add_un stir_synth Stir at < 3°C add_un->stir_synth quench_synth Pour onto Ice stir_synth->quench_synth filter_synth Filter quench_synth->filter_synth recrystallize Recrystallize from Ethanol filter_synth->recrystallize product_nu Product: this compound recrystallize->product_nu start_nit Start: Aromatic Substrate + H₂SO₄ cool_nit Cool to 0°C start_nit->cool_nit add_nu Add this compound cool_nit->add_nu stir_nit Stir at 25°C add_nu->stir_nit quench_nit Pour onto Ice stir_nit->quench_nit extract Extract with Chloroform quench_nit->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate product_nitro Product: Nitrated Aromatic evaporate->product_nitro

References

Application Note and Experimental Protocol: Safe Handling of Nitrourea

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrourea (CH₃N₃O₃) is a highly energetic compound used in research and development for its explosive properties and as a chemical intermediate.[1][2] It is a colorless to white crystalline solid that is powerfully explosive and sensitive to heat and shock.[1][3][4] Due to its inherent instability and hazardous nature, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the protection of the research environment. This document provides a comprehensive guide for the safe handling, storage, and disposal of this compound, intended for researchers, scientists, and drug development professionals.

Hazard Identification and Properties

This compound is classified as a Division 1.1D explosive, with its primary hazard being the blast from an instantaneous explosion.[1] It is sensitive to heat and shock and decomposes around 155-160°C, emitting toxic nitrogen oxide fumes.[1][3][4][5] The compound is also a strong oxidizing agent and can react violently, potentially leading to detonation, when mixed with reducing agents like hydrides, sulfides, and nitrides.[3][4]

Data Presentation: Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
Molecular Formula CH₃N₃O₃[1]
Molar Mass 105.05 g/mol [1][4]
Appearance Colorless to white crystalline solid/powder[1][3][4]
Density 1.73 g/cm³[1]
Decomposition Temp. ~155-160 °C[1][5]
Solubility Soluble in water, ethanol, methanol, acetone[1][2]
Stability Mildly sensitive to heat and shock; prone to hydrolysis; decomposes in the presence of alkali[1][2][3]

Decomposition Pathways

Understanding the decomposition of this compound is crucial for its safe handling. The compound is unstable and can decompose through several pathways, primarily influenced by heat and hydrolysis. Thermal decomposition primarily yields isocyanic acid and nitramide, a highly unstable intermediate that rapidly decomposes further.[1][5] In aqueous or acidic conditions, this compound hydrolyzes to form isocyanic acid and nitroamide.[1]

G This compound This compound (H₂NC(O)NH(NO₂)) IsocyanicAcid Isocyanic Acid (HNCO) This compound->IsocyanicAcid Thermal or hydrolytic cleavage Nitramide Nitramide (H₂NNO₂) (Unstable Intermediate) This compound->Nitramide DecompProducts Further Decomposition (e.g., N₂O, H₂O, CO₂) Nitramide->DecompProducts Rapid decomposition

Caption: Decomposition pathway of this compound.

Experimental Protocols: Standard Operating Procedures

The following protocols must be strictly followed when working with this compound. All operations should be conducted within a certified chemical fume hood or an appropriate containment enclosure.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to mitigate risks of exposure and injury. The table below outlines the required PPE for different handling scenarios.

ScenarioEye / Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Storage Safety glasses with side shieldsChemical-resistant gloves (e.g., nitrile)Buttoned lab coatNot required in well-ventilated area
Weighing & Transfer Chemical safety goggles and face shieldDouble-gloved with chemical-resistant glovesFlame-resistant lab coat; chemical apronNIOSH-approved respirator for dusts if not in a fume hood[6]
Use in Reaction Chemical safety goggles and face shieldDouble-gloved with chemical-resistant glovesFlame-resistant lab coat; chemical apronWork must be conducted in a fume hood
Waste Disposal Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesFlame-resistant lab coat; chemical apronWork must be conducted in a fume hood
Receiving and Storage Protocol
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Do not handle a compromised container.

  • Storage Location: Store this compound in a designated, locked, and properly labeled explosives storage magazine or a dedicated, explosion-proof refrigerator. The storage area must be cool, dry, and well-ventilated.

  • Incompatibilities: Store away from reducing agents, bases, acids, and sources of heat, shock, or friction.[3][4]

  • Container: Keep in the original, tightly sealed container. Ensure the container is made of a compatible material, such as hard glass, as alkali from soft glass can promote decomposition.

  • Inventory: Maintain a detailed inventory, recording dates of receipt and use. Due to its tendency to hydrolyze, do not store this compound for extended periods.[2]

Weighing and Handling Protocol
  • Work Area Preparation: Conduct all handling within a chemical fume hood with the sash at the lowest practical height. The work surface should be clean and free of clutter.

  • Grounding: Ensure all equipment used for handling is properly grounded to prevent static discharge.[3]

  • Tools: Use non-sparking tools made of materials like plastic or ceramic for all transfers. Avoid metal spatulas.

  • Weighing: Weigh this compound on anti-static weighing paper. Handle the material gently to avoid friction and shock.

  • Quantity: Handle only the minimum quantity of material required for the experiment.

  • Transfer: When adding to a reaction vessel, do so slowly and in small portions.

Disposal Protocol
  • Excess Material: Do not return excess this compound to the original container.

  • Decontamination of Equipment: Carefully decontaminate all glassware and equipment that has been in contact with this compound. Rinse thoroughly with a suitable solvent (e.g., water, ethanol) in a fume hood.

  • Waste Disposal: All this compound waste, including contaminated materials like gloves and weighing paper, must be treated as hazardous explosive waste.

  • Chemical Neutralization: For small residual amounts, controlled hydrolysis can be used as a disposal method.[2] This should only be performed by trained personnel following a specific, validated institutional protocol.

  • Collection: Collect all hazardous waste in clearly labeled, sealed containers for disposal by certified hazardous waste personnel.

Emergency Procedures

Immediate and correct response to an emergency is critical. All personnel working with this compound must be familiar with these procedures.

Spill Response

In the event of a spill, follow the workflow below. The primary objective is to ensure personnel safety and prevent ignition.

G Spill Spill Detected Alert Alert personnel in immediate area Spill->Alert Assess Assess spill size (Is it manageable?) Alert->Assess No NO Assess->No Large Spill Yes YES Assess->Yes Small Spill Evacuate EVACUATE AREA Isolate for at least 500m [6] No->Evacuate PPE Don appropriate PPE (See Table 2) Yes->PPE Call Call Emergency Services Evacuate->Call Ignition Eliminate all ignition sources (sparks, flames) [5] PPE->Ignition Sweep Gently sweep solid material (Avoid dust generation) [3] Ignition->Sweep Collect Collect in a sealed, labeled hazardous waste container Sweep->Collect Decon Decontaminate spill area Collect->Decon Report Report incident to supervisor Decon->Report

Caption: Emergency workflow for a this compound spill.

Fire Response
  • DO NOT attempt to fight a fire that has reached or is approaching this compound storage or cargo.[3][4] The material may explode.

  • Activate the nearest fire alarm.

  • Immediately evacuate the area. For a cargo fire, clear the area for at least 1600 meters (1 mile) in all directions and allow the fire to burn.[3]

  • Notify emergency responders of the location and nature of the hazard.

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing.[7] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

References

Application Notes and Protocols for Quantifying Nitrourea Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of nitrourea purity. The protocols are designed to be implemented in a laboratory setting for quality control, stability testing, and characterization of this compound as an active pharmaceutical ingredient (API) or intermediate.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the separation and quantification of this compound and its potential impurities. This method offers excellent sensitivity and resolution.

Application Note

This HPLC-UV method is suitable for the routine quality control of this compound, allowing for the determination of its purity and the quantification of known and unknown impurities. The method separates this compound from its potential degradation products and synthesis-related impurities. A reversed-phase C18 column is employed with a mobile phase consisting of a buffered aqueous solution and an organic modifier. Detection is performed at a wavelength where this compound exhibits significant absorbance.

Quantitative Data Summary

The following table summarizes representative performance characteristics of an HPLC-UV method for this compound analysis. These values are illustrative and may vary based on the specific instrumentation and laboratory conditions.

ParameterResult
Linearity (Concentration Range) 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) < 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Experimental Protocol

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard (purity > 99.5%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ammonium acetate (analytical grade).

  • Glacial acetic acid (analytical grade).

  • Deionized water (18.2 MΩ·cm).

2. Preparation of Solutions:

  • Mobile Phase: Prepare a 10 mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in deionized water. Adjust the pH to 4.5 with glacial acetic acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 80:20 v/v). Filter and degas the mobile phase before use.

  • Diluent: A mixture of deionized water and methanol (50:50 v/v).

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100.0 mL of diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100.0 mL of diluent.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Run Time: Approximately 15 minutes.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time, peak area, and tailing factor).

  • Inject the sample solution.

  • Calculate the purity of the this compound sample by comparing the peak area of the this compound in the sample solution to that in the standard solution.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.

Application Note

This qNMR protocol provides a highly accurate and precise method for determining the purity of this compound. It is particularly useful for the certification of reference materials and for analyses where a high degree of accuracy is required. An internal standard with a known purity is used for the calculation.

Quantitative Data Summary

The following table presents typical performance characteristics for a qNMR purity assessment of a urea compound.

ParameterResult
Accuracy (Relative Error) < 1.0%
Precision (RSD) < 0.5%
Specificity High (provides structural information)
Non-destructive Yes
Experimental Protocol

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • This compound sample.

  • Internal standard of high purity (e.g., maleic acid, dimethyl sulfone).

  • Deuterated solvent (e.g., DMSO-d6) in which both the sample and internal standard are soluble.

2. Sample Preparation:

  • Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh a suitable amount of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters:

  • Pulse Angle: 90°.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250 for the signals to be integrated).

4. Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the acquired spectrum.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I_sample = Integral of the this compound signal

    • N_sample = Number of protons for the integrated this compound signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the integrated internal standard signal

    • MW_sample = Molecular weight of this compound

    • MW_IS = Molecular weight of the internal standard

    • m_sample = Mass of the this compound sample

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in this compound. Due to the thermal lability of this compound, this method is more suitable for identifying decomposition products rather than for direct purity assay.

Application Note

This GC-MS method is designed for the impurity profiling of this compound, particularly for identifying and quantifying volatile impurities that may arise from synthesis or degradation. The method involves the analysis of the sample in a suitable solvent.

Quantitative Data Summary

The following table provides representative performance characteristics for the analysis of volatile impurities by GC-MS.

ParameterResult
LOD ~0.1 ppm
LOQ ~0.3 ppm
Linearity (r²) > 0.995
Accuracy (Recovery) 80% - 120%
Precision (RSD) < 15%
Experimental Protocol

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

  • This compound sample.

  • Acetonitrile (GC grade).

  • Reference standards for potential impurities.

2. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 10.0 mL of acetonitrile.

3. GC-MS Conditions:

  • Injector Temperature: 200 °C (use of a deactivated liner is recommended).

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 30-300.

4. Procedure:

  • Inject a solvent blank to check for system cleanliness.

  • Inject standard solutions of potential impurities to determine their retention times and mass spectra.

  • Inject the sample solution.

  • Identify impurities in the sample by comparing their retention times and mass spectra with those of the reference standards and library data.

  • Quantify the identified impurities using an external or internal standard method.

Visualizations

Analytical_Workflow_for_Nitrourea_Purity cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample This compound Sample Preparation Sample Preparation (Weighing & Dissolution) Sample->Preparation HPLC HPLC-UV (Purity Assay) Preparation->HPLC qNMR qNMR (Absolute Purity) Preparation->qNMR GCMS GC-MS (Impurity Profiling) Preparation->GCMS Quantification Quantification HPLC->Quantification qNMR->Quantification GCMS->Quantification Purity_Report Purity Report Quantification->Purity_Report

Caption: A logical workflow for the analytical assessment of this compound purity.

Thermal_Decomposition_of_this compound This compound This compound (NH2CONHNO2) Isocyanic_Acid Isocyanic Acid (HNCO) This compound->Isocyanic_Acid Primary Decomposition Nitramide Nitramide (H2NNO2) This compound->Nitramide Primary Decomposition N2 Nitrogen (N2) Isocyanic_Acid->N2 CO2 Carbon Dioxide (CO2) Isocyanic_Acid->CO2 NH3 Ammonia (NH3) Isocyanic_Acid->NH3 N2O Nitrous Oxide (N2O) Nitramide->N2O H2O Water (H2O) Nitramide->H2O

Caption: A simplified proposed thermal decomposition pathway of this compound.

Application Notes and Protocols: Nitrourea as a Nitrating Agent for Deactivated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of nitrourea as a powerful and regioselective nitrating agent for deactivated aromatic compounds. This document includes detailed experimental protocols, quantitative data on reaction outcomes, and safety guidelines for the handling of this compound.

Introduction

Nitration of aromatic compounds is a fundamental reaction in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical, dye, and explosives industries.[1] However, the nitration of deactivated aromatic rings, which bear electron-withdrawing groups, presents a significant challenge, often requiring harsh reaction conditions and resulting in low yields and poor regioselectivity.[1] this compound has emerged as a highly effective reagent for the nitration of such challenging substrates under mild conditions, offering high yields and excellent regioselectivity.[1][2]

Quantitative Data: Nitration of Deactivated Aromatic Compounds with this compound

The following table summarizes the results of nitrating various deactivated aromatic compounds using this compound in concentrated sulfuric acid. The data highlights the high yields and impressive regioselectivity achieved with this reagent.

SubstrateProductYield (%)Isomer Distribution
Nitrobenzene1,3-Dinitrobenzene921,3- (98%), 1,2- (1%), 1,4- (1%)
Benzoic acid3-Nitrobenzoic acid953- (100%)
Benzonitrile3-Nitrobenzonitrile883- (100%)
4-Nitrotoluene2,4-Dinitrotoluene962,4- (99%), 2,6- (1%)
1,4-DinitrobenzeneNo Reaction--

Experimental Protocols

3.1. General Safety Precautions

This compound is a powerful explosive and should be handled with extreme care.[3] It is sensitive to heat and shock.[3] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[4][5] Avoid the formation of dust and aerosols.[4] In case of a spill, isolate the area immediately.[3]

3.2. Synthesis of this compound

This compound can be synthesized via the dehydration of urea nitrate with concentrated sulfuric acid.

  • Materials:

    • Urea nitrate

    • Concentrated sulfuric acid (98%)

    • Ice

  • Procedure:

    • Cool concentrated sulfuric acid in an ice-salt bath to below 0 °C.

    • Slowly add powdered urea nitrate to the cold, stirred sulfuric acid, maintaining the temperature below 5 °C.

    • Continue stirring the mixture for 30 minutes at 0-5 °C.

    • Pour the reaction mixture onto crushed ice with vigorous stirring.

    • Collect the precipitated this compound by vacuum filtration.

    • Wash the solid with cold water and air-dry.

3.3. General Protocol for Nitration of Deactivated Aromatic Compounds

  • Materials:

    • Deactivated aromatic substrate (e.g., nitrobenzene, benzoic acid)

    • This compound

    • Concentrated sulfuric acid (98%)

    • Ice

    • Chloroform (or other suitable organic solvent)

    • 10% Sodium carbonate solution

    • Magnesium sulfate

  • Procedure:

    • Dissolve the deactivated aromatic substrate (1 equivalent) in concentrated sulfuric acid, maintaining the temperature at 0 °C with an ice bath.

    • Slowly add solid this compound (2 equivalents) in small portions to the stirred solution over 30 minutes, ensuring the temperature remains at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature (25 °C) and continue stirring for 24 hours.

    • Pour the reaction mixture onto crushed ice.

    • Extract the product with chloroform (or another suitable organic solvent) twice.

    • Combine the organic extracts and wash with a 10% sodium carbonate solution, followed by deionized water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • The product can be further purified by recrystallization if necessary.

3.4. Specific Protocol: Nitration of Nitrobenzene

  • Procedure:

    • In a round-bottom flask, cool 10 mL of concentrated sulfuric acid to 0 °C.

    • Slowly add 1.23 g (10 mmol) of nitrobenzene to the cold acid with stirring.

    • In small portions, add 2.10 g (20 mmol) of this compound to the mixture over 30 minutes, keeping the temperature at 0 °C.

    • Allow the mixture to warm to 25 °C and stir for 24 hours.

    • Pour the reaction mixture onto 100 g of crushed ice.

    • Extract the product with two 50 mL portions of chloroform.

    • Wash the combined organic layers with 50 mL of 10% sodium carbonate solution and then with 50 mL of deionized water.

    • Dry the organic layer over magnesium sulfate and evaporate the solvent to yield 1,3-dinitrobenzene.

3.5. Specific Protocol: Nitration of Benzoic Acid

  • Procedure:

    • In a round-bottom flask, cool 10 mL of concentrated sulfuric acid to 0 °C.

    • Slowly add 1.22 g (10 mmol) of benzoic acid to the cold acid with stirring.

    • In small portions, add 2.10 g (20 mmol) of this compound to the mixture over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the mixture to warm to 25 °C and stir for 24 hours.

    • Pour the reaction mixture onto 100 g of crushed ice.

    • Collect the precipitated 3-nitrobenzoic acid by vacuum filtration and wash with cold water.

    • The product can be recrystallized from water or ethanol for further purification.

Reaction Mechanism and Workflow

The nitration of aromatic compounds using this compound is believed to proceed through the formation of the nitronium ion (NO₂⁺) as the active electrophile. It has been suggested that this compound is an intermediate in the nitration process when using urea nitrate.[1][2]

4.1. Proposed Reaction Mechanism

NitrationMechanism cluster_activation Nitronium Ion Formation cluster_substitution Electrophilic Aromatic Substitution This compound This compound Protonated_this compound Protonated this compound This compound->Protonated_this compound + H₂SO₄ H2SO4_1 H₂SO₄ HSO4_1 HSO₄⁻ Nitronium_Ion NO₂⁺ Protonated_this compound->Nitronium_Ion Carbamic_Acid Carbamic Acid Intermediate Protonated_this compound->Carbamic_Acid Aromatic Deactivated Aromatic Ring (Ar-X) Sigma_Complex σ-Complex (Wheland Intermediate) Aromatic->Sigma_Complex + NO₂⁺ Nitrated_Product Nitrated Product (Ar(NO₂)X) Sigma_Complex->Nitrated_Product - H⁺ (+ HSO₄⁻) H2SO4_2 H₂SO₄ HSO4_2 HSO₄⁻ HSO4_2->H2SO4_2 + H⁺

Caption: Proposed mechanism for the nitration of deactivated aromatic compounds using this compound.

4.2. Experimental Workflow

ExperimentalWorkflow start Start dissolve Dissolve Aromatic Substrate in conc. H₂SO₄ at 0°C start->dissolve add_this compound Add this compound in portions at 0°C dissolve->add_this compound react Stir at 25°C for 24 hours add_this compound->react quench Pour onto Crushed Ice react->quench extract Extract with Organic Solvent quench->extract wash Wash with Na₂CO₃ and Water extract->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate end Obtain Nitrated Product evaporate->end

Caption: General experimental workflow for the nitration of deactivated aromatic compounds.

References

Application Notes and Protocols for the Synthesis of Semicarbazide from Nitrourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of semicarbazide from nitrourea, a key intermediate in the production of pharmaceuticals and other fine chemicals. The protocols outlined below are based on established chemical literature and offer different approaches to this conversion.

Quantitative Data Summary

The synthesis of semicarbazide from this compound can be achieved through various reduction methods, with reported yields varying depending on the chosen procedure.

MethodReducing Agent/ConditionsReported YieldReference
Chemical ReductionZinc Dust / Acetic Acid~60%[1]
Electrolytic ReductionIron Electrodes / Ammonium Chloride Electrolyte~60%[2]
Electrolytic ReductionMercury Cathode / Sulfuric AcidNot specified[3]
Catalytic HydrogenationHydrogen / Catalyst / Hydrochloric AcidMentioned as a method[4][5][6]

Experimental Protocols

Protocol 1: Chemical Reduction of this compound using Zinc Dust and Acetic Acid

This protocol details the reduction of this compound to semicarbazide using zinc dust in a methanol and glacial acetic acid medium.

Materials:

  • This compound

  • Zinc dust

  • Methanol (pure)

  • Glacial acetic acid

  • Ice water bath

  • Glass beaker

  • Mortar and pestle

  • Stirring apparatus

Procedure:

  • Preparation of this compound-Zinc Paste: In a mortar, thoroughly mix 20g of this compound with 65g of zinc dust and 10 mL of pure methanol until a thick paste is formed.[1]

  • Preparation of Acidic Methanol Solution: In a glass beaker, combine 12 mL of glacial acetic acid with 15 mL of pure methanol. Place this beaker in an ice water bath to cool.[1]

  • Reaction: Add the cold this compound and zinc paste in small portions to the stirred, cold acidic methanol solution. The reaction is exothermic, so the rate of addition should be carefully controlled to maintain the temperature at approximately 10°C.[1]

  • Warming and Stirring: After the addition is complete, remove the beaker from the ice bath and allow it to slowly warm to room temperature. The final volume of the mixture should be around 130 mL. Let the mixture stand at room temperature for one hour.[1]

  • Heating Profile: Following the room temperature incubation, place the mixture on a water bath and heat to 25°C for 30 minutes with stirring. Subsequently, increase the temperature to 32-35°C and stir for an additional 30 minutes. Finally, heat to 40°C and maintain stirring for 15 minutes.[1]

  • pH Adjustment: After the heating stages, the pH of the solution should be carefully adjusted.

Note: The original source does not specify the work-up procedure after the heating steps to isolate the semicarbazide. A typical work-up would involve filtration to remove unreacted zinc and other solids, followed by purification of the semicarbazide from the filtrate, potentially through crystallization as a salt (e.g., hydrochloride or sulfate).

Protocol 2: Electrolytic Reduction of this compound

This protocol describes the synthesis of semicarbazide sulfate via the electrolytic reduction of this compound.

Apparatus:

  • A 15 x 23 cm battery jar to serve as the reduction cell.

  • A mercury cathode at the bottom of the jar.

  • A heavy lead coil anode suspended in a porous cup.

  • A mechanical stirrer.

  • A DC power source (30–110 volts, 15–20 amperes).

  • An ammeter.

  • An ice-salt bath for cooling.

Materials:

  • This compound (50 g, 0.48 mole).

  • 20% Sulfuric acid (600 cc for catholyte and sufficient to cover the anode).

  • Absolute alcohol.

Procedure:

  • Cell Assembly: Assemble the electrolytic cell as described in the apparatus section.

  • Charging the Cell: Place 600 cc of 20% sulfuric acid into the battery jar (catholyte).[3] Also, cover the lead anode in the porous cup with 20% sulfuric acid.[3]

  • Cooling and Addition of this compound: Surround the cell with an ice-salt bath and start the stirrer. Once the catholyte is cooling, add 50 g of this compound.[3]

  • Electrolysis: When the temperature of the catholyte drops to +5°C, turn on the current. Adjust the rheostat until the current density is about 0.06 ampere per square centimeter of the cathode surface.[3]

  • Maintaining Temperature: The cell must be efficiently cooled to keep the temperature below 10°C throughout the reduction.[3]

  • Reaction Progression: The reduction process takes approximately five to six hours. The this compound, which is initially insoluble, will gradually dissolve as it is reduced.[3]

  • Completion of Reduction: Continue the electrolysis for about ten to twenty minutes after all the this compound has dissolved.[3]

  • Isolation of Semicarbazide Sulfate:

    • Remove the solution of semicarbazide sulfate from the cell and filter it.[3]

    • Concentrate the filtered solution under reduced pressure on a water bath to a volume of 125–150 cc.[3]

    • During concentration, semicarbazide sulfate will crystallize.[3]

    • Thoroughly cool the mixture in ice and collect the crystals on a hardened filter paper.[3]

    • Wash the crystals several times with absolute alcohol to remove residual sulfuric acid.[3]

    • Dry the crystals.[3]

Visualizations

Experimental Workflow for Chemical Reduction of this compound

G Workflow for Chemical Reduction of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation prep_paste Mix this compound, Zinc Dust, and Methanol to form a paste addition Add paste to cold acid solution portion-wise at ~10°C prep_paste->addition prep_acid Prepare a cold solution of Glacial Acetic Acid and Methanol prep_acid->addition rt_stir Stir at room temperature for 1 hour addition->rt_stir heat1 Heat to 25°C for 30 min rt_stir->heat1 heat2 Heat to 32-35°C for 30 min heat1->heat2 heat3 Heat to 40°C for 15 min heat2->heat3 ph_adjust pH Adjustment heat3->ph_adjust filtration Filtration ph_adjust->filtration purification Purification of Semicarbazide filtration->purification

Caption: Workflow for the synthesis of semicarbazide via chemical reduction of this compound.

Experimental Workflow for Electrolytic Reduction of this compound

G Workflow for Electrolytic Reduction of this compound cluster_setup Cell Setup cluster_reaction Electrolytic Reduction cluster_isolation Product Isolation setup Assemble Electrolytic Cell (Hg Cathode, Pb Anode) add_electrolytes Add 20% H2SO4 to Cathode and Anode compartments setup->add_electrolytes add_this compound Add this compound to Catholyte and cool to 5°C add_electrolytes->add_this compound electrolysis Apply current (~0.06 A/cm²) for 5-6 hours at T < 10°C add_this compound->electrolysis filter_solution Filter the reaction solution electrolysis->filter_solution concentrate Concentrate filtrate under reduced pressure filter_solution->concentrate crystallize Cool to crystallize Semicarbazide Sulfate concentrate->crystallize collect_wash Collect crystals and wash with absolute alcohol crystallize->collect_wash dry Dry the final product collect_wash->dry

Caption: Workflow for the synthesis of semicarbazide sulfate via electrolytic reduction.

References

Application Notes: Nitrourea in the Synthesis of High-Nitrogen Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrourea (CH₃N₃O₃), a powerful energetic material, serves as a versatile and crucial precursor in the synthesis of a variety of high-nitrogen compounds.[1][2] Its utility stems from the presence of both a nitro group and a urea backbone, enabling its transformation into other energetic materials, pharmaceutical intermediates, and nitrogen-rich heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in synthesizing key high-nitrogen molecules.

Protocol 1: Synthesis of the Precursor, this compound (NU)

The most common and reliable method for synthesizing this compound is the dehydration of urea nitrate using concentrated sulfuric acid at low temperatures.[2][3]

Experimental Protocol: Synthesis of this compound from Urea Nitrate

This protocol is adapted from the established procedure in Organic Syntheses.[4]

  • Preparation: Place 700 mL of concentrated sulfuric acid in a 2-liter Erlenmeyer flask equipped with a mechanical stirrer and a thermometer. Cool the flask in an ice-salt bath until the acid temperature is -3°C or below.

  • Addition of Urea Nitrate: While maintaining the temperature at or below 0°C, slowly add 200 g (1.62 moles) of dry, powdered urea nitrate in small portions. This addition should take approximately 30 minutes.

  • Reaction: Continue stirring the mixture for an additional 30 minutes, ensuring the temperature does not rise above +3°C.[4] If gas bubbles begin to evolve, immediately proceed to the next step.

  • Precipitation: Pour the reaction mixture onto 1 kg of crushed ice. A fine white precipitate of this compound will form.

  • Filtration and Washing: Filter the precipitate using a Büchner funnel with hardened filter paper (e.g., Whatman No. 50). Press the this compound as dry as possible. Wash the filter cake with four portions of cold water, pressing the solid dry after each wash.

  • Drying: Air-dry the product. The yield of air-dried this compound is typically between 120–150 g (70–87% of the theoretical amount).[4] The product is sufficiently pure for subsequent applications like the synthesis of semicarbazide.[4]

Workflow for this compound Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Cool 700 mL conc. H₂SO₄ to ≤ -3°C react1 Slowly add 200g Urea Nitrate (Keep T ≤ 0°C) prep1->react1 Start Stirring react2 Stir for 30 min (Keep T < +3°C) react1->react2 workup1 Pour mixture onto 1kg of ice react2->workup1 workup2 Filter white precipitate workup1->workup2 workup3 Wash with cold water (4x) workup2->workup3 workup4 Air dry the product workup3->workup4 product This compound (NU) Yield: 70-87% workup4->product

Caption: Experimental workflow for the synthesis of this compound.

Application 1: Synthesis of Semicarbazide

Semicarbazide is a valuable chemical intermediate used in the production of pharmaceuticals and other fine chemicals.[5] this compound can be effectively reduced to form salts of semicarbazide, most commonly via electrolytic reduction.[6]

Experimental Protocol: Electrolytic Reduction of this compound to Semicarbazide Sulfate

This protocol is based on the procedure published in Organic Syntheses.[6]

  • Cell Assembly: Use a 600-cc. beaker as the cell, containing a porous cup (5.5 cm diameter) as the diaphragm. The cathode is a cylinder of sheet lead (15 cm wide, 11 cm high) placed inside the beaker. The anode is a spiral of heavy sheet lead placed inside the porous cup.

  • Electrolyte Preparation:

    • Catholyte: Place 50 g (0.47 mole) of this compound and 250 cc. of 20% sulfuric acid in the beaker (outside the porous cup).

    • Anolyte: Pour 75 cc. of 20% sulfuric acid into the porous cup.

  • Reduction: Pass a current of 5–6 amperes through the cell. The current density at the cathode is approximately 3.0–3.6 amperes per sq. dm. Efficiently cool the cell with an ice-salt bath to maintain the temperature below 10°C at all times.

  • Reaction Monitoring: The reduction process takes 5 to 6 hours. The this compound, which is initially insoluble, will gradually dissolve as it is reduced. Continue the reduction for 10-20 minutes after all the this compound has dissolved.

  • Isolation: Remove the semicarbazide sulfate solution from the cell and filter it. Concentrate the filtered solution under reduced pressure to a volume of 125–150 cc.

  • Crystallization and Collection: Cool the concentrated mixture thoroughly in ice to crystallize the semicarbazide sulfate. Collect the crystals on a hardened filter paper. The yield is typically 50–55 g (80–88% of the theoretical amount).[6]

Reaction Pathway for Semicarbazide Synthesis

Caption: Reduction of this compound to Semicarbazide.

Application 2: Synthesis of N,N'-Dithis compound

N,N'-Dithis compound is a high-density energetic material with a positive oxygen balance. It serves as a precursor in the synthesis of more complex energetic compounds like 2-oxo-1,3,5-trinitro-1,3,5-triazacyclohexane (keto-RDX).[7] It can be synthesized by the nitration of urea or this compound.[8]

Experimental Protocol: Synthesis of N,N'-Dithis compound

This protocol describes the nitration of urea.[7]

  • Nitrating Mixture: Add 10.9 mL of 95% sulfuric acid to 13.2 mL of 100% nitric acid while cooling the mixture to 0°C.

  • Nitration: Add 3 g (0.05 mol) of urea to the cold nitrating mixture over approximately 30 minutes. Ensure the reaction temperature does not exceed 5°C.

  • Precipitation: After the addition is complete, let the reaction mixture stand for another 30 minutes at 0°C. A white precipitate will form.

  • Isolation: Filter the white crystalline mass on a glass funnel and wash it with trifluoroacetic acid (5-6 mL).

  • Drying: Dry the product under vacuum to yield N,N'-dithis compound. The typical yield is 5.0 g (67%).[7]

Reaction Pathway for N,N'-Dithis compound Synthesis

Caption: Synthesis of N,N'-Dithis compound from Urea.

Application 3: Precursor for HMX Synthesis

This compound is a key intermediate in an industrial pathway to produce HMX (Octogen), one of the most powerful conventional high explosives. The process involves using this compound and/or dithis compound to synthesize the intermediate 3,7-dinitro-1,3,5,7-tetraazabicyclo[4][4][6]nonane (DPT), which is subsequently converted to HMX via nitrolysis.[9][10]

Synthetic Pathway Overview

This pathway avoids some of the hazardous reagents used in other HMX synthesis routes and starts from inexpensive urea.[9]

  • This compound/Dithis compound Formation: Urea is nitrated to form this compound or dithis compound.

  • DPT Synthesis: These intermediates react further (e.g., via hydrolysis and Mannich condensation) to form DPT.[8]

  • Nitrolysis to HMX: DPT is converted to HMX through direct nitrolysis, often using a mixture of nitric acid, acetic acid, and acetic anhydride.[9]

Workflow for HMX Synthesis via this compound/DPT Intermediate

Urea Urea NU This compound (NU) and/or N,N'-Dithis compound Urea->NU Nitration DPT DPT Intermediate (3,7-dinitro-1,3,5,7- tetraazabicyclo[3,3,1]nonane) NU->DPT Hydrolysis & Mannich Condensation HMX HMX (Octogen) DPT->HMX Nitrolysis (e.g., HNO₃/Ac₂O/AcOH)

Caption: Multi-step synthesis of HMX via the this compound/DPT pathway.

Potential Applications: Reactive Intermediates

In aqueous and hydrophilic solvents, this compound undergoes decomposition to form highly reactive intermediates: isocyanic acid and nitramide.[11] These intermediates can be trapped in situ for the synthesis of other high-nitrogen compounds. For example, isocyanic acid can react with amines to form substituted ureas, which are precursors for various heterocyclic compounds.

Decomposition Pathway of this compound

This compound H₂N-CO-NH-NO₂ Isocyanic_Acid HN=C=O This compound->Isocyanic_Acid Isocyanic Acid Nitramide H₂N-NO₂ This compound->Nitramide Nitramide (unstable)

Caption: Decomposition of this compound into reactive intermediates.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its synthetic products.

Table 1: Synthesis Yields and Conditions

ProductPrecursor(s)Key ReagentsTemperatureYield (%)Reference(s)
This compoundUrea Nitrateconc. H₂SO₄≤ 0°C70 - 87[4]
Semicarbazide SulfateThis compoundH₂SO₄ (electrolyte)< 10°C80 - 88[6]
N,N'-Dithis compoundUreaH₂SO₄ / HNO₃< 5°C67[7]
HMXDPTHNO₃, Ac₂O, AcOH49°C~64[9]

Table 2: Physical and Energetic Properties

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Density (g/cm³)Reference(s)
This compoundCH₃N₃O₃105.05158-159 (dec.)1.73[11]
N,N'-Dithis compoundCH₂N₄O₅150.04~90 (dec.)1.98[7]
HMXC₄H₈N₈O₈296.162751.91[12]
SemicarbazideCH₅N₃O75.0796-[5]

References

Application Notes and Protocols for the Use of Nitrourea in Composite Propellants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nitrourea in Composite Propellants

This compound (NU), with the chemical formula CH₃N₃O₃, is an energetic material that has been considered for use in propellant formulations.[1] It is synthesized through the nitration of urea or by the dehydration of urea nitrate.[1] While it has been explored as an explosive, its application in composite propellants is an area of ongoing research. Composite propellants are heterogeneous mixtures primarily composed of a solid oxidizer dispersed within a polymeric binder matrix, which also acts as a fuel.[2] Common binders include hydroxyl-terminated polybutadiene (HTPB).[3]

This compound's potential inclusion in composite propellants is driven by the desire for high-performance, chlorine-free formulations. However, its inherent instability, particularly its tendency to hydrolyze, presents significant challenges for storage and long-term stability.[4] This document provides an overview of the formulation considerations, experimental protocols for characterization, and safety precautions for working with this compound-based composite propellants.

Properties of this compound and Common Composite Propellant Oxidizers

A comparison of the physical and performance properties of this compound with other common oxidizers is crucial for formulation design. The following table summarizes key data for this compound, ammonium perchlorate (AP), and ammonium nitrate (AN). It is important to note that while theoretical performance of this compound can be calculated, experimental data for this compound in a composite propellant matrix is not widely available in the reviewed literature.

PropertyThis compound (NU)Ammonium Perchlorate (AP)Ammonium Nitrate (AN)
Chemical Formula CH₃N₃O₃NH₄ClO₄NH₄NO₃
Molecular Weight ( g/mol ) 105.05117.4980.04
Density (g/cm³) 1.73[1]1.951.72
Oxygen Balance (%) -15.2+34+20
Heat of Formation (kJ/mol) --290-365.22[5]
Decomposition Temp. (°C) 155 (decomposes)[1]~240 (phase transition), >300 (ignition)~210
Detonation Velocity (m/s) 6860[1]--
Calculated Specific Impulse (s) *Requires experimental data~260 (in HTPB/Al)~245 (in HTPB)
Key Advantages Chlorine-freeHigh performance, well-characterizedLow cost, smokeless
Key Disadvantages Hydrolytic instability, limited dataProduces HCl, environmental concernsPhase transitions, low performance

*Specific impulse is highly dependent on the full propellant formulation (binder, fuel, additives) and chamber conditions. The value for AP is a typical reference.

Experimental Protocols

The following protocols are adapted from standard procedures for composite propellant development and can be applied to formulations containing this compound.

Synthesis of this compound (Lab Scale)

This compound can be synthesized by the dehydration of urea nitrate using sulfuric acid.[6]

Materials:

  • Urea Nitrate (UN)

  • Concentrated Sulfuric Acid (98%)

  • Ice/salt bath

  • Round bottom flask with stirrer

  • Filtration apparatus

Procedure:

  • Cool concentrated sulfuric acid in a round bottom flask to between -3°C and 0°C using an ice/salt bath.[6]

  • Slowly add urea nitrate to the cooled sulfuric acid while stirring vigorously, ensuring the temperature does not exceed 0°C.[6]

  • After the addition is complete, continue stirring for a short period while maintaining the low temperature.

  • Pour the reaction mixture over crushed ice to precipitate the this compound.

  • Collect the solid this compound product by vacuum filtration and wash with cold water.[6]

  • Dry the product carefully at a low temperature (e.g., 40°C in an oven) to avoid decomposition.[6]

Formulation and Curing of HTPB/Nitrourea Composite Propellant

This protocol outlines the preparation of a small-batch, HTPB-based composite propellant with this compound as the primary oxidizer.

Materials:

  • Hydroxyl-terminated polybutadiene (HTPB) prepolymer

  • This compound (finely ground and dried)

  • Plasticizer (e.g., Dioctyl adipate - DOA)

  • Bonding agent

  • Curing agent (e.g., Isophorone diisocyanate - IPDI)

  • Curing catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Vacuum mixer

  • Molds

  • Curing oven

Procedure:

  • Binder Preparation: In a vacuum mixer, blend the HTPB prepolymer, plasticizer, and bonding agent until a homogeneous mixture is achieved.[7]

  • Oxidizer Incorporation: Gradually add the dried, finely ground this compound to the binder mixture under vacuum. Mix until all solid particles are thoroughly wetted by the binder.

  • Final Mixing: Add the curing agent and catalyst to the mixture and continue mixing under vacuum until a uniform slurry is obtained. The viscosity of the slurry should be monitored.[3]

  • Casting: Pour the propellant slurry into molds, taking care to avoid introducing air bubbles. Vacuum casting is the preferred method to ensure a void-free grain.[8]

  • Curing: Place the filled molds in a temperature-controlled oven. The curing time and temperature will depend on the specific binder system and catalyst used (a typical cycle for HTPB propellants is several days at 50-60°C).

  • Demolding: Once cured, carefully remove the solid propellant grains from the molds.

Thermal Analysis: DSC and TGA

Thermal analysis is critical for determining the thermal stability and decomposition kinetics of the this compound-based propellant.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Prepare small, uniform samples (1-5 mg) of the cured propellant.

  • For DSC analysis, place the sample in an aluminum pan and heat at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen). Record the heat flow to identify exothermic and endothermic events.[9]

  • For TGA analysis, place the sample in the TGA furnace and heat at a constant rate under an inert atmosphere. Record the mass loss as a function of temperature to determine decomposition stages.[7]

  • Analyze the resulting thermograms to determine onset of decomposition, peak exotherm temperatures, and mass loss profiles.

Mechanical Properties Testing

Uniaxial tensile testing is used to determine the mechanical properties of the cured propellant, which are crucial for ensuring the structural integrity of the rocket motor grain.

Instrumentation:

  • Universal Testing Machine (UTM) with a suitable load cell.

Procedure:

  • Prepare standardized "dogbone" shaped samples of the cured propellant.[10]

  • Mount the sample in the grips of the UTM.

  • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the sample fractures.[10]

  • Record the stress and strain throughout the test.

  • From the stress-strain curve, determine key mechanical properties such as tensile strength, elongation at break, and Young's modulus.[10]

Safety and Sensitivity Testing

Due to the energetic nature of this compound, rigorous safety testing of any new propellant formulation is mandatory.

Standard Tests:

  • Impact Sensitivity: Determines the propellant's sensitivity to initiation by impact. A drop-weight apparatus is used to determine the 50% probability of explosion height (H₅₀).

  • Friction Sensitivity: Evaluates the propellant's response to frictional stimuli using a BAM friction tester.

  • Electrostatic Discharge (ESD) Sensitivity: Assesses the propellant's susceptibility to initiation from a static spark.

These tests should be conducted according to established military or international standards (e.g., STANAG).

Visualizations

This compound Decomposition Pathway

The thermal decomposition of this compound is understood to proceed via an initial cleavage to form isocyanic acid and nitramide.[6] Nitramide is unstable and further decomposes.

G This compound This compound (H₂N-CO-NHNO₂) Isocyanic_Acid Isocyanic Acid (HNCO) This compound->Isocyanic_Acid Thermal Decomposition Nitramide Nitramide (H₂NNO₂) This compound->Nitramide Thermal Decomposition N2O Nitrous Oxide (N₂O) Nitramide->N2O Further Decomposition H2O Water (H₂O) Nitramide->H2O Further Decomposition

Caption: Simplified decomposition pathway of this compound.

Experimental Workflow for this compound Composite Propellant Characterization

The following diagram illustrates the logical flow of experiments for developing and characterizing a this compound-based composite propellant.

G cluster_formulation Formulation & Synthesis cluster_characterization Characterization Synthesis This compound Synthesis Formulation Propellant Formulation (HTPB, NU, Additives) Synthesis->Formulation Mixing_Casting Mixing and Casting Formulation->Mixing_Casting Curing Curing Mixing_Casting->Curing Thermal Thermal Analysis (DSC/TGA) Curing->Thermal Mechanical Mechanical Properties Curing->Mechanical Safety Safety & Sensitivity (Impact, Friction, ESD) Curing->Safety Performance Ballistic Performance (Burn Rate, Specific Impulse) Curing->Performance

Caption: Workflow for this compound composite propellant development.

Quality Control Logic in Composite Propellant Manufacturing

Quality control is paramount in propellant manufacturing to ensure reliability and safety.[11][12] This diagram shows the key stages of quality control.

G Raw_Materials Raw Material Inspection Purity Particle Size Moisture Content In_Process In-Process Control Mixing Viscosity Casting (Void Detection) Curing Profile Raw_Materials->In_Process Proceeds to Manufacturing Final_Product Final Product Testing Density Mechanical Properties Ballistic Evaluation In_Process->Final_Product After Curing

Caption: Key quality control stages in propellant manufacturing.

Safety and Handling

Working with this compound and this compound-based propellants requires strict adherence to safety protocols for energetic materials.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves.

  • Handling: Handle this compound and its propellant formulations in small quantities, especially during initial characterization. Avoid friction, impact, and electrostatic discharge.

  • Storage: this compound is susceptible to hydrolysis and should be stored in a cool, dry, and well-ventilated area, away from water and incompatible materials.

  • Waste Disposal: All waste containing this compound or its propellant formulations must be treated as explosive waste and disposed of according to institutional and regulatory guidelines.

Disclaimer: This document is intended for informational purposes for research and development professionals. The synthesis and handling of energetic materials should only be performed by trained personnel in properly equipped laboratories.

References

Safety Procedures for Storing and Transporting Nitrourea: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe storage and transportation of nitrourea. This compound is a powerful explosive material and must be handled with extreme care by trained personnel in a controlled laboratory setting.[1] The following procedures are designed to minimize risks associated with this energetic compound.

Hazard Identification and Properties

This compound (CH₃N₃O₃) is a colorless to white crystalline solid that is a highly powerful explosive.[1] It is sensitive to heat and shock and can decompose to produce toxic nitrogen oxide fumes.[1] In the event of a fire, there is a significant risk of a mass explosion, with the primary hazard being the blast itself, which can throw fragments over a mile.[1]

Table 1: Physicochemical and Explosive Properties of this compound

PropertyValueReferences
Molecular FormulaCH₃N₃O₃[1]
Molar Mass105.05 g/mol [1]
AppearanceColorless to white crystalline powder/solid[1]
Density1.73 g/cm³[1][2][3]
Decomposition TemperatureApproximately 155 °C[1][2]
Detonation Velocity6,860 m/s[2][3]
Shock SensitivityMedium[2]
Friction SensitivityLow[2]
SolubilitySoluble in water, ethanol, methanol, and acetone. Slightly soluble in benzene and chloroform.[1]

Storage Protocols

Proper storage of this compound is critical to maintaining its stability and preventing accidental detonation.

2.1. General Storage Conditions

  • Temperature: Store in a cool, dry, and well-ventilated area.[4] Recommended storage temperature is between 2-8 °C.[4]

  • Light: Protect from direct sunlight as it is light-sensitive.[4]

  • Containers: Use tightly sealed, non-reactive containers. Opened containers must be carefully resealed and stored upright to prevent leakage.[4][5]

  • Incompatible Materials: Store segregated from incompatible materials. Avoid contact with strong oxidizing agents, strong acids, strong bases, metals, amines, alcohols, peroxides, permanganates, and hydroxides.[4] A detailed list of incompatible chemicals can be found in various chemical safety resources.[6][7]

2.2. Storage Quantity and Location

  • Quantity Limits: Adhere to institutional and regulatory limits for the quantity of explosives stored in a laboratory. For example, some institutions may have a maximum limit of 100mg for preparation, storage, or handling at any one time without a specific work plan.

  • Designated Areas: Store in a designated and properly labeled explosives storage magazine or a locked, dedicated refrigerator/freezer within a controlled laboratory area. The storage area should be clearly marked with appropriate hazard warnings.[8]

Transportation Protocols

The transportation of this compound is regulated and requires strict adherence to national and international guidelines.

3.1. Regulatory Classification

  • UN Number: UN 0147[3]

  • Proper Shipping Name: NITRO UREA

  • Hazard Class: 1.1D (Explosive; mass explosion hazard)[1]

3.2. Packaging and Labeling

  • Packaging: Use UN-approved packaging for explosives. The packaging must be robust and prevent accidental initiation.

  • Labeling: The outer packaging must be clearly labeled with the proper shipping name, UN number, and the Class 1.1D explosive hazard label.

3.3. Internal Laboratory Transport

  • When moving this compound within a laboratory or between adjacent buildings, use a secondary, sealed, non-breakable container.[9][10]

  • Transport on a cart with sides to prevent falls.

  • Avoid transporting through crowded areas or during busy times.

  • Ensure a clear and unobstructed path.

Experimental Protocols

The following are detailed methodologies for key laboratory procedures involving this compound. These protocols should be adapted to specific experimental needs and institutional safety guidelines.

4.1. Personal Protective Equipment (PPE)

A minimum level of PPE is required when handling this compound:

  • Eye Protection: Chemical safety goggles and a face shield.[5][10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile), with double gloving recommended.[5][10]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.[4][5]

  • Respiratory Protection: A respirator may be necessary for procedures that could generate dust or aerosols, especially when handling larger quantities or during spill cleanup.[4][10]

4.2. Weighing Protocol

This protocol is for weighing milligram quantities of this compound for experimental use.

  • Materials:

    • Anti-static weighing paper or a tared, compatible container (e.g., glass vial).

    • Non-sparking spatula (e.g., plastic or ceramic).

    • Analytical balance inside a chemical fume hood or a designated containment enclosure.

  • Procedure:

    • Ensure the analytical balance is clean, calibrated, and located in an area free from vibrations and drafts.

    • Place a creased, anti-static weighing paper or the tared container on the balance pan.

    • Tare the balance.

    • Using a non-sparking spatula, carefully transfer a small amount of this compound from the storage container to the weighing paper or tared container.

    • Add the this compound in small increments until the desired weight is achieved.

    • Record the final weight.

    • Carefully remove the weighing paper or container from the balance.

    • Immediately clean any spills on the balance or surrounding area with a damp cloth (water will hydrolyze and desensitize small spills).

    • Securely close the primary this compound storage container and return it to its designated storage location.

4.3. Solution Preparation Protocol

This protocol describes the safe preparation of a this compound solution.

  • Materials:

    • Weighed this compound in a suitable container.

    • Appropriate solvent (e.g., acetone, methanol, ethanol).[1]

    • Volumetric flask or other suitable glassware.

    • Magnetic stirrer and stir bar (optional, use with caution).

  • Procedure:

    • Perform all operations within a chemical fume hood.

    • Add the desired volume of solvent to the volumetric flask or beaker.

    • Carefully add the weighed this compound to the solvent. A powder funnel can be used for narrow-necked flasks.

    • If necessary, gently swirl the flask or use a magnetic stirrer on a low setting to aid dissolution. Avoid vigorous stirring that could create excessive heat or friction.

    • Once dissolved, dilute to the final volume with the solvent if using a volumetric flask.

    • Stopper and label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

    • Store the solution in a cool, dark place, away from incompatible materials. Note that aqueous solutions of this compound are unstable.[9]

Decontamination and Disposal

  • Decontamination: All equipment and work surfaces that have come into contact with this compound should be decontaminated. A common method is to rinse with a solvent in which this compound is soluble, followed by a water rinse to hydrolyze any remaining traces. For spills, a 10% sodium thiosulfate, 1% sodium hydroxide solution can be used for inactivation.[10]

  • Disposal: All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[10] Do not mix with other waste streams. Follow all institutional and regulatory guidelines for the disposal of explosive waste.

Visualizations

Diagram 1: General Handling Workflow for this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area handling_weigh Weigh this compound prep_area->handling_weigh Proceed to Handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_transfer Transfer to Reaction handling_dissolve->handling_transfer cleanup_decon Decontaminate Equipment handling_transfer->cleanup_decon After Experiment cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste storage_return Return Unused Material to Storage cleanup_waste->storage_return Final Step

Caption: Workflow for handling this compound in a laboratory setting.

Diagram 2: Storage and Transportation Decision Tree

G start This compound Sample q_use Immediate Use? start->q_use storage Store in Designated Explosives Magazine (2-8 °C) q_use->storage No transport Transport Required? q_use->transport Yes internal Internal Lab Transport Protocol transport->internal Within Institution external External Transport (Follow UN 0147 Regulations) transport->external Off-site

References

Troubleshooting & Optimization

improving the yield and purity of nitrourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nitrourea Synthesis

Welcome to the technical support center for this compound synthesis. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Question: My this compound synthesis reaction is resulting in a very low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in this compound synthesis are a common issue and can typically be attributed to several factors, primarily related to reaction conditions and product stability.

  • Inadequate Temperature Control: The nitration of urea or the dehydration of urea nitrate is highly exothermic. If the temperature rises above the recommended range (typically -5°C to 0°C), significant decomposition of the this compound product will occur, drastically reducing the yield.[1][2]

    • Solution: Employ a highly efficient cooling bath (e.g., ice-salt mixture) and add the nitrating agent or urea nitrate very slowly to the acid mixture with vigorous stirring to ensure even heat distribution and maintain the low temperature.[2][3]

  • Incorrect Reagent Ratios: The stoichiometry of the reactants is crucial. An excess or deficit of the nitrating agent or dehydrating agent can lead to incomplete reaction or side reactions.

    • Solution: Carefully calculate and measure the molar ratios of your starting materials. For the dehydration of urea nitrate with sulfuric acid, ensure sufficient acid is used to act as both a solvent and a dehydrating agent.[4] For direct nitration, a common ratio of nitric acid to sulfuric acid is 1:2.[1]

  • Decomposition During Work-up: this compound is susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures.[5][6]

    • Solution: The reaction mixture should be poured onto ice or a large volume of cold water immediately after the reaction is complete to precipitate the product quickly and keep the temperature low.[3] Wash the filtered product with ice-cold water to remove residual acid.[2]

  • Foaming: At higher temperatures, foaming can occur during the reaction, leading to loss of material.[4]

    • Solution: Maintain strict temperature control. If foaming begins, it indicates the temperature is too high, and the reaction should be quenched on ice immediately.[3]

Question: The purity of my synthesized this compound is poor, and the melting point is broad. How can I purify the product effectively?

Answer:

A broad melting point is a clear indicator of impurities in your this compound sample.[3] The crude product often contains unreacted starting materials, decomposition products, and residual acids.

  • Recrystallization: This is the most effective method for purifying this compound.

    • Recommended Solvents: Several solvents can be used for recrystallization, including ethanol, acetone, isopropyl alcohol, acetic acid, ether, benzene, and chloroform.[1][3][4]

    • Procedure: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (for solvents like alcohol, do not heat above 60°C for subsequent recrystallizations to avoid decomposition) and then allow it to cool slowly to form crystals. The purified crystals can then be collected by filtration. Pure this compound should appear as colorless, pearly leaflets with a sharp melting point around 158.4–158.8°C (with decomposition).[3]

  • Washing: Thorough washing of the crude product after precipitation is essential to remove acidic impurities.

    • Procedure: After filtering the precipitated this compound, wash it with several portions of cold water.[3] Be mindful that cracks can appear in the filter cake, so ensure the wash water passes through the product and not just through the cracks.[3]

Question: My this compound product is difficult to dry and remains sticky. What is the best way to dry the final product?

Answer:

The sticky nature of the product is often due to residual moisture or solvent.

  • Air Drying: The product can be air-dried after being thoroughly pressed on the filter to remove as much liquid as possible.[3]

  • Desiccator: For a more thoroughly dried product, place the air-dried sample in a desiccator over a drying agent like anhydrous calcium chloride.[2]

  • Low-Temperature Oven Drying: Gentle heating in an oven at around 40°C can be used, but caution must be exercised as this compound is sensitive to heat.[7][8] Prolonged heating should be avoided.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis methods for this compound?

A1: There are two main laboratory synthesis routes:

  • Dehydration of Urea Nitrate: This is a common method that involves adding urea nitrate to a strong dehydrating agent, typically concentrated sulfuric acid, at low temperatures (below 0°C).[2][3][6] An alternative involves using a mixture of acetic anhydride and acetic acid.[7][8]

  • Direct Nitration of Urea: This method involves the nitration of urea using a mixed acid system, such as a combination of nitric acid and sulfuric acid, at temperatures between -5°C and 0°C.[1][4]

Q2: What are the key safety precautions to consider during this compound synthesis?

A2: this compound is a powerful explosive and should be handled with extreme caution.[5]

  • Always work in a well-ventilated area, preferably a fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Strictly control the reaction temperature to prevent runaway reactions and decomposition, which can be explosive.

  • Avoid friction, shock, and intense heat when handling the final product.[5]

  • The precursor, urea nitrate, also has explosive properties and should be handled with care.[1]

Q3: How stable is this compound and what are the recommended storage conditions?

A3: this compound has limited stability and is prone to decomposition.[9]

  • It is sensitive to heat, with rapid exothermic decomposition occurring above 158°C.[5]

  • It is susceptible to hydrolysis, especially in the presence of moisture.[5][6]

  • Decomposition is accelerated by contact with alkali materials, such as soft glass.

  • For storage, it should be kept in hard glass bottles in a cool, dry place. It should not be stored for extended periods.[6]

Q4: What are the common decomposition products of this compound?

A4: The decomposition of this compound can produce a variety of products.

  • Thermal decomposition primarily yields toxic fumes of nitrogen oxides.[5]

  • In the presence of moisture, especially with a trace of alkali, it can decompose into water, ammonia, nitrous oxide, urea, biuret, and cyanuric acid.

  • In aqueous solutions, it can rearrange to form cyanic acid and nitroamide.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods and Yields

Synthesis MethodReactantsTemperature (°C)Reported Yield (%)Reference
Direct Nitration of UreaUrea, 90% Nitric Acid, 98% Sulfuric Acid-5 to 065-75[1]
Dehydration of Urea NitrateUrea Nitrate, Concentrated Sulfuric Acid075-80[1]
Dehydration of Urea NitrateUrea Nitrate, Concentrated Sulfuric AcidBelow 070-87[3]
Direct Nitration (Continuous)Urea, Fuming Nitric Acid, Oleum/Sulfuric Acid2 to 487.7[4]
Direct Nitration (Continuous)Urea, Nitric Acid, Sulfuric Acid-3 to 072.3[4]
Direct Nitration (Continuous)Urea, Nitric Acid, Sulfuric Acid-20 to -3035.3[4]
Dehydration of Urea NitrateUrea Nitrate, Acetic Anhydride, Acetic Acid6067.2[7]
Dehydration of Urea NitrateUrea Nitrate, Sulfuric Acid-3 to 046 (crude, wet)[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration of Urea Nitrate with Sulfuric Acid

This protocol is adapted from established laboratory procedures.[2][3]

Materials:

  • Urea Nitrate (dry, powdered)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Ice-salt mixture

  • 2 L Erlenmeyer flask

  • Mechanical stirrer

  • Thermometer

  • Büchner funnel and hardened filter paper

Procedure:

  • Set up the 2 L Erlenmeyer flask in an ice-salt bath.

  • Add 700 mL of concentrated sulfuric acid to the flask and begin stirring.

  • Once the acid has cooled to -3°C or below, begin adding 200 g of dry, powdered urea nitrate in small portions.

  • Maintain a slow addition rate to ensure the reaction temperature does not rise above 0°C. This should take approximately 30 minutes.

  • After the addition is complete, continue stirring for another 30 minutes, keeping the temperature below +3°C.

  • If bubbles of gas start to evolve, immediately proceed to the next step.

  • Pour the reaction mixture onto 1 kg of ice with vigorous stirring. A white, finely divided precipitate of this compound will form.

  • Filter the precipitate using a Büchner funnel with hardened filter paper. Press the product as dry as possible.

  • Wash the product on the funnel with four portions of ice-cold water, pressing it dry after each wash.

  • Dry the product in the air or in a desiccator.

Protocol 2: Synthesis of this compound via Direct Nitration of Urea

This protocol is based on a patented industrial process and can be adapted for laboratory scale.[4]

Materials:

  • Urea

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Oleum (e.g., 31.5% SO₃)

  • Ice and cold water

  • Reaction vessel with cooling jacket and vigorous stirring

Procedure:

  • Prepare a urea solution by dissolving 60 parts by weight of urea in a mixture of 100 parts oleum and 114 parts concentrated sulfuric acid, maintaining the temperature at 20-25°C.

  • Prepare a nitrating mixture by combining 77.3 parts of fuming nitric acid with 262 parts of oleum, keeping the temperature at 30-35°C.

  • Cool the urea solution to 2-4°C in the reaction vessel with vigorous stirring.

  • Add the nitrating mixture dropwise to the urea solution over a period of 30 minutes, ensuring the temperature remains between 2-4°C.

  • After the addition is complete, continue stirring for an additional 10 minutes.

  • Pour the reaction mixture into 1252 parts of ice with vigorous stirring to precipitate the this compound.

  • Recover the product by filtration.

Visualizations

Nitrourea_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_final Final Product cluster_purification Optional Purification Urea Urea Nitration Nitration Reaction (-5 to 0°C) Urea->Nitration NitricAcid Nitric Acid NitricAcid->Nitration SulfuricAcid Sulfuric Acid SulfuricAcid->Nitration Precipitation Precipitation on Ice Nitration->Precipitation Quench Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying This compound Crude this compound Drying->this compound Recrystallization Recrystallization This compound->Recrystallization Purethis compound Pure this compound Recrystallization->Purethis compound

Caption: Workflow for the direct nitration synthesis of this compound.

Troubleshooting_Logic Start Problem: Low Yield or Purity Temp Check Temperature Control (Was it > 0°C?) Start->Temp Ratio Verify Reagent Ratios Temp->Ratio No Sol_Temp Improve Cooling (Ice-salt bath, slow addition) Temp->Sol_Temp Yes Workup Review Work-up Procedure Ratio->Workup Correct Sol_Ratio Recalculate & Remeasure Stoichiometry Ratio->Sol_Ratio Incorrect Purity Assess Purity Workup->Purity No Issues Sol_Workup Quench on Ice Promptly Wash with Cold Water Workup->Sol_Workup Issues Found Sol_Purity Recrystallize from Suitable Solvent Purity->Sol_Purity Impure

Caption: Troubleshooting logic for improving this compound synthesis.

References

methods for the stabilization of nitrourea against hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrourea. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the hydrolytic instability of this compound.

Troubleshooting Guides

Issue: Rapid Decomposition of this compound in Aqueous Solutions

Users frequently report the degradation of this compound shortly after dissolution in water or aqueous buffers. This is characterized by changes in analytical readings (e.g., HPLC peak area reduction) and potentially gas evolution upon warming.

Possible Causes and Solutions:

  • Base-Catalyzed Hydrolysis: this compound is highly susceptible to base-catalyzed hydrolysis. Even neutral water can be sufficient to initiate decomposition, which is significantly accelerated by alkaline conditions. Contact with slightly alkaline surfaces, such as soft glass, can also promote degradation.

    • Solution 1: pH Control. Maintain the solution at an acidic pH. The presence of acid has been noted to prevent decomposition during recrystallization processes. Start by adjusting the pH to a range of 3-5 using a compatible acidic buffer (e.g., acetate, phosphate). Monitor the stability at different pH values to find the optimal condition for your experimental setup.

    • Solution 2: Use High-Purity Glassware. Use high-quality, borosilicate glassware (hard glass) to minimize contact with alkaline surfaces.

  • Solvent Choice: Water and other hydrophilic (protic) solvents facilitate the hydrolysis pathway.[1]

    • Solution: Utilize Non-Aqueous Solvents. Whenever the experimental design allows, dissolve and store this compound in non-aqueous, aprotic solvents where it is more stable.[2][3] Suitable solvents in which this compound is sparingly soluble to soluble include acetone, ethanol, methanol, benzene, ether, and chloroform.[1]

Issue: Instability of Solid this compound During Storage

Crystalline this compound, especially if not perfectly pure, can degrade over time, even when stored as a solid.

Possible Causes and Solutions:

  • Presence of Impurities: Impurities, particularly residual acids or bases from synthesis, can catalyze decomposition.[1] Moisture is also a key factor.

    • Solution 1: Recrystallization. Purify the this compound by recrystallizing from a suitable non-aqueous solvent like ether, benzene, or chloroform to obtain a product with a sharp melting point and improved stability.

    • Solution 2: Rigorous Drying and Desiccation. Ensure the final product is thoroughly dried under vacuum and stored in a desiccator over a strong desiccant to protect it from atmospheric moisture.

  • Surface Exposure: The crystal surface is where hydrolysis is initiated.

    • Solution (Experimental): Microencapsulation. For long-term storage or formulation, consider microencapsulation. This technique involves coating the this compound particles with a protective polymer layer to create a barrier against moisture. While not documented specifically for this compound, this is a common strategy for stabilizing other energetic materials like ammonium nitrate.[4][5][6] Potential coating materials could include polystyrene or various resins.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound hydrolysis?

A1: The hydrolysis of this compound proceeds through a decomposition pathway that yields isocyanic acid and nitramide (H₂NNO₂).[1] This reaction is catalyzed by bases. The resulting nitramide is also unstable and can further decompose.

Diagram: Proposed Hydrolysis Pathway of this compound

G cluster_products Decomposition Products This compound This compound (H₂N-CO-NH-NO₂) IsocyanicAcid Isocyanic Acid (HNCO) This compound->IsocyanicAcid Nitramide Nitramide (H₂NNO₂) This compound->Nitramide H2O H₂O (Hydrolysis) H2O->this compound Base Base (OH⁻) (Catalyst) Base->this compound

Caption: Base-catalyzed hydrolysis of this compound into isocyanic acid and nitramide.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly dependent on pH. Alkaline conditions significantly accelerate the rate of hydrolysis.[1] Conversely, acidic conditions have an inhibitory effect on the decomposition, which is why residual acid from synthesis can prevent decomposition during recrystallization from hot alcohol. Therefore, to enhance stability in aqueous media, the solution should be maintained in an acidic pH range.

Q3: Are there any known chemical stabilizers for this compound?

A3: The scientific literature does not contain extensive studies on specific chemical stabilizers for the compound this compound. However, based on its known decomposition mechanism, two main strategies can be proposed:

  • Acidic Additives: The most direct approach is the addition of acidic compounds to prevent base-catalyzed hydrolysis. The choice of acid would depend on compatibility with the experimental system.

  • Radical Scavengers: While the primary decomposition is hydrolytic, other energetic materials are often stabilized with radical scavengers (e.g., diphenylamine, fullerene derivatives) that react with and neutralize reactive nitrogen oxide species that can promote autocatalytic decomposition.[7] This could be an area for investigation for this compound, especially for long-term thermal stability.

Q4: What is the best way to store this compound in the lab?

A4: For optimal stability, pure, dry this compound should be stored in a tightly sealed, hard glass (borosilicate) container in a desiccator away from moisture and light. Storing it in non-aqueous solvents, such as benzene or chloroform, can also preserve its integrity. Avoid soft glass containers as their slightly alkaline surface can catalyze decomposition.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the dehydration of urea nitrate using sulfuric acid.[8][9]

Materials:

  • Urea Nitrate (dry, powdered)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Mechanical stirrer

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and hardened filter paper (e.g., Whatman No. 50)

Procedure:

  • Set up a flask with a mechanical stirrer and thermometer in an ice-salt bath.

  • Add concentrated sulfuric acid to the flask and cool to below -3°C.

  • Slowly add dry, powdered urea nitrate in small portions, ensuring the temperature does not rise above 0°C. This should take approximately 30 minutes.

  • Continue stirring for another 30 minutes, maintaining the temperature below +3°C. If gas bubbles evolve, proceed to the next step immediately.

  • Pour the reaction mixture onto a large amount of crushed ice (e.g., 1 kg of ice for ~200g of urea nitrate).

  • A fine white precipitate of this compound will form. Filter the precipitate using a Büchner funnel with hardened filter paper.

  • Press the product as dry as possible on the funnel.

  • Wash the filter cake with several portions of cold water, pressing dry after each wash.

  • Dry the product in air or under vacuum.

Diagram: this compound Synthesis Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Cool H₂SO₄ (below -3°C) add_un Add Urea Nitrate (keep below 0°C) start->add_un stir Stir for 30 min (keep below 3°C) add_un->stir quench Pour onto Ice stir->quench filter Filter Precipitate quench->filter wash Wash with Cold Water filter->wash dry Dry Product wash->dry end Pure this compound dry->end

Caption: Workflow for the synthesis and purification of this compound.

Protocol 2: Stability Assessment of this compound using HPLC

This protocol allows for the quantitative analysis of this compound concentration over time to determine its degradation rate under various conditions (e.g., different pH, solvents, or with potential stabilizers).

Materials & Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., Methanol/Water or Acetonitrile/Water mixture)

  • This compound sample

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Method Setup: Develop an HPLC method capable of separating this compound from its potential degradation products. A C18 column is often suitable. Monitor the effluent with a UV detector at a wavelength where this compound has significant absorbance (e.g., ~230 nm).[10]

  • Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable non-aqueous solvent (e.g., acetonitrile). Create a calibration curve by preparing a series of standards of known concentrations.

  • Sample Preparation: Prepare solutions of this compound under the conditions to be tested (e.g., in aqueous buffers of varying pH, with and without a potential stabilizer).

  • Time-Zero Analysis: Immediately after preparation, inject the samples and a set of standards into the HPLC. Record the peak area for this compound. This is the t=0 measurement.

  • Incubation: Store the test samples under controlled temperature and light conditions.

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, 12, 24 hours), withdraw an aliquot from each test sample, dilute if necessary, and inject it into the HPLC. Record the this compound peak area.

  • Data Analysis: Use the calibration curve to convert peak areas to concentrations. Plot the concentration of this compound versus time for each condition. The rate of degradation can be determined from the slope of this plot.

Protocol 3: Thermal Stability Analysis using DSC

Differential Scanning Calorimetry (DSC) is used to determine the decomposition temperature and energy release of this compound, providing a rapid assessment of its thermal stability.

Materials & Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed sample pans (e.g., glass or aluminum)

  • This compound sample

  • Inert purge gas (e.g., Nitrogen)

Procedure:

  • Calibration: Calibrate the DSC instrument using a standard with a known melting point and enthalpy (e.g., indium).[8][11]

  • Sample Preparation: Accurately weigh a small amount of this compound (0.2-0.5 mg) into a sample pan and hermetically seal it to contain any evolved gases.[8][11]

  • DSC Scan: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.[8] The temperature range should encompass the expected decomposition temperature (e.g., from room temperature to 250°C).

  • Data Analysis: Record the heat flow as a function of temperature. An exothermic peak indicates decomposition. The onset temperature of this peak is a measure of the thermal stability. The area under the peak corresponds to the energy of decomposition. Comparing the onset temperature of unstabilized this compound with samples containing potential stabilizers can indicate their effectiveness in improving thermal stability.

Quantitative Data Summary

The following table summarizes thermal analysis data for this compound (NU) and its precursor, urea nitrate (UN), obtained by DSC. This data is critical for baseline stability assessment.

CompoundOnset of Decomposition (°C)Peak Exotherm (°C)Energy Release (J/g)Reference
This compound (NU)~162~162 (sharp)~1100[8][11]
Urea Nitrate (UN)~162 (melt)~167 (sharp)~480[8]

Note: The energy release for this compound is significantly higher than for urea nitrate, highlighting its energetic nature.[8][11] The decomposition of this compound occurs without a prior melting event, unlike urea nitrate.[8]

References

Technical Support Center: Optimizing Nitrourea Nitration Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the synthesis of nitrourea.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound? A1: this compound is most commonly synthesized by the nitration of urea, which proceeds via the dehydration of urea nitrate using concentrated sulfuric acid.[1][2] The reaction is highly exothermic and requires strict temperature control.

Q2: Why is temperature control so critical in this reaction? A2: Maintaining a low temperature, typically between -3°C and +3°C, is crucial for several reasons.[3][4] Straying from this range can lead to a significant loss of product due to decomposition.[2] If the temperature rises too high and gas bubbles begin to evolve, the reaction mixture should be immediately poured onto ice to prevent a runaway reaction.[4]

Q3: What are the recommended reagents and their roles? A3: The standard reagents are urea nitrate (the starting material) and concentrated sulfuric acid (the dehydrating agent).[4] Sulfuric acid facilitates the formation of the active nitrating species. The reaction is quenched by pouring the mixture over ice, which causes the this compound product to precipitate.[2][5]

Q4: What are common side reactions or decomposition pathways? A4: If the reaction temperature is not controlled, side reactions can occur, reducing the yield.[2] this compound itself is sensitive to decomposition. In aqueous solutions, especially when warmed or in the presence of alkalis, it can rapidly dearrange into cyanic acid and nitroamide. If an aqueous solution is heated to about 60°C, it will begin to release nitrous oxide gas. Slightly moist this compound can decompose completely if it comes into contact with alkali, such as from soft glass, producing water, ammonia, nitrous oxide, and other byproducts.

Q5: How is the this compound product typically isolated and purified? A5: The product is isolated by filtering the precipitate formed after quenching the reaction with ice.[4] The crude product is then washed with cold water to remove residual sulfuric acid.[2][4] For higher purity, this compound can be recrystallized from solvents like ethanol, ether, benzene, or chloroform.[2] However, when recrystallizing from ethanol, it is unsafe to heat the alcohol above 60°C for subsequent recrystallizations.

Troubleshooting Guide

This section addresses common problems encountered during the nitration of urea to form this compound.

Problem: Low or No Product Yield

  • Potential Cause 1: Incorrect Temperature Control. The reaction is highly temperature-sensitive. If the temperature rises above the optimal 0-3°C range, decomposition occurs, drastically lowering the yield.[2][4]

    • Solution: Ensure the reaction flask is well-immersed in an ice-salt bath to maintain the temperature below 0°C during the addition of urea nitrate.[2] Add the urea nitrate very slowly to prevent exothermic spikes.[4]

  • Potential Cause 2: Incomplete Reaction. Insufficient stirring time after the addition of urea nitrate can lead to an incomplete reaction.

    • Solution: After all the urea nitrate has been added, continue to stir the mixture for at least 30 minutes while keeping the temperature below +3°C.[4]

  • Potential Cause 3: Loss of Product During Workup. Cracks can form in the filter cake during vacuum filtration, allowing wash water to pass through without effectively washing the product, potentially leading to product loss.[4]

    • Solution: Use a hardened filter paper (e.g., Whatman's No. 50).[4] Press the this compound cake firmly to remove as much liquid as possible. To ensure thorough washing, you can remove the product from the funnel, create a paste with cold water, and refilter.[4]

Problem: Product is Sticky, Difficult to Dry, or Decomposes on Standing

  • Potential Cause 1: Residual Acid. The presence of sulfuric acid can make the product sticky and difficult to dry.[2]

    • Solution: Wash the filtered product thoroughly with multiple portions of ice-cold water to remove any remaining acid.[2][4]

  • Potential Cause 2: Product Instability. this compound is unstable when moist and in contact with even trace amounts of alkali, such as that found in soft glass. This can lead to complete decomposition over a short period.

    • Solution: Dry the product thoroughly. While it can be difficult to dry completely, a desiccator can be used.[2] Store the purified, dry product in hard glass bottles to prevent contact with alkali.

Quantitative Data on Reaction Conditions

The following table summarizes various reported conditions for the synthesis of this compound.

ParameterMethod 1[4]Method 2Method 3[2]Method 4[5]
Urea Nitrate 200 g200 g11 g1.17 g
Sulfuric Acid (conc.) 700 cc300 mL17 mL7.54 g
Temperature -3°C to 0°CBelow 0°C-2°C to 0°C-3°C to 0°C
Addition Time ~30 minutesNot specified~30 minutesNot specified
Stirring Time (Post-Addition) 30 minutesNot specifiedA few minutes30 minutes
Quenching Poured onto 1 kg of icePoured into 1 L of ice/waterPieces of ice added to mixturePoured over ~10 g of ice
Reported Yield 70-87%Not specified46% (slightly wet)Not specified

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized procedure based on established methods.[4][5]

Materials:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dry, powdered Urea Nitrate

  • Ice

  • Deionized Water (cold)

Equipment:

  • Erlenmeyer flask (or round bottom flask) with mechanical stirrer and thermometer

  • Ice-salt bath

  • Büchner funnel with hardened filter paper

  • Vacuum flask

Procedure:

  • Set up the reaction flask in an ice-salt bath.

  • Add the required volume of concentrated sulfuric acid to the flask and cool it to -3°C or below with stirring.[4]

  • Once the acid is cooled, begin adding dry, powdered urea nitrate in very small portions.[4] Maintain vigorous stirring and ensure the temperature does not rise above 0°C throughout the addition.[2][4] The complete addition should take approximately 30 minutes.[2][4]

  • After all the urea nitrate has been added, continue stirring the mixture for an additional 30 minutes, keeping the temperature below +3°C.[4]

  • Prepare a separate container with a large amount of crushed ice (approximately 1 kg of ice for every 200 g of urea nitrate used).[4]

  • Slowly and carefully pour the reaction mixture onto the ice with stirring. A fine white precipitate of this compound will form.[2][4]

  • Collect the precipitated this compound by vacuum filtration using a Büchner funnel fitted with hardened filter paper.[4] Press the product on the filter to remove as much liquid as possible.[4]

  • Wash the filtered product with at least four portions of ice-cold water. Press the cake dry after each wash.[4]

  • Dry the final product in the air. The resulting air-dried this compound is sufficiently pure for many subsequent synthetic applications.[4]

Visualized Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during this compound synthesis.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Problem Observed low_yield Low Yield start->low_yield impure_product Impure/Sticky Product start->impure_product temp_high Temperature > 3°C? low_yield->temp_high Check Temp Control residual_acid Residual Acid? impure_product->residual_acid Check Purity temp_sol Improve Cooling: - Use Ice-Salt Bath - Slow Reagent Addition temp_high->temp_sol Yes stir_time Insufficient Stirring? temp_high->stir_time No stir_sol Stir for 30 min post-addition below 3°C stir_time->stir_sol Yes workup_loss Loss During Workup? stir_time->workup_loss No workup_sol Use Hardened Filter Paper Ensure Thorough Washing workup_loss->workup_sol Yes acid_sol Wash Thoroughly with Cold Water residual_acid->acid_sol Yes decomposition Decomposition? residual_acid->decomposition No decomp_sol Dry Product Completely Store in Hard Glass Bottle decomposition->decomp_sol Yes

Caption: Troubleshooting flowchart for this compound synthesis.

References

reducing by-product formation in nitrourea production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during nitrourea synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production, focusing on practical solutions to improve yield and purity.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound 1. Incomplete Nitration: Insufficient nitrating agent or non-optimal reaction temperature.[1] 2. Decomposition of Product: Elevated temperatures during reaction or workup can lead to the decomposition of this compound.[1][2] 3. Loss during Isolation: Sub-optimal precipitation or filtration techniques.1. Ensure the correct molar ratio of nitric acid to urea (or urea nitrate). Maintain the reaction temperature strictly below 5°C, ideally between -3°C and 0°C.[3] 2. Add reactants slowly to control exothermic reactions and maintain the recommended low temperature. When pouring the reaction mixture onto ice, ensure rapid and efficient cooling.[3] 3. Use a hardened filter paper and press the product as dry as possible on the Büchner funnel. Consider a second crop of crystals by strongly cooling the filtrate.[3]
Product is Off-White or Yellowish 1. Presence of Nitrogen Oxides: Side reactions can generate colored nitrogen oxide impurities. 2. Decomposition Products: Impurities from the decomposition of this compound or starting materials can discolor the final product.[4]1. Ensure adequate ventilation to remove any evolved gases. Consider using a nitrogen blanket during the reaction. 2. Purify the crude this compound by recrystallization from solvents like isopropyl alcohol, acetic acid, ether, benzene, or chloroform for a purer, white crystalline product.[2][3]
Gas Evolution During Reaction Decomposition of this compound: Bubbles of gas (primarily nitrous oxide) indicate that the reaction temperature is too high, causing the decomposition of the this compound product.[3][5]Immediately pour the reaction mixture onto ice to quench the reaction and prevent further decomposition.[3] Review and optimize the cooling efficiency of the reaction setup for future experiments.
Inconsistent Melting Point Presence of Impurities: The melting point of this compound is highly sensitive to impurities. A wide melting range indicates a mixture of this compound and various by-products.[3]Recrystallize the product to improve purity. Note that even recrystallized this compound may not have a sharp melting point as it decomposes upon heating.[3] A sharp melting point of 158.4–158.8°C is indicative of high purity.[3]
Product Decomposes During Storage 1. Presence of Moisture: this compound is sensitive to water and will hydrolyze over time.[4] 2. Contact with Alkali: Traces of alkali, such as from soft glass containers, can catalyze the decomposition of this compound.1. Ensure the product is thoroughly dried before storage. Store in a desiccator over a suitable drying agent. 2. Store purified this compound in hard glass (borosilicate) bottles to prevent contact with alkaline surfaces.

Frequently Asked Questions (FAQs)

Q1: What are the primary by-products in this compound synthesis?

A1: The primary by-products depend on the reaction conditions but commonly include cyanic acid, nitroamide, biuret, and cyanuric acid.[4] Under conditions of excessive heat, decomposition can also lead to the formation of ammonia and nitrous oxide.[4]

Q2: How does temperature affect by-product formation?

A2: Temperature is a critical factor. Temperatures above the recommended 0-5°C range significantly accelerate the decomposition of this compound, leading to a higher proportion of by-products such as nitrous oxide and cyanic acid.[3][5] Maintaining a low temperature is the most crucial step in minimizing by-product formation.

Q3: What is the role of sulfuric acid concentration in the reaction?

A3: Concentrated sulfuric acid acts as a dehydrating agent, which is essential for the conversion of urea nitrate to this compound.[6] Using a lower concentration of sulfuric acid increases the water content in the reaction mixture, which can lead to incomplete nitration and a lower yield of this compound.[1] For optimal results, concentrated sulfuric acid (98%) or even fuming sulfuric acid (oleum) is recommended.[2]

Q4: Can I use a different acid instead of sulfuric acid?

A4: While sulfuric acid is the most common dehydrating agent, a mixture of acetic acid and acetic anhydride can also be used.[4][5] This method may offer advantages in terms of controlling the reaction, but it is crucial to use sufficient acetic anhydride to remove all water from the reaction mixture.

Q5: How can I monitor the purity of my this compound sample?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying this compound and its common impurities like urea, biuret, and cyanuric acid.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities.[9] For thermal stability analysis, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable techniques.[4]

Data on By-product Formation

The following table summarizes the expected impact of key reaction parameters on the formation of major by-products. Precise quantitative data is often proprietary or not extensively published. The trends are based on established chemical principles and observations from various studies.

Parameter Variation Effect on this compound Yield Impact on Major By-products Reference
Temperature Increase (from 0°C to >10°C) DecreaseSignificant increase in nitrous oxide, cyanic acid, and subsequent decomposition products.[3][5]
Decreased Sulfuric Acid Concentration (from 98% to <90%) DecreaseIncrease in unreacted urea and potential for hydrolysis by-products.[1]
Presence of Water DecreasePromotes the decomposition of this compound to cyanic acid and nitroamide.[4]
Extended Reaction Time at Elevated Temperature DecreaseIncreased formation of all decomposition by-products.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration of Urea Nitrate with Sulfuric Acid

This protocol is adapted from established laboratory procedures.[3]

Materials:

  • Urea Nitrate (dry, powdered)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Distilled Water

Equipment:

  • Erlenmeyer flask (2 L)

  • Mechanical stirrer

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and flask

  • Hardened filter paper (e.g., Whatman No. 50)[3]

Procedure:

  • Place 700 mL of concentrated sulfuric acid in the 2 L Erlenmeyer flask and cool to -3°C or below using an ice-salt bath.

  • While vigorously stirring, slowly add 200 g of dry, powdered urea nitrate in small portions. Ensure the temperature does not rise above 0°C. This addition should take approximately 30 minutes.

  • Continue stirring for another 30 minutes, maintaining the temperature below +3°C. If gas evolution is observed, proceed immediately to the next step.[3]

  • Pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.

  • Filter the precipitated white this compound using a Büchner funnel with hardened filter paper. Press the solid as dry as possible.

  • Wash the filter cake with four portions of ice-cold water, pressing the solid dry after each wash.

  • Air-dry the product. For higher purity, recrystallize from a suitable solvent such as ether, benzene, or chloroform.[3]

Protocol 2: Quality Control using HPLC-UV

This is a general procedure that should be optimized for your specific instrument and standards.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • A gradient of water and a suitable organic solvent like acetonitrile or methanol.

Procedure:

  • Standard Preparation: Prepare standard solutions of urea, biuret, cyanuric acid, and purified this compound in the mobile phase at known concentrations.

  • Sample Preparation: Accurately weigh a small amount of the synthesized this compound and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Set the UV detector to a wavelength appropriate for the analytes (e.g., around 210 nm).

    • Run the standards to determine their retention times and create a calibration curve.

    • Inject the sample solution and record the chromatogram.

  • Analysis: Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the standards.

Visualizations

Nitrourea_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product Urea_Nitrate Urea Nitrate Reaction_Vessel Reaction Vessel (Stirring, <0°C) Urea_Nitrate->Reaction_Vessel Sulfuric_Acid Concentrated H2SO4 Sulfuric_Acid->Reaction_Vessel Quenching Pour onto Ice Reaction_Vessel->Quenching Transfer Filtration Filtration Quenching->Filtration Washing Washing with Cold Water Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Crude Product Pure_this compound Pure this compound Recrystallization->Pure_this compound

Caption: Experimental workflow for this compound synthesis.

Byproduct_Formation_Pathway cluster_decomposition Decomposition Pathways cluster_secondary Secondary By-products This compound This compound Cyanic_Acid Cyanic Acid This compound->Cyanic_Acid Rearrangement This compound->Cyanic_Acid Nitroamide Nitroamide This compound->Nitroamide Rearrangement This compound->Nitroamide Urea Urea Cyanic_Acid->Urea + H2O Cyanic_Acid->Urea Cyanuric_Acid Cyanuric Acid Cyanic_Acid->Cyanuric_Acid Trimerization Cyanic_Acid->Cyanuric_Acid Nitrous_Oxide Nitrous Oxide (gas) Nitroamide->Nitrous_Oxide Water Water Nitroamide->Water Biuret Biuret Urea->Biuret + Cyanic Acid Urea->Biuret Ammonia Ammonia Urea->Ammonia Urea->Ammonia Carbon_Dioxide Carbon Dioxide Urea->Carbon_Dioxide Urea->Carbon_Dioxide

Caption: By-product formation pathways from this compound.

References

Navigating the Intricacies of Nitrourea Synthesis at Scale: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This technical support center provides essential guidance for troubleshooting and navigating the challenges inherent in scaling up nitrourea synthesis. From managing exothermic reactions to ensuring product stability, this resource offers practical, question-and-answer-based solutions to common issues encountered in the laboratory and during industrial production.

Troubleshooting Guides

This section offers systematic approaches to diagnose and resolve prevalent issues in this compound synthesis.

Issue 1: Low Product Yield

A diminished yield of this compound can stem from several factors, from incomplete reactions to product decomposition. A logical approach to identifying the root cause is crucial for optimizing the synthesis process.

Question: My this compound yield is significantly lower than expected after scaling up. What are the potential causes and how can I troubleshoot this?

Answer: Low yield upon scale-up is a common challenge. Consider the following potential causes and solutions:

  • Inadequate Temperature Control: The nitration of urea is a highly exothermic reaction. Insufficient cooling capacity at a larger scale can lead to localized hotspots, causing decomposition of both the reactant and the product.

    • Solution: Ensure your cooling system is robust enough for the increased reaction volume. Employ a high-efficiency chilling system and consider a semi-batch or continuous feeding of reactants to better manage heat generation. Slower, controlled addition of reagents is critical.[1][2]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Verify the reaction time and temperature. While higher temperatures can increase the reaction rate, they also promote decomposition. Careful optimization of the reaction time is necessary. Monitor the reaction progress using appropriate analytical methods like HPLC to determine the optimal endpoint.[1]

  • Product Decomposition during Work-up: this compound is unstable, especially in the presence of moisture or alkaline conditions.

    • Solution: Ensure the quenching process is performed rapidly by pouring the reaction mixture onto a large amount of ice.[3] The product should be filtered and washed with cold water promptly. Avoid contact with basic substances.[4]

  • Losses during Isolation and Purification: Physical loss of product can occur during filtration and drying.

    • Solution: Use appropriate filter paper and ensure a good seal on the filtration apparatus to prevent loss of the fine precipitate.[3] When drying, avoid excessive heat as it can lead to decomposition. Air-drying or drying under vacuum at a controlled temperature is recommended.[3]

Issue 2: Product Instability and Decomposition

This compound's inherent instability presents a significant hurdle, particularly for storage and handling of the final product.

Question: The isolated this compound decomposes rapidly, sometimes even during storage. What factors contribute to this instability and how can it be mitigated?

Answer: The stability of this compound is a critical concern. Several factors can lead to its decomposition:

  • Presence of Impurities: Residual acids or other impurities from the synthesis can catalyze decomposition.

    • Solution: Thorough washing of the filtered product with cold water is essential to remove residual sulfuric and nitric acids. Recrystallization from appropriate solvents like ether, benzene, or chloroform can yield a purer, more stable product.[3]

  • Moisture Content: this compound is susceptible to hydrolysis.

    • Solution: Ensure the product is thoroughly dried after washing. Store the dried product in a desiccator over a suitable drying agent.

  • Storage Conditions: Exposure to heat, light, or alkaline conditions can accelerate decomposition.

    • Solution: Store this compound in a cool, dark, and dry place. Use glass containers made of hard glass, as soft glass can have an alkaline surface that promotes decomposition.[4]

  • Decomposition Pathway: this compound can decompose into isocyanic acid and nitramide.[5]

    • Solution: While the intrinsic decomposition pathway cannot be altered, maintaining purity and optimal storage conditions will significantly slow this process.

Issue 3: Runaway Reactions and Exotherm Control

The exothermic nature of the nitration reaction is a major safety concern during scale-up. The heat generated increases with the volume of reactants, while the surface area for heat dissipation does not increase proportionally, elevating the risk of a thermal runaway.[6]

Question: I am concerned about the risk of a thermal runaway as I scale up my this compound synthesis. What are the best practices for managing the reaction exotherm?

Answer: Managing the exotherm is paramount for a safe synthesis. Key strategies include:

  • Effective Cooling: The reactor must be equipped with a cooling system capable of handling the total heat output of the reaction.

    • Solution: Utilize a jacketed reactor with a high-flow rate of a low-temperature coolant. An ice-salt bath is commonly used for laboratory-scale reactions.[3] For larger scales, a dedicated chilling unit is necessary.

  • Controlled Reagent Addition: The rate of heat generation is directly proportional to the rate of reagent addition.

    • Solution: Add the urea nitrate to the sulfuric acid in small portions, carefully monitoring the temperature.[3] For larger-scale operations, a semi-batch process where one reactant is added slowly to the other is a standard method for controlling the exotherm.[7] Continuous flow reactors offer even better heat management due to their high surface area-to-volume ratio.[8]

  • Vigorous Agitation: Good mixing is essential for uniform temperature distribution and efficient heat transfer to the cooling surfaces.

    • Solution: Use a mechanical stirrer with an appropriate impeller design to ensure the entire reaction mass is well-agitated. Poor agitation can lead to the formation of localized hot spots.[8]

  • Monitoring and Emergency Preparedness: Continuous monitoring of the reaction temperature is critical.

    • Solution: Have a clear emergency plan in place. If the temperature begins to rise uncontrollably, the reaction should be quenched immediately by pouring it onto a large volume of ice.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with this compound synthesis?

A1: The main hazards are the explosive nature of both the final product, this compound, and its precursor, urea nitrate. Additionally, the reaction is highly exothermic, posing a risk of thermal runaway if not properly controlled. The use of concentrated sulfuric and nitric acids also requires careful handling due to their corrosive nature. A thorough risk assessment should be conducted before any experiment.

Q2: Can I use urea directly instead of urea nitrate for the synthesis?

A2: While direct nitration of urea is possible, prior art suggests that it can be impractical due to the decomposition of this compound during processing.[4] The more established and reliable methods involve the use of urea nitrate as the starting material.[3][4] A patented method does describe the direct nitration of a sulfuric acid solution of urea, which may offer an alternative route with potentially higher yields under optimized conditions.[4]

Q3: What is the white precipitate that forms during the reaction?

A3: The white, finely divided precipitate that forms when the reaction mixture is poured onto ice is this compound.[3]

Q4: How can I purify the crude this compound?

A4: The crude product can be washed with cold water to remove residual acids.[3] For higher purity, recrystallization is recommended. Solvents in which this compound does not readily rearrange, such as ether, benzene, or chloroform, are suitable for this purpose.[3] Recrystallization from water at a temperature not exceeding 55°C has also been described, though the resulting product may not have a sharp melting point.[3]

Q5: What are common impurities in this compound synthesis?

A5: Besides unreacted starting materials, decomposition products are the primary impurities. These can include ammonia, nitrous oxide, urea, biuret, and cyanuric acid, especially if the this compound is exposed to moisture or alkali.[4]

Q6: What is the expected yield for this compound synthesis?

A6: Yields can vary significantly depending on the scale and reaction conditions. Laboratory-scale preparations using urea nitrate and sulfuric acid report yields in the range of 70-87%.[3] A patented process for direct nitration of urea reports yields ranging from 35.3% to 87.7% depending on the specific conditions such as temperature and residence time.[4]

Data Presentation

Table 1: Effect of Reaction Conditions on this compound Yield (Based on US Patent 3,098,872 A) [4]

ExampleStarting MaterialNitrating AgentTemperature (°C)Residence Time (minutes)Yield (%)
IUrea in Sulfuric Acid69% Nitric Acid0 - 33054.7
VIIUrea in Sulfuric Acid & Oleum90% Nitric Acid in Oleum2 - 430+87.7
VIIIUrea in Sulfuric AcidNitric & Sulfuric Acid Mix7 - 1010.865.2
IXUrea in Sulfuric AcidNitric & Sulfuric Acid Mix5 - 12-43.2
XUrea in Sulfuric AcidNitric & Sulfuric Acid Mix20 - 3013.035.3
XIUrea in Sulfuric AcidNitric & Sulfuric Acid Mix-3 - 024.372.3

Experimental Protocols

Key Experiment: Synthesis of this compound from Urea Nitrate

This protocol is based on the procedure described in Organic Syntheses.[3]

Materials:

  • Urea nitrate, dry and powdered

  • Concentrated sulfuric acid

  • Ice

  • Cold water

Equipment:

  • Erlenmeyer flask (2 L)

  • Mechanical stirrer

  • Thermometer

  • Ice-salt bath

  • Büchner funnel

  • Hardened filter paper

Procedure:

  • Place 700 mL of concentrated sulfuric acid in the 2 L Erlenmeyer flask and cool it to -3°C or below using the ice-salt bath.

  • Start the mechanical stirrer.

  • Slowly add 200 g of dry, powdered urea nitrate in small portions, ensuring the temperature does not rise above 0°C. This addition should take approximately 30 minutes.

  • Continue stirring for another 30 minutes, maintaining the temperature below +3°C.

  • If gas bubbles start to evolve, immediately pour the mixture onto 1 kg of ice.

  • Pour the reaction mixture onto 1 kg of ice.

  • Filter the resulting white precipitate of this compound using a Büchner funnel with hardened filter paper. Press the solid as dry as possible.

  • Wash the product in the funnel with four portions of cold water, pressing it dry after each wash.

  • Dry the product in the air. Avoid prolonged heating on a steam plate.

  • The expected yield of air-dried material is 120-150 g (70-87% of the theoretical amount).

Visualizations

Nitrourea_Synthesis_Pathway Urea_Nitrate Urea Nitrate (H₂NCONH₃⁺NO₃⁻) Reaction Nitration Urea_Nitrate->Reaction Sulfuric_Acid Concentrated Sulfuric Acid (H₂SO₄) Sulfuric_Acid->Reaction This compound This compound (H₂NCONHNO₂) Water Water (H₂O) Reaction->this compound Reaction->Water

Caption: Chemical synthesis pathway for this compound from urea nitrate.

Troubleshooting_Workflow Start Problem Identified Low_Yield Low Yield Start->Low_Yield Instability Product Instability Start->Instability Runaway_Reaction Runaway Reaction Start->Runaway_Reaction Check_Temp Check Temperature Control Low_Yield->Check_Temp Check_Time Check Reaction Time Low_Yield->Check_Time Check_Workup Check Work-up Procedure Low_Yield->Check_Workup Check_Purity Check Product Purity Instability->Check_Purity Check_Storage Check Storage Conditions Instability->Check_Storage Check_Cooling Check Cooling Capacity Runaway_Reaction->Check_Cooling Check_Addition_Rate Check Reagent Addition Rate Runaway_Reaction->Check_Addition_Rate Check_Agitation Check Agitation Runaway_Reaction->Check_Agitation Optimize_Cooling Optimize Cooling Check_Temp->Optimize_Cooling Optimize_Time Optimize Reaction Time Check_Time->Optimize_Time Improve_Workup Improve Work-up Check_Workup->Improve_Workup Purify_Product Purify Product Check_Purity->Purify_Product Improve_Storage Improve Storage Check_Storage->Improve_Storage Increase_Cooling Increase Cooling Check_Cooling->Increase_Cooling Reduce_Addition Reduce Addition Rate Check_Addition_Rate->Reduce_Addition Improve_Agitation Improve Agitation Check_Agitation->Improve_Agitation

Caption: General troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of Crude Nitrourea by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude nitrourea via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing this compound?

A1: The choice of solvent is critical for successful recrystallization.

  • For Purity: Pure this compound can be obtained by recrystallization from solvents in which it is sparingly soluble, such as ether, benzene, or chloroform.[1] These solvents are suitable because they do not cause the dearrangement (decomposition) of this compound.[1]

  • For General Synthesis Use: For a product that is sufficiently pure for many synthetic applications, boiling alcohol is a common choice for the initial recrystallization. However, for subsequent recrystallizations, it is unsafe to heat the alcohol above 60°C to prevent decomposition. Water can also be used, but the temperature should not exceed 55-60°C, as bubbles of nitrous oxide may evolve, indicating decomposition.[1]

Q2: My this compound is not crystallizing out of the solution upon cooling. What should I do?

A2: This is a common issue that can be caused by several factors:

  • Too Much Solvent: This is the most frequent reason for poor or no crystal formation.[2][3][4] The solution is not saturated enough for crystals to form. To fix this, gently heat the solution to boil off some of the solvent, then allow it to cool again.[3]

  • Supersaturation: The solution may be supersaturated, a state where the concentration of this compound is higher than its normal solubility limit but crystallization has not initiated.[2][4] You can induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod just below the liquid level.[2][5] The microscopic scratches on the glass provide a surface for crystal nucleation.

    • Seeding: Add a tiny "seed" crystal of pure this compound to the solution to initiate crystallization.[2]

Q3: The yield of my recrystallized this compound is very low. What are the possible causes?

A3: A low yield can result from several procedural errors:

  • Excessive Solvent: Using too much solvent to dissolve the crude this compound will result in a significant portion of the product remaining in the mother liquor upon cooling.[2][3]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel, leading to loss.[6]

  • Inappropriate Rinsing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve and wash away a portion of your product.[2]

  • Product Decomposition: this compound is sensitive to heat and alkali. Heating the solution too high (e.g., above 60°C in alcohol or water) or contact with soft glass (which can be slightly alkaline) can cause decomposition, reducing the yield.

Q4: My product "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the this compound separates from the solution as a liquid instead of a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the impure compound.[3][4][6] To resolve this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent to lower the saturation point.[4][6]

  • Allow the solution to cool much more slowly. This can be achieved by insulating the flask to retain heat for a longer period.[4]

Q5: What are the primary safety concerns when handling and recrystallizing this compound?

A5: this compound is a powerful explosive material and must be handled with extreme care.[7]

  • Explosion Hazard: It is sensitive to heat and shock.[7] Avoid grinding the material or subjecting it to impact. Do not heat it too long or too aggressively.[1] If gas bubbles are evolved during heating, the mixture should be cooled immediately.[1]

  • Reactivity: It can form explosive salts with mercury or silver.[8] It is a strong oxidizing agent and can react vigorously with reducing agents.[9]

  • Handling Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and flame-resistant clothing.[10][11] Handle in a well-ventilated area and use non-sparking tools.[10] All equipment should be grounded.[8]

  • Storage: this compound is prone to hydrolysis and should not be stored for long periods.[7][12] Store in hard glass bottles, as contact with soft, slightly alkaline glass can cause complete decomposition.

Troubleshooting Guide

This section addresses specific problems you might encounter during the recrystallization workflow.

ProblemObservationPossible Cause(s)Suggested Solution(s)
No Crystals Form The solution remains clear after cooling for an extended period.1. Too much solvent was used. 2. The solution is supersaturated.1. Reheat the flask and boil off a portion of the solvent. Let it cool again.[3][4] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[2]
Low Yield The amount of recovered crystalline product is significantly less than expected.1. Excessive solvent was used, leaving product in the filtrate.[3] 2. The crystals were washed with solvent that was not ice-cold.[2] 3. The product decomposed due to excessive heat.1. Before discarding, cool the filtrate further in an ice bath to recover more product. 2. Always use a minimum amount of ice-cold solvent for rinsing crystals.[2] 3. Carefully monitor the temperature, keeping it below 60°C for alcohol or water recrystallizations.
Oiling Out An oily liquid separates from the solution instead of solid crystals.The melting point of the impure this compound is lower than the temperature of the solution as it becomes saturated.[3][6]1. Reheat the solution to dissolve the oil. 2. Add a small amount of extra solvent.[4] 3. Allow the solution to cool much more slowly to prevent precipitation above the melting point.[4]
Impure Product The final crystals are colored, or the melting point is low and broad.1. The solution cooled too quickly, trapping impurities in the crystal lattice.[3] 2. The chosen solvent was not appropriate for removing the specific impurities present.1. Redissolve the crystals in the minimum amount of near-boiling solvent and allow for slower cooling.[3] 2. Consider a different recrystallization solvent. Pure this compound can be obtained from ether, benzene, or chloroform.[1]

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubility ( g/100 mL)Temperature (°C)
Water2025
Ethanol17.225
Methanol4325
Acetone4125

Data sourced from Sciencemadness Wiki.[7]

Table 2: Melting Point of this compound

Sample PurityMelting Point (°C)Notes
Crude Product150 - 164Melts with decomposition. Not a reliable indicator of purity for crude samples.[1]
Recrystallized (Alcohol/Water)146 - 153Melts with decomposition.
Pure (Ether, Benzene, or Chloroform)158.4 - 158.8Melts sharply with decomposition.[1]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound from Alcohol

This protocol is adapted from established chemical preparations and is suitable for general purification.

Materials:

  • Crude, wet this compound precipitate

  • Ethanol (95% or absolute)

  • Beaker or Erlenmeyer flask

  • Heating source (hot plate or steam bath)

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Transfer the crude, wet this compound to a beaker. Note: The presence of some acid from the synthesis helps prevent decomposition during this step.

  • Add a minimum amount of boiling ethanol to the beaker while stirring to dissolve the this compound completely.

  • Cooling & Crystallization: Remove the beaker from the heat source and allow it to cool slowly to room temperature. Pearly leaflets of this compound should begin to form.

  • Once at room temperature, place the beaker in an ice bath to maximize the precipitation of the crystals.

  • Filtration: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.

  • Drying: Press the crystals as dry as possible on the funnel, then transfer them to a watch glass or drying dish to air dry completely. Do not heat on a steam plate for extended periods.[1]

Safety Note: For a second recrystallization, do not heat the alcohol above 60°C to avoid decomposition.

Visualizations

Recrystallization_Workflow General Recrystallization Workflow for this compound cluster_dissolution 1. Dissolution cluster_filtration 2. Hot Filtration (Optional) cluster_crystallization 3. Crystallization cluster_collection 4. Collection & Drying A Add crude this compound to flask B Add minimum amount of hot solvent (e.g., Ethanol) A->B Heat & Stir C Filter hot solution to remove insoluble impurities B->C If needed D Cool solution slowly to room temperature B->D C->D E Chill in ice bath to maximize yield D->E F Collect crystals via suction filtration E->F G Wash with minimal ice-cold solvent F->G H Air dry purified This compound crystals G->H

Caption: A typical experimental workflow for the purification of this compound.

Troubleshooting_Tree Troubleshooting Decision Tree Start Problem Encountered During Recrystallization NoCrystals No Crystals Formed Upon Cooling Start->NoCrystals OilingOut Product 'Oiled Out' Start->OilingOut LowYield Yield is Very Low Start->LowYield TooMuchSolvent Cause: Too much solvent? NoCrystals->TooMuchSolvent Reheat Action: Reheat to dissolve oil, add a little more solvent, and cool very slowly. OilingOut->Reheat CheckFiltrate Cause: Product left in filtrate? LowYield->CheckFiltrate Sol_Boil Action: Reheat and boil off excess solvent. TooMuchSolvent->Sol_Boil Yes Sol_Scratch Action: Scratch flask or add seed crystal. TooMuchSolvent->Sol_Scratch No (Supersaturated) Sol_CoolMore Action: Cool filtrate in ice bath to recover more product. CheckFiltrate->Sol_CoolMore Yes Sol_ReviewProc Action: Review procedure. - Was rinse solvent ice-cold? - Was heating excessive? CheckFiltrate->Sol_ReviewProc No

Caption: A decision tree to diagnose and solve common recrystallization issues.

References

Technical Support Center: Managing the Thermal Sensitivity of Nitrourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the thermal sensitivity of nitrourea during chemical reactions. This compound is a highly energetic material and requires careful handling to ensure safe and successful experimentation. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter.

Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

Question: My reaction temperature is rising rapidly and uncontrollably. What should I do, and what are the likely causes?

Answer:

An uncontrolled temperature increase, or thermal runaway, is a critical safety concern when working with this compound. Immediate and correct action is essential.

Immediate Actions:

  • Cease Reagent Addition: Immediately stop adding any reagents to the reaction mixture.

  • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt to lower the temperature further.

  • Emergency Quenching (Last Resort): If the temperature continues to rise dramatically, prepare to quench the reaction by slowly and cautiously adding the reaction mixture to a large volume of crushed ice or ice-water with vigorous stirring.[1] Caution: This should only be performed as a last resort and with extreme care, as the dilution of strong acids is highly exothermic.[1]

  • Alert Personnel: Inform your supervisor and follow all established laboratory emergency protocols. Evacuate the immediate area if necessary.

Potential Causes and Preventative Measures:

  • Inadequate Cooling: The cooling bath may not have sufficient capacity for the scale of the reaction.

    • Prevention: Ensure your cooling bath is appropriately sized and maintained at the target temperature (e.g., an ice-salt bath for temperatures below 0°C).[1]

  • Rapid Addition of Reagents: Adding reagents too quickly can generate heat faster than the cooling system can dissipate it.[1]

    • Prevention: Employ a slow, dropwise addition of reagents with continuous monitoring of the internal reaction temperature.[1]

  • Poor Agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations, initiating a runaway reaction.[1]

    • Prevention: Ensure vigorous and consistent stirring throughout the reaction.

  • Incorrect Reagent Concentration: Using reagents at higher concentrations than specified can increase the reaction's exothermicity.

    • Prevention: Use reagents at the concentrations specified in the validated protocol.

Issue 2: Observation of Brown Fumes

Question: I am observing brown fumes emanating from my reaction vessel. What does this indicate, and what should I do?

Answer:

The appearance of brown fumes is a strong indicator of decomposition, likely forming nitrogen dioxide (NO₂), which is toxic and signals a potentially hazardous situation.

Immediate Actions:

  • Ensure Adequate Ventilation: Confirm that the reaction is being conducted in a certified chemical fume hood with a high flow rate.

  • Cool the Reaction: Immediately lower the temperature of the reaction mixture by enhancing the cooling bath.

  • Cease Reagent Addition: Stop the addition of any further reagents.

  • Prepare for Quenching: If the fume evolution is vigorous and accompanied by a temperature rise, be prepared to initiate emergency quenching procedures.

Potential Causes and Preventative Measures:

  • Localized Overheating: "Hot spots" in the reaction mixture due to poor stirring can lead to localized decomposition.

    • Prevention: Maintain vigorous and consistent agitation.

  • Excessive Reaction Temperature: The overall reaction temperature may have exceeded the safe operating limit.

    • Prevention: Carefully monitor and control the internal reaction temperature, ensuring it remains within the limits specified by the protocol.

  • Contamination: The presence of certain contaminants can lower the decomposition temperature of this compound.

    • Prevention: Use clean, dry glassware and high-purity reagents.

Issue 3: Low Yield of this compound

Question: My synthesis of this compound resulted in a low yield. What are the likely causes related to thermal management?

Answer:

Low yields in this compound synthesis are often linked to improper temperature control, leading to decomposition or side reactions.

Potential Causes and Solutions:

  • Decomposition due to High Temperature: If the temperature of the reaction mixture exceeds the recommended limits (typically 0-3°C during the addition of urea nitrate to sulfuric acid), the this compound product can decompose.[2]

    • Solution: Maintain strict temperature control throughout the synthesis. Use a reliable thermometer to monitor the internal temperature and adjust the rate of addition and cooling as needed.

  • Hydrolysis: this compound is susceptible to hydrolysis, which is accelerated by the presence of water and warmer temperatures.

    • Solution: Use dry reagents and glassware. After precipitation, filter the product promptly and dry it under appropriate conditions.[3]

  • Premature Decomposition during Workup: Pouring the reaction mixture onto an insufficient amount of ice can lead to a temperature increase and product decomposition.

    • Solution: Ensure the reaction mixture is poured onto a large excess of ice to effectively dissipate the heat of dilution.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound decomposition during a reaction?

A1: The primary signs of this compound decomposition include:

  • Gas Evolution: Bubbling or fizzing in the reaction mixture, which may be due to the formation of nitrous oxide (N₂O) or other gaseous byproducts.[2][3]

  • Color Change: The reaction mixture may turn yellow or brown, and brown fumes (NO₂) may be observed.

  • Uncontrolled Temperature Rise: A rapid increase in the internal temperature of the reaction is a critical indicator of exothermic decomposition.

Q2: At what temperature does this compound begin to decompose?

A2: this compound has a decomposition temperature in the range of 150-164°C.[2] However, decomposition can be initiated at lower temperatures in the presence of impurities or in solution. For instance, in an aqueous solution, the evolution of nitrous oxide can begin at around 60°C.[3]

Q3: What are the main decomposition products of this compound?

A3: The thermal decomposition of this compound primarily yields isocyanic acid (HNCO) and nitroamide (H₂NNO₂).[4] The unstable nitroamide can further decompose. In the presence of moisture, isocyanic acid can hydrolyze to ammonia and carbon dioxide. Other potential decomposition byproducts, especially in the presence of impurities, can include water, ammonia, nitrous oxide, urea, biuret, and cyanuric acid.[3]

Q4: How can I safely quench a reaction involving this compound at the end of the experiment?

A4: The standard and safe procedure for quenching a nitration reaction is to slowly pour the reaction mixture onto a large volume of crushed ice or an ice-water slurry with vigorous stirring.[1] This method serves to both dilute the acidic medium and effectively dissipate the significant heat of dilution.

Q5: What is the impact of impurities on the thermal stability of this compound?

A5: Impurities can significantly lower the thermal stability of this compound. Alkaline substances, for example, can promote its decomposition.[3] It is crucial to use high-purity starting materials and clean, dry glassware to minimize the risk of premature decomposition.

Data Presentation

Table 1: Thermal Properties of this compound

PropertyValueSource(s)
Decomposition Temperature 150 - 164 °C[2]
Heat of Decomposition ~1100 J/g[5][6]
Standard Enthalpy of Formation (Solid) Data not readily available
Activation Energy of Decomposition Data not readily available for this compound; for urea decomposition, values range from 78 to 84 kJ/mol.[7][8]

Table 2: Solubility of this compound

SolventSolubility ( g/100 ml)Source(s)
Water 20[9]
Ethanol 17.2[9]
Methanol 43[9]
Acetone 41[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Urea nitrate (dry, powdered)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Distilled water

Equipment:

  • 2-L Erlenmeyer flask

  • Mechanical stirrer

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and filter flask

  • Hardened filter paper (e.g., Whatman No. 50)

Procedure:

  • Set up the 2-L Erlenmeyer flask with the mechanical stirrer and thermometer in the ice-salt bath.

  • Add 700 mL of concentrated sulfuric acid to the flask and cool it to -3°C or below with stirring.

  • Slowly add 200 g of dry, powdered urea nitrate in small portions to the cold sulfuric acid. Maintain the internal temperature at or below 0°C throughout the addition. This should take approximately 30 minutes.

  • After the addition is complete, continue stirring for another 30 minutes, ensuring the temperature remains below +3°C.

  • Critical Step: If at any point bubbles of gas begin to evolve, immediately proceed to the next step.[2]

  • Pour the reaction mixture slowly and with care onto 1 kg of crushed ice in a separate large beaker with stirring.

  • Filter the resulting white, finely divided precipitate of this compound using a Büchner funnel with hardened filter paper. Press the solid as dry as possible.

  • Wash the this compound cake on the funnel with four portions of cold water, just enough to cover the solid each time. Press the solid dry after each wash.

  • Air-dry the final product.

Protocol 2: Representative Synthesis of RDX using Acetic Anhydride

This protocol is a representative procedure for the synthesis of RDX, a reaction where this compound is an important intermediate. This method involves the reaction of hexamine with nitric acid and acetic anhydride.

Materials:

  • Hexamine

  • Acetic anhydride

  • Ammonium nitrate

  • Concentrated nitric acid (99%)

  • Glacial acetic acid

  • Ice

Equipment:

  • Jacketed reaction vessel with overhead stirrer and temperature probe

  • Addition funnels

  • Cooling circulator

Procedure:

  • Charge the jacketed reaction vessel with glacial acetic acid and cool to the desired starting temperature.

  • Prepare a solution of hexamine dissolved in glacial acetic acid.

  • Prepare a solution of ammonium nitrate dissolved in concentrated nitric acid.

  • Begin controlled, simultaneous, or sequential addition of the hexamine solution, acetic anhydride, and the nitric acid/ammonium nitrate solution to the reaction vessel. The rate of addition must be carefully controlled to maintain the reaction temperature within a narrow range (e.g., 68°C, as some processes suggest, though lower temperatures are often used for initial nitration steps).[10]

  • The reaction is highly exothermic, and efficient cooling is crucial. Monitor the temperature continuously.

  • After the addition is complete, allow the reaction to stir for a specified period to ensure completion.

  • Quench the reaction by transferring the mixture to a large volume of ice water to precipitate the RDX.

  • Filter the crude RDX, wash it thoroughly with water, and then with a dilute sodium bicarbonate solution to neutralize any residual acid.

  • The crude product can be purified by recrystallization from a suitable solvent, such as acetone.

Mandatory Visualizations

Experimental_Workflow_for_Nitrourea_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start prep_h2so4 Cool H₂SO₄ in Ice-Salt Bath to ≤ -3°C start->prep_h2so4 prep_un Prepare Dry, Powdered Urea Nitrate (UN) start->prep_un add_un Slowly Add UN to H₂SO₄ (Maintain Temp ≤ 0°C) prep_h2so4->add_un prep_un->add_un stir_reaction Stir for 30 min (Maintain Temp ≤ 3°C) add_un->stir_reaction monitor Monitor for Gas Evolution stir_reaction->monitor quench Pour Mixture onto Ice monitor->quench Gas Evolved monitor->quench No Gas filter_product Filter Precipitate quench->filter_product wash_product Wash with Cold Water filter_product->wash_product dry_product Air Dry this compound wash_product->dry_product end End dry_product->end

Caption: Experimental workflow for the safe synthesis of this compound.

Troubleshooting_Thermal_Excursion start Uncontrolled Temperature Rise Detected stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling (e.g., add salt to ice bath) stop_addition->enhance_cooling temp_stabilizes Does Temperature Stabilize? enhance_cooling->temp_stabilizes continue_monitoring Continue Monitoring Closely temp_stabilizes->continue_monitoring Yes emergency_quench EMERGENCY QUENCH (Pour into large volume of ice/water) temp_stabilizes->emergency_quench No investigate_cause Investigate Root Cause (Cooling, Addition Rate, Stirring) continue_monitoring->investigate_cause alert_supervisor Alert Supervisor & Follow Emergency Protocols emergency_quench->alert_supervisor

Caption: Decision tree for troubleshooting a thermal excursion.

Nitrourea_Decomposition_Pathway This compound This compound (H₂N-CO-NH-NO₂) primary_decomp Primary Decomposition This compound->primary_decomp Heat isocyanic_acid Isocyanic Acid (HNCO) primary_decomp->isocyanic_acid nitroamide Nitroamide (H₂NNO₂) primary_decomp->nitroamide hydrolysis Hydrolysis (+ H₂O) isocyanic_acid->hydrolysis secondary_decomp Further Decomposition nitroamide->secondary_decomp Unstable n2o_h2o Nitrous Oxide (N₂O) + Water (H₂O) secondary_decomp->n2o_h2o nh3_co2 Ammonia (NH₃) + Carbon Dioxide (CO₂) hydrolysis->nh3_co2

Caption: Simplified thermal decomposition pathway of this compound.

References

Technical Support Center: Nitrourea Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the identification and removal of impurities from synthesized nitrourea.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from urea nitrate?

A1: The most common impurities include unreacted starting materials, residual acids from the synthesis, and various decomposition products.

  • Unreacted Urea Nitrate: Incomplete dehydration during synthesis can leave residual urea nitrate in the final product.[1]

  • Residual Acids: Sulfuric acid or acetic acid used in the synthesis can remain trapped in the crystalline product.[1][2]

  • Decomposition Products: this compound is susceptible to degradation, especially in the presence of moisture, heat, or bases (alkali).[3] Common decomposition products include isocyanic acid, nitramide, ammonia, nitrous oxide, urea, biuret, and cyanuric acid.[3]

  • Water: As a hygroscopic solid, this compound can absorb moisture from the air, which can also promote hydrolysis.[4]

Q2: My synthesized this compound has a wide melting point range. Is this normal?

A2: Yes, for crude this compound, a wide melting point range (e.g., 150-164°C) is common and is not a reliable indicator of purity.[5] However, pure this compound, typically obtained after recrystallization from specific organic solvents, exhibits a sharp melting point with decomposition around 158.4–158.8°C.[5]

Q3: The yield of my this compound synthesis is lower than expected. What could be the cause?

A3: Low yields can result from several factors during the synthesis, which is typically performed by dehydrating urea nitrate with concentrated sulfuric acid:

  • Temperature Control: If the reaction temperature rises above the recommended 0-3°C, decomposition of the this compound product can occur, indicated by the evolution of gas bubbles.[5]

  • Insufficient Dehydration: Not using a sufficient excess of the dehydrating agent (e.g., sulfuric acid) can lead to an incomplete reaction.

  • Product Loss During Workup: this compound has some solubility in water, so excessive washing with cold water during filtration can reduce the yield.[5] Some product may also remain in the acidic filtrate.[5]

Q4: How can I distinguish between this compound and the starting material, urea nitrate?

A4: While both are white solids with similar melting points, they have distinct properties and can be differentiated using various analytical techniques.[1]

  • Spectroscopy (FTIR/Raman): The vibrational spectra of the inorganic salt (urea nitrate) and the organic molecular compound (this compound) are markedly different.

  • Nuclear Magnetic Resonance (NMR): ¹³C NMR spectroscopy can differentiate them, with this compound showing a peak around 151 ppm and urea nitrate at 163 ppm in d6-acetone.[1]

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis shows that this compound undergoes a single weight-loss event, whereas urea nitrate exhibits three distinct thermal events.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Product Discoloration (Yellow/Brown) Decomposition due to excessive heat during synthesis or drying.Ensure strict temperature control (below 3°C) during synthesis.[5] Dry the product at a moderate temperature (e.g., 40°C) and avoid prolonged heating on a steam plate.[1][5]
Gas Evolution During Synthesis The reaction temperature is too high, causing decomposition of the product.Immediately pour the reaction mixture onto ice to quench the reaction and prevent further decomposition.[5]
Product Decomposes During Storage Presence of moisture or contact with alkaline surfaces (like soft glass).Store the dried product in a tightly sealed container made of hard glass in a cool, dry place.
Low Purity After a Single Recrystallization The chosen solvent was not optimal, or impurities were co-precipitated.Perform a second recrystallization using a different solvent system. For high purity, recrystallization from ether, benzene, or chloroform is recommended.[5] Ensure slow cooling to allow for selective crystal formation.[6]
Difficulty Filtering the Precipitate The precipitate is too fine, or cracks are forming in the filter cake.Use a hardened filter paper (e.g., Whatman's No. 50).[5] Ensure the filter cake is pressed down firmly and that wash water does not bypass the material through cracks.[5]

Experimental Protocols

Protocol 1: Recrystallization of this compound (General Method)

This protocol outlines a general procedure for purifying crude this compound. The choice of solvent is critical for effectiveness.

1. Solvent Selection:

  • For achieving high purity and stability, solvents like ether, benzene, or chloroform are recommended, as this compound does not readily rearrange in them.[5]

  • Other effective solvents include glacial acetic acid or isopropyl alcohol .[1][2]

  • Recrystallization from water is possible but risky; the temperature must be kept below 55°C to prevent decomposition.[5]

2. Procedure:

  • Transfer the crude, moist this compound precipitate to a suitable flask.

  • Add a minimal amount of the chosen recrystallization solvent (e.g., glacial acetic acid).

  • Gently heat the mixture while stirring until the this compound is fully dissolved. Do not overheat, especially with protic solvents. For alcohol, it is unsafe to heat above 60°C for a second recrystallization.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.

  • Further cool the flask in an ice bath to maximize the yield of the recrystallized product.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold, non-polar solvent (e.g., benzene) to remove any residual acetic acid from the recrystallization process.[7]

  • Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40°C).[1]

Protocol 2: Analytical Characterization of Purity (Sample Preparation)
  • FTIR/Raman Spectroscopy: Samples can be analyzed directly as solid powders. No special preparation is typically needed.

  • NMR Spectroscopy: Dissolve a small amount of the sample (~5-10 mg) in a deuterated solvent (e.g., d6-acetone) for analysis.

  • Mass Spectrometry: Dissolve the sample in a suitable solvent like acetonitrile or a methanol/water mixture. Note that this compound can decompose in solution over time, so analyze freshly prepared solutions for the most accurate results.[1]

Quantitative Data Summary

Table 1: Physical Properties of this compound and Key Impurity

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
This compound (Pure) CH₃N₃O₃105.05White crystalline solid158.4 - 158.8 (decomposes)[5]
Urea Nitrate CH₅N₃O₄123.07White solid~160[1]

Table 2: Solubility Data for Recrystallization Solvent Selection

CompoundWaterEthanolMethanolAcetoneBenzeneChloroformEther
This compound Soluble (decomposes on heating)[8]Soluble[8]Soluble[8]Soluble[8]Sparingly solubleSparingly solubleSparingly soluble
Urea Nitrate Soluble[1]Soluble[1]Soluble[1]Soluble[1]InsolubleInsolubleInsoluble

Visualized Workflows and Pathways

G cluster_synthesis Synthesis cluster_identification Impurity Identification cluster_purification Purification Urea_Nitrate Urea Nitrate Dehydration Dehydration (H₂SO₄, <3°C) Urea_Nitrate->Dehydration Crude_NU Crude this compound (Contains Impurities) Dehydration->Crude_NU Analysis Analytical Testing (TGA, NMR, FTIR) Crude_NU->Analysis Impurity_Check Purity Check (e.g., Presence of Urea Nitrate) Analysis->Impurity_Check Recrystallization Recrystallization (e.g., from Acetic Acid) Impurity_Check->Recrystallization Impure Pure_NU Pure this compound Impurity_Check->Pure_NU Pure Washing Wash with Benzene/Water Recrystallization->Washing Drying Dry at 40°C Washing->Drying Drying->Pure_NU

Caption: Logical workflow for the synthesis, identification, and purification of this compound.

G NU This compound (NH₂CONH(NO₂)) Protonation Protonation of Carbonyl Oxygen NU->Protonation H⁺ (Acidic Medium) Cleavage C-N Bond Cleavage Protonation->Cleavage Products Isocyanic Acid (HNCO) + Nitroamide (H₂NNO₂) Cleavage->Products Nitroamide_Decomp Rapid Decomposition Products->Nitroamide_Decomp Unstable Intermediate Final_Products N₂O + H₂O Nitroamide_Decomp->Final_Products

Caption: Acid-catalyzed decomposition pathway of this compound.[3]

G Start Start: Crude this compound Dissolve 1. Dissolve in minimal hot solvent (e.g., Acetic Acid) Start->Dissolve Hot_Filter 2. Hot Filtration (If insoluble impurities exist) Dissolve->Hot_Filter Cool 3. Slow Cooling to Room Temperature Hot_Filter->Cool Solution is clear Ice_Bath 4. Chill in Ice Bath Cool->Ice_Bath Vacuum_Filter 5. Vacuum Filtration to Collect Crystals Ice_Bath->Vacuum_Filter Wash 6. Wash Crystals with Cold Solvent Vacuum_Filter->Wash Dry 7. Dry Under Vacuum (Low Temperature) Wash->Dry End End: Pure this compound Dry->End

Caption: Experimental workflow for the recrystallization of this compound.

References

strategies to prevent decomposition of nitrourea in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the safe storage and handling of nitrourea. Find answers to frequently asked questions and troubleshoot common stability issues to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition in storage?

A1: The decomposition of this compound is primarily driven by hydrolysis, which can be catalyzed by both acids and bases.[1] The main decomposition pathway involves fragmentation into isocyanic acid and nitramide, with the nitramide being highly unstable and decomposing further.[1] Thermal stress can also accelerate decomposition.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize decomposition, this compound should be stored in a cool, dry, and dark environment. It is crucial to protect it from moisture and sources of heat.[2][3] Storage in airtight containers made of inert materials is recommended. For instance, storing slightly moist this compound in soft glass containers can lead to rapid decomposition due to the alkaline nature of the glass.[4] Therefore, chemically resistant glass (like borosilicate) or other inert containers are essential.

Q3: How does pH affect the stability of this compound?

A3: this compound is susceptible to both acid- and base-catalyzed hydrolysis.[1] In acidic conditions, the decomposition is accelerated through a mechanism involving the protonation of the carbonyl oxygen, followed by the cleavage of the C-N bond.[1] In alkaline (basic) conditions, a different mechanism is observed, which also promotes decomposition.[1][4] Therefore, maintaining a neutral environment and avoiding contact with acidic or basic contaminants is critical for long-term stability.

Q4: Are there any chemical stabilizers that can be added to prevent this compound decomposition?

A4: While specific studies on stabilizers for this compound are not extensively detailed in publicly available literature, principles from related energetic materials can be applied. Stabilizers used for other nitrate esters and nitramines, such as diphenylamine (DPA), function by scavenging autocatalytic decomposition products like nitrogen oxides (NOx).[5][6] The decomposition of this compound likely involves similar radical species, suggesting that stabilizers which trap these intermediates could enhance its shelf life. However, compatibility and efficacy would need to be experimentally verified for each specific formulation.

Q5: What are the signs of this compound decomposition?

A5: Physical signs of decomposition can include a change in color (often to a yellowish hue), the appearance of a moist or clumpy texture, or the emission of nitrogen oxide fumes (toxic).[1] Any noticeable change in the physical appearance of the material should be treated as a potential indicator of degradation, and the material should be handled with extreme caution.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Discoloration or Caking of Powder 1. Moisture absorption from the atmosphere.2. Exposure to elevated temperatures.3. Reaction with storage container material.1. Ensure storage containers are airtight and stored in a desiccator or low-humidity environment.2. Verify storage temperature is consistently cool and away from heat sources.3. Transfer to a new container made of a known inert material (e.g., borosilicate glass).4. Perform analytical testing (e.g., HPLC, DSC) to assess purity before use.
Unexpected Experimental Results 1. Degradation of this compound leading to lower purity.2. Presence of decomposition byproducts interfering with the reaction.1. Use a fresh, unopened batch of this compound if possible.2. Re-characterize the stored material to determine its current purity before use.3. Review storage history to identify potential exposure to adverse conditions (heat, moisture, light).
Visible Fumes or Gas Evolution 1. Advanced thermal or hydrolytic decomposition.1. EXTREME CAUTION IS ADVISED. This indicates significant instability.2. Do not attempt to move or handle the container unnecessarily.3. Consult your institution's safety protocols for handling and disposal of unstable energetic materials immediately.

Data Presentation

Thermal Decomposition Properties

The thermal stability of this compound has been analyzed using techniques like Differential Scanning Calorimetry (DSC). The data below summarizes key thermal properties, comparing this compound (NU) to its precursor, urea nitrate (UN).

CompoundOnset of Decomposition (DSC)Energy Released (DSC)
This compound (NU) ~162°C~1100 J/g
Urea Nitrate (UN) ~167°C (following a melt at ~162°C)~480 J/g
(Source: Based on data from Oxley, J.C., et al.)[7]

Experimental Protocols

The following are example protocols that can serve as a starting point for the quality control and stability testing of this compound. Note: These methods should be fully validated by the end-user for their specific equipment and application.

Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water is a common starting point for related compounds. A potential gradient could be:

    • Isocratic elution with 10:90 (v/v) methanol:water. The ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 50:50 methanol/water solution in a 100 mL volumetric flask.

    • Dilute to the mark with the same solvent.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Analysis: Inject a known volume (e.g., 20 µL) of the sample and standards. The peak corresponding to this compound should be identified by its retention time compared to a pure standard. The appearance of new peaks or a decrease in the area of the main this compound peak over time indicates decomposition.

Thermal Stability Analysis by DSC-TGA

This protocol outlines the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the thermal stability and decomposition characteristics of this compound.

  • Instrumentation: A simultaneous DSC-TGA instrument or separate DSC and TGA units.

  • Sample Pans: Aluminum or copper pans. For energetic materials, hermetically sealed pans that can withstand pressure are often used.

  • Sample Mass: 0.5 - 2.0 mg.

  • Atmosphere: Inert atmosphere, typically nitrogen, with a purge rate of 20-50 mL/min.

  • Heating Rate: A standard heating rate is 10 °C/min. Slower or faster rates can be used to study decomposition kinetics.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp up to 300 °C at a rate of 10 °C/min.

  • Data Analysis:

    • TGA Curve: Analyze for mass loss steps, which indicate decomposition events.

    • DSC Curve: Analyze for exothermic (heat-releasing) peaks. The onset temperature of a sharp exotherm is a critical indicator of thermal stability. The area under the peak corresponds to the energy of decomposition.[7]

Visualizations

This compound Decomposition Pathway

The following diagram illustrates the primary decomposition pathway of this compound, which proceeds through the formation of isocyanic acid and the unstable intermediate, nitramide.

G This compound This compound (NH2CONHNO2) IsocyanicAcid Isocyanic Acid (HNCO) This compound->IsocyanicAcid Decomposition Nitramide Nitramide (H2NNO2) (Unstable Intermediate) This compound->Nitramide Decomposition FurtherDecomp Further Decomposition Products (N2O, H2O, etc.) Nitramide->FurtherDecomp

Caption: Primary decomposition pathway of this compound.

Troubleshooting Workflow for this compound Storage

This workflow provides a logical sequence of steps to diagnose and address potential stability issues with stored this compound.

G Start Start: Suspected Decomposition Visual Visual Inspection: Discoloration, Caking, Gas Evolution? Start->Visual Gas Gas Evolution? Visual->Gas Yes Change Discoloration/Caking Visual->Change No Safety Follow Institutional Safety Protocol for Unstable Materials Gas->Safety NoChange No Visual Change Analytical Perform Analytical Test (HPLC, DSC) to Confirm Purity NoChange->Analytical Change->NoChange No CheckEnv Check Storage Conditions: Temp, Humidity, Container Change->CheckEnv Yes EnvOK Conditions OK CheckEnv->EnvOK Yes EnvNotOK Conditions Not OK CheckEnv->EnvNotOK No EnvOK->Analytical CorrectEnv Correct Storage Conditions & Re-label EnvNotOK->CorrectEnv CorrectEnv->Analytical PurityOK Purity Acceptable Analytical->PurityOK Yes PurityNotOK Purity Unacceptable Analytical->PurityNotOK No Use Proceed with Use PurityOK->Use Dispose Dispose of Material According to Safety Protocols PurityNotOK->Dispose

Caption: Troubleshooting workflow for stored this compound.

References

Validation & Comparative

A Comparative Analysis of Nitrourea and Nitroguanidine as Explosives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two important energetic materials: nitrourea and nitroguanidine. Both compounds have significant applications in military and industrial explosives, and a thorough understanding of their properties is crucial for research and development in these fields. This document presents a side-by-side comparison of their explosive performance, chemical stability, synthesis, and safety profiles, supported by experimental data and detailed methodologies.

Executive Summary

This compound and nitroguanidine are both powerful explosives, but they exhibit distinct characteristics that make them suitable for different applications. Nitroguanidine is known for its remarkable insensitivity to shock and friction, making it a key component in insensitive munitions and propellants. This compound, while more sensitive, offers a higher detonation velocity under certain conditions. This guide will delve into the quantitative differences in their performance and properties to provide a clear understanding of their respective advantages and disadvantages.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of these explosives is essential for their safe handling and application.

PropertyThis compoundNitroguanidine
Chemical Formula CH₃N₃O₃CH₄N₄O₂
Molar Mass 105.05 g/mol [1]104.07 g/mol [2]
Appearance Colorless to white crystalline solid[1]Colorless crystalline solid[3]
Density 1.73 g/cm³[1]1.77 g/cm³

Explosive Performance

The performance of an explosive is characterized by several key parameters, including its velocity of detonation, detonation pressure, and sensitivity to initiation.

Performance ParameterThis compoundNitroguanidine
Velocity of Detonation (VoD) 6860 m/s (at 1.73 g/cm³)[4]8200 m/s (at 1.70 g/cm³)
Detonation Pressure (PCJ) Calculated: ~23.5 GPa30.7 GPa[5]
Impact Sensitivity Medium[1]Low
Friction Sensitivity Low[1]Insensitive

Synthesis and Production

The methods of synthesis for this compound and nitroguanidine differ significantly in their precursors and reaction conditions.

Synthesis of this compound

This compound is typically synthesized through the nitration of urea nitrate. This process involves the dehydration of urea nitrate using a strong dehydrating agent like concentrated sulfuric acid at low temperatures.

G UreaNitrate Urea Nitrate This compound This compound UreaNitrate->this compound Dehydration SulfuricAcid Concentrated Sulfuric Acid (H₂SO₄) SulfuricAcid->this compound Catalyst/Dehydrating Agent (0°C) Water Water (H₂O) G Dicyandiamide Dicyandiamide GuanidiniumNitrate Guanidinium Nitrate Dicyandiamide->GuanidiniumNitrate AmmoniumNitrate Ammonium Nitrate AmmoniumNitrate->GuanidiniumNitrate Nitroguanidine Nitroguanidine GuanidiniumNitrate->Nitroguanidine Nitration SulfuricAcid Concentrated Sulfuric Acid (H₂SO₄) SulfuricAcid->Nitroguanidine Catalyst G This compound This compound (NH₂CONHNHNO₂) IsocyanicAcid Isocyanic Acid (HNCO) This compound->IsocyanicAcid Initial Cleavage Nitramide Nitramide (H₂NNO₂) This compound->Nitramide Initial Cleavage DecompositionProducts Further Decomposition (N₂, H₂O, CO₂) IsocyanicAcid->DecompositionProducts Nitramide->DecompositionProducts G Nitroguanidine Nitroguanidine ((NH₂)₂CNNO₂) Intermediate1 Intermediate Species Nitroguanidine->Intermediate1 Thermal Energy GaseousProducts Gaseous Products (N₂, H₂O, CO, NH₃) Intermediate1->GaseousProducts Decomposition SolidResidue Solid Residue (Melamine, etc.) Intermediate1->SolidResidue Polymerization

References

A Comparative Guide to Validating the Purity of Synthesized Nitrourea: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) with Traditional Analytical Techniques for the Comprehensive Purity Assessment of Nitrourea.

The synthesis of this compound, a key intermediate in various chemical processes, necessitates rigorous purity validation to ensure the quality, safety, and consistency of the final product. The presence of unreacted starting materials, by-products, or degradation products can significantly impact downstream applications. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful and widely adopted technique for this purpose. This guide provides a detailed comparison of a proposed HPLC method for this compound analysis with alternative analytical techniques, namely acid-base titration and UV-Vis spectroscopy. We present a detailed experimental protocol for the HPLC method, comparative performance data, and visual workflows to assist researchers in selecting the most appropriate method for their specific analytical needs.

High-Performance Liquid Chromatography (HPLC): A Superior Method for Specificity and Sensitivity

HPLC is a premier analytical technique renowned for its ability to separate, identify, and quantify components within a mixture with high resolution and sensitivity. For the analysis of this compound, a reversed-phase HPLC method offers excellent capabilities for separating the target analyte from potential impurities.

Comparison of Analytical Techniques

The choice of analytical method for purity determination depends on several factors, including the required specificity, sensitivity, sample throughput, and available instrumentation. Below is a summary of the key performance characteristics of HPLC compared to acid-base titration and UV-Vis spectroscopy for the analysis of this compound.

ParameterHPLC with UV DetectionAcid-Base TitrationUV-Vis Spectroscopy
Principle Chromatographic separation based on polarity, followed by UV detection.Neutralization reaction between the acidic this compound and a standard base.Measurement of light absorbance by the nitro group chromophore.
Specificity High (can separate this compound from structurally similar impurities).Low (any acidic or basic impurity will interfere).Low (any compound absorbing at the same wavelength will interfere).
Sensitivity HighModerateModerate to Low
Estimated Limit of Detection (LOD) 0.01 - 0.1 µg/mL~10-100 µg/mL~0.1 - 1 µg/mL
Estimated Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL~30-300 µg/mL~0.3 - 3 µg/mL
Linearity (Typical Range) 0.1 - 100 µg/mL (R² > 0.999)Limited by indicator change or electrode response.Typically linear over 1-2 orders of magnitude.
Precision (%RSD) < 2%< 1% for high concentrations, higher for dilute samples.1-3%
Sample Throughput Moderate (typically 10-30 minutes per sample).High (can be rapid for manual titrations).High (very rapid measurements).
Information Provided Purity, impurity profile, and quantification.Total acidic content (assay).Concentration based on a specific chromophore.
Instrumentation Cost HighLowLow to Moderate
Solvent/Reagent Consumption ModerateLowVery Low

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound Purity Validation

This proposed method is based on established principles for the analysis of small, polar, nitrogen-containing compounds.[1]

1. Chromatographic Conditions:

  • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: Reversed-Phase C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-18 min: 40% B

    • 18-20 min: 40-5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm. The nitro functional group in nitrated compounds typically exhibits UV absorbance in the 170-270 nm range.[2]

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of water and acetonitrile to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • The purity of the synthesized this compound is determined by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.

Acid-Base Titration for this compound Assay

This method determines the total acidic content of the sample, which is assumed to be primarily from this compound.

1. Reagents:

  • Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.

  • Indicator: Phenolphthalein solution.

  • Solvent: A mixture of ethanol and water (1:1 v/v), neutralized.

2. Procedure:

  • Accurately weigh approximately 0.5 g of the synthesized this compound into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 100 mL of the neutralized ethanol-water mixture.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the solution with standardized 0.1 M NaOH until a persistent pink color is observed.

  • Record the volume of NaOH consumed.

3. Calculation:

The percentage purity of this compound is calculated using the following formula:

% Purity = (V × M × E) / W × 100

Where:

  • V = Volume of NaOH consumed (L)

  • M = Molarity of NaOH (mol/L)

  • E = Equivalent weight of this compound (105.05 g/mol )

  • W = Weight of the sample (g)

UV-Vis Spectroscopy for this compound Quantification

This method provides a rapid estimation of this compound concentration based on its UV absorbance.

1. Instrumentation:

  • UV-Vis Spectrophotometer.

2. Procedure:

  • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) with concentrations ranging from approximately 1 to 20 µg/mL.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which should be determined by scanning a this compound solution from 200 to 400 nm. Based on similar compounds, the λmax is expected to be in the low UV region.[2]

  • Prepare a sample solution of the synthesized this compound with a concentration that falls within the linear range of the calibration curve.

  • Measure the absorbance of the sample solution at the λmax.

3. Calculation:

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

  • Determine the concentration of the sample solution from the calibration curve using its measured absorbance.

  • Calculate the purity of the synthesized this compound based on the prepared concentration and the concentration determined from the calibration curve.

Visualizing the Workflow and Comparison

To better illustrate the processes and logical relationships described, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Water/Acetonitrile weigh->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Final Purity Report

Caption: Workflow for this compound Purity Validation using HPLC.

Method_Comparison cluster_hplc HPLC cluster_titration Titration cluster_uv UV-Vis Spectroscopy center This compound Purity Validation hplc_adv High Specificity High Sensitivity Impurity Profiling center->hplc_adv Advantages hplc_dis High Cost Moderate Throughput center->hplc_dis Disadvantages titration_adv Low Cost High Throughput Simple center->titration_adv Advantages titration_dis Low Specificity Lower Sensitivity center->titration_dis Disadvantages uv_adv Low Cost Very High Throughput Simple center->uv_adv Advantages uv_dis Low Specificity Interference Issues center->uv_dis Disadvantages

Caption: Comparison of Analytical Methods for this compound Purity.

References

A Comparative Analysis of the Thermal Stability of Nitrourea and Urea Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermal stability of nitrourea and urea nitrate, two nitrogen-rich compounds with applications in energetic materials. The following sections present quantitative data from thermal analyses, detailed experimental protocols, and a logical framework for understanding their relative stability.

Quantitative Thermal Stability Data

The thermal behavior of this compound and urea nitrate has been investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The key parameters derived from these analyses, including decomposition temperature and heat of decomposition, are summarized in the table below. This compound generally exhibits a higher energy release upon decomposition compared to urea nitrate.[1]

ParameterThis compound (NU)Urea Nitrate (UN)
Melting Point ~158-160 °C (decomposes)[1][2]~158-160 °C[1][2]
Decomposition Onset (DSC) Not explicitly stated, but decomposition follows melting.Adiabatic decomposition can begin ~30 °C below the melting point.[3]
Heat of Decomposition (DSC) ~1100 J/g[1]~480 J/g[1]
Thermal Decomposition Events (TGA) One major thermal event.[1]Three major thermal events.[1]
Activation Energy (Ea) Not explicitly found in search results.113 - 206 kJ/mol (system dependent)[3], 173 kJ/mol[4]

Experimental Protocols

The data presented in this guide are based on standard thermal analysis techniques. The general methodologies employed in the cited studies are outlined below.

Differential Scanning Calorimetry (DSC)

DSC is utilized to measure the heat flow associated with thermal transitions in a material as a function of temperature.

  • Instrument: TA Instruments model Q-100 or similar.[1][2]

  • Sample Preparation: 0.2 to 0.5 mg of the sample is hermetically sealed in glass micro-ampoules.[1][2]

  • Atmosphere: The analysis is typically conducted under a nitrogen flow of 50 mL/min.[1][2]

  • Heating Rate: A common heating rate is 10 °C/minute.[2]

  • Calibration: The instrument is calibrated against a standard, such as indium.[1][2]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition kinetics.

  • Instrument: TA Instruments Q5000 or similar.[1]

  • Sample Preparation: Approximately 10 mg of the sample is placed in an open platinum pan.[1][2]

  • Atmosphere: A nitrogen purge gas is used to sweep the balance (10 mL/min) and furnace (25 mL/min).[1]

  • Heating Rate: A typical heating rate is 20 °C/minute.[1][2]

  • Analysis Range: The temperature is ramped from ambient (e.g., 40 °C) to a final temperature of around 400 °C.[2]

Logical Framework for Comparison

The following diagram illustrates the key differentiating factors in the thermal stability of this compound and urea nitrate.

Thermal_Stability_Comparison cluster_compounds Compounds cluster_properties Thermal Properties This compound This compound (NU) Decomposition_Energy Decomposition Energy This compound->Decomposition_Energy Higher (~1100 J/g) Decomposition_Pathway Decomposition Pathway This compound->Decomposition_Pathway Simpler (One major event) Urea_Nitrate Urea Nitrate (UN) Urea_Nitrate->Decomposition_Energy Lower (~480 J/g) Urea_Nitrate->Decomposition_Pathway More Complex (Multiple events) Stability Overall Thermal Stability Decomposition_Energy->Stability Decomposition_Pathway->Stability

Caption: Comparative thermal properties of this compound and Urea Nitrate.

Decomposition Pathways

The decomposition of this compound and urea nitrate proceeds through different mechanisms, which influences their thermal stability.

This compound (NU)

This compound is an organic molecular compound.[2] Its decomposition is a more direct process, characterized by a single major thermal event.[1] The decomposition of this compound proceeds via isocyanic acid and nitramide.[2]

Urea Nitrate (UN)

Urea nitrate is an inorganic salt.[1][2] Its thermal decomposition is more complex, involving multiple steps.[1] The initial step is often the dissociation into urea and nitric acid.[2] The subsequent decomposition of urea can lead to the formation of various products, including biuret, cyanuric acid, and melamine.[3][5] The decomposition of urea nitrate is endothermic when unconfined and exothermic under confined conditions.[4]

Conclusion

While both this compound and urea nitrate have similar melting/decomposition temperatures, their thermal stability profiles are distinct. This compound undergoes a more straightforward decomposition with a significantly higher energy release. In contrast, urea nitrate exhibits a more complex, multi-stage decomposition with a lower overall heat of decomposition. The choice between these compounds for specific applications would therefore depend on the desired energy output and the required stability under different conditions. For instance, urea nitrate's stability is known to be poor in moist environments.[5] Further research into the kinetic parameters of this compound's decomposition would provide a more complete understanding of its thermal behavior.

References

performance characteristics of nitrourea versus other energetic materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in energetic materials development, a thorough understanding of the performance characteristics of different explosive compounds is paramount. This guide provides a detailed comparison of nitrourea against established energetic materials such as RDX, HMX, PETN, and TNT, supported by experimental data and standardized testing protocols.

This comparative analysis delves into the critical performance metrics of this compound, a powerful explosive compound, and contextualizes its capabilities against some of the most widely utilized secondary explosives. The data presented is essential for evaluating its potential applications and for ensuring safe handling and storage protocols.

Performance Characteristics: A Quantitative Comparison

The following table summarizes the key performance characteristics of this compound in comparison to RDX (Cyclotrimethylene trinitramine), HMX (Cyclotetramethylene tetranitramine), PETN (Pentaerythritol tetranitrate), and TNT (Trinitrotoluene). These parameters are crucial in determining the explosive output and sensitivity of the materials.

Energetic MaterialAbbreviationDensity (g/cm³)Velocity of Detonation (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)
This compound NU1.73[1][2]6,860[1][3]~20-25 (estimated)Medium[1]Low[1]
RDX RDX1.81[4]8,700[4]~33[4]7-8[5]110-360[5]
HMX HMX1.9[4]9,100[4]>39[4]7-8120
PETN PETN1.778,400~33.53-5[5][6]53-102[5][6]
TNT TNT1.656,900[3]~1915[7]>353

Note: Sensitivity values can vary based on crystal size, purity, and the specific test apparatus used. The values presented are representative.

Experimental Protocols

The determination of the performance characteristics listed above relies on standardized and highly controlled experimental procedures. These tests are designed to provide reproducible data for the assessment and comparison of energetic materials.

Velocity of Detonation (VoD) Measurement

The velocity at which a detonation wave propagates through an explosive is a key performance indicator. Common methods for its measurement include:

  • Dautriche Method: This classic method involves initiating an explosive charge at two points with a known distance between them. A detonating cord of a known velocity is placed in contact with these points. The point of collision of the two detonation waves within the cord is used to calculate the VoD of the test explosive.[8][9]

  • Electronic Probe Method: This technique utilizes a series of probes (such as ionization pins or fiber optic sensors) placed at precise intervals along the explosive charge.[10][11][12] As the detonation front passes each probe, a signal is generated. By measuring the time intervals between the signals from consecutive probes, the detonation velocity can be accurately calculated.[11]

Detonation Pressure Measurement

Detonation pressure is a measure of the pressure at the detonation front and is indicative of the explosive's brisance or shattering power.

  • Plate Dent Test: This is a widely used method to estimate detonation pressure.[13][14][15][16] A cylindrical charge of the explosive is detonated on a standardized steel witness plate.[16] The depth of the dent created in the plate is then correlated to the detonation pressure, often through empirical relationships established with explosives of known performance.[13][14]

Sensitivity Testing

Sensitivity refers to the ease with which an explosive can be initiated by external stimuli such as impact, friction, or heat.

  • Impact Sensitivity (Drop-Weight Test): This test determines the energy required to cause an explosive to react under impact. A specified weight is dropped from varying heights onto a small sample of the explosive.[17][18] The height at which there is a 50% probability of initiation (often denoted as H50) is determined using statistical methods like the Bruceton "Up-and-Down" method.[18]

  • Friction Sensitivity (BAM Friction Test): This test assesses the sensitivity of an explosive to frictional stimuli. A small sample of the material is subjected to a rubbing action between two standardized surfaces (often porcelain) under a specified load.[5][19][20][21] The lowest load at which an initiation (e.g., spark, crackle, or detonation) occurs is recorded.

Synthesis of this compound

This compound is typically synthesized through the nitration of urea nitrate. The following diagram illustrates the general synthetic pathway.

Synthesis_of_this compound cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Urea_Nitrate Urea Nitrate (H₂NCONH₂·HNO₃) This compound This compound (H₂NCONH(NO₂)) Urea_Nitrate->this compound Dehydration Sulfuric_Acid Concentrated Sulfuric Acid (H₂SO₄) Temperature < 0 °C

Figure 1: Synthesis of this compound from urea nitrate.

Thermal Decomposition Pathway

The thermal stability of an energetic material is a critical safety consideration. The decomposition of this compound under thermal stress proceeds through a series of reactions. A simplified logical relationship of its initial decomposition steps is presented below.

Decomposition_of_this compound cluster_initial Initial Compound cluster_intermediates Initial Decomposition Products cluster_final Further Decomposition This compound This compound Isocyanic_Acid Isocyanic Acid (HNCO) This compound->Isocyanic_Acid Rearrangement Nitroamide Nitroamide (H₂NNO₂) This compound->Nitroamide Cleavage Gaseous_Products Gaseous Products (N₂O, H₂O, CO₂) Isocyanic_Acid->Gaseous_Products Nitroamide->Gaseous_Products

Figure 2: Simplified thermal decomposition of this compound.

References

A Comparative Guide to Spectroscopic Methods for the Structural Validation of Nitrourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural validation of nitrourea, a high-energy compound, is crucial for ensuring its purity and for studying its properties. A multi-technique spectroscopic approach is essential for unambiguous characterization. This guide provides a comparative overview of key spectroscopic methods, supported by experimental data and detailed protocols, to aid in the structural elucidation of this compound.

Comparative Spectroscopic Data

The structural integrity of this compound (NH₂-CO-NH-NO₂) can be confirmed by a combination of spectroscopic techniques. Each method probes different aspects of the molecular structure, and together they provide a comprehensive characterization. The data below summarizes the expected spectroscopic signatures for this compound.

Spectroscopic TechniqueParameterObserved Value (this compound)Assignment / Interpretation
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)~1625-1649NH₂ deformation[1]
989C-N stretching[1]
Raman Spectroscopy Wavenumber (cm⁻¹)1583C=O stretch[1]
989C-N stretching[1]
¹H NMR Spectroscopy Chemical Shift (ppm)~12Broad peak; proton on nitrogen adjacent to nitro group (-NH-NO₂)[1]
(d₆-acetone)~7Broad peak; amino group protons (-NH₂)[1]
¹³C NMR Spectroscopy Chemical Shift (ppm)151Carbonyl carbon (C=O)[1]
(d₆-acetone)
¹⁵N NMR Spectroscopy Chemical Shift (ppm)~340-360Nitro group nitrogen (-NO₂)[2]
(Estimated, rel. to NH₃)~155-200Amino nitrogen adjacent to nitro group (-NH-NO₂)[2]
~60-130Terminal amino group nitrogen (-NH₂)[2]
Mass Spectrometry (GC/MS) Mass-to-Charge (m/z)106[M+H]⁺ (protonated molecule)[1]
(Positive CI)63Large fragment
44Medium fragment
Mass Spectrometry (LC/MS) Mass-to-Charge (m/z)104.010[M-H]⁻ (deprotonated molecule)[1]
(Negative APCI)

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for the comprehensive spectroscopic validation of a synthesized this compound sample.

Nitrourea_Validation_Workflow Spectroscopic Validation Workflow for this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_nmr_types NMR Sub-techniques cluster_results Data Interpretation cluster_validation Conclusion Sample Synthesized this compound IR IR Spectroscopy Sample->IR Raman Raman Spectroscopy Sample->Raman NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS VibModes Vibrational Modes (Functional Groups) IR->VibModes Raman->VibModes H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR N15_NMR ¹⁵N NMR NMR->N15_NMR MassFrag Mass Fragments & Molecular Ion MS->MassFrag ChemShifts Chemical Shifts (Electronic Environment) H1_NMR->ChemShifts C13_NMR->ChemShifts N15_NMR->ChemShifts Validation Structural Validation of this compound VibModes->Validation ChemShifts->Validation MassFrag->Validation

References

A Comparative Analysis of Nitrourea and Thiourea Nitrate as Nitrating Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the quest for efficient, selective, and safer nitrating agents is perpetual. Among the myriad of reagents available, nitrourea and its sulfur analog, thiourea nitrate, have emerged as noteworthy contenders, particularly for the nitration of aromatic compounds. This guide provides a comprehensive comparative study of these two agents, presenting their performance based on experimental data, detailed methodologies for their application, and a visual representation of the underlying chemical processes. This objective analysis is intended to assist researchers, scientists, and professionals in drug development in selecting the appropriate reagent for their specific synthetic needs.

Performance Comparison: this compound vs. Thiourea Nitrate

The efficacy of a nitrating agent is primarily judged by its ability to deliver high yields of the desired nitro product with excellent regioselectivity under mild conditions. Both this compound and thiourea nitrate have demonstrated considerable utility in the nitration of a range of aromatic substrates.

This compound, often generated in situ from urea nitrate, is recognized as a powerful and highly regioselective nitrating agent, especially for deactivated aromatic compounds.[1][2][3] Its performance is reported to be very similar to that of urea nitrate, suggesting that this compound is the active intermediate in nitrations conducted with urea nitrate.[1][2][3]

Thiourea nitrate, the thio-substituted counterpart of urea nitrate, has also been successfully employed for the nitration of various aromatic compounds.[4] It offers advantages in terms of ease of preparation, low cost, and straightforward handling.[4] Studies have shown that thiourea nitrate can effectively nitrate aromatic compounds with both electron-donating and electron-withdrawing groups.[4]

The following tables summarize the quantitative data from studies on the nitration of various aromatic substrates using urea nitrate (as a proxy for this compound's performance) and thiourea nitrate.

Table 1: Nitration of Aromatic Compounds with Urea Nitrate/Nitrourea

SubstrateProductYield (%)
Benzoic acid3-Nitrobenzoic acid~100
4-Nitrotoluene2,4-Dinitrotoluene99 (selectivity)
Nitrobenzene1,3-DinitrobenzeneHigh

Data sourced from Almog et al., where urea nitrate was used, with the authors noting similar performance for this compound.[1]

Table 2: Nitration of Aromatic Compounds with Thiourea Nitrate

EntrySubstrateTime (h)Yield (%)
1Benzene0.595
2Benzoic acid285
3Toluene0.292
4Anisole0.288
5Phenol0.385
6N,N-Dimethylaniline0.290
7Bromobenzene189
8Iodobenzene185
9Acetanilide0.596
104-Methylacetanilide0.598
114-Methoxyacetanilide0.598
12Nitrobenzene592

Data sourced from Meng et al.[4]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of these nitrating agents. Below are the protocols for the synthesis of the reagents and their use in a typical aromatic nitration reaction.

Synthesis of this compound

This compound can be synthesized from urea nitrate through dehydration with sulfuric acid.[5]

Protocol:

  • In a flask equipped with a mechanical stirrer and surrounded by an ice-salt bath, place concentrated sulfuric acid.

  • Cool the acid to below 0 °C.

  • Slowly add dry, powdered urea nitrate in small portions, ensuring the temperature does not exceed 0 °C.

  • Continue stirring for approximately 30 minutes while maintaining the low temperature.

  • Pour the reaction mixture onto crushed ice.

  • The precipitated white, finely divided this compound is then collected by filtration.

Synthesis of Thiourea Nitrate

Thiourea nitrate is readily prepared from thiourea and nitric acid.[4]

Protocol:

  • To a three-necked flask, add thiourea and water. Heat the mixture to 55-60 °C with stirring to ensure complete dissolution.

  • Allow the solution to cool to 45-50 °C.

  • Upon the first appearance of crystals, add nitric acid (69%) dropwise while maintaining the temperature below 45 °C using an ice-water bath.

  • Continue stirring until the reaction mixture cools to below 10 °C.

  • Collect the resulting crystals by filtration, wash with a small amount of ice water, and dry under vacuum.

General Procedure for Aromatic Nitration with this compound

This procedure is adapted from the nitration using urea nitrate.

Protocol:

  • In a reaction vessel, dissolve the aromatic substrate in concentrated sulfuric acid and cool the mixture to 0 °C.

  • Add solid this compound in small portions over a period of 30 minutes while maintaining the temperature at 0 °C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 24 hours.

  • Pour the reaction mixture slowly onto ice water.

  • The product can then be isolated by filtration or extraction with a suitable organic solvent.

General Procedure for Aromatic Nitration with Thiourea Nitrate

Protocol:

  • Add concentrated sulfuric acid (98%) to a three-necked flask and cool to below 0 °C using a salt-ice bath.

  • While maintaining the temperature below 0 °C, add the aromatic compound to the stirred acid.

  • Slowly add thiourea nitrate to the mixture.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 0.2-5 hours.

  • Pour the reaction mixture slowly onto ice water.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed, dried, and concentrated to yield the product.

Mechanistic Insights and Process Visualization

The nitration of aromatic compounds by these reagents is believed to proceed via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) is the active electrophile. The formation of the nitronium ion from this compound and thiourea nitrate in the presence of a strong acid like sulfuric acid is a key step.

Below are Graphviz diagrams illustrating the synthesis of the nitrating agents and the general workflow for aromatic nitration.

Synthesis_of_Nitrating_Agents cluster_this compound Synthesis of this compound cluster_thiourea_nitrate Synthesis of Thiourea Nitrate Urea_Nitrate Urea Nitrate This compound This compound Urea_Nitrate->this compound Dehydration H2SO4_NU Conc. H₂SO₄ Thiourea Thiourea Thiourea_Nitrate Thiourea Nitrate Thiourea->Thiourea_Nitrate Acid-Base Reaction HNO3_TN Nitric Acid

Caption: Synthesis pathways for this compound and thiourea nitrate.

Aromatic_Nitration_Workflow Aromatic_Substrate Aromatic Substrate Reaction_Mixture Reaction Mixture (0°C to RT) Aromatic_Substrate->Reaction_Mixture Nitrating_Agent This compound or Thiourea Nitrate Nitrating_Agent->Reaction_Mixture Sulfuric_Acid Conc. H₂SO₄ Sulfuric_Acid->Reaction_Mixture Workup Aqueous Workup (Ice Water) Reaction_Mixture->Workup Quenching Nitro_Product Nitroaromatic Product Workup->Nitro_Product Isolation

Caption: General experimental workflow for aromatic nitration.

References

Assessing the Detonation Velocity of Nitrourea Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the detonation velocity of nitrourea and its derivatives against other common energetic materials. Experimental data is presented in a structured format to facilitate objective assessment. Detailed methodologies for key experimental techniques are included to support the replication and validation of these findings.

Comparative Detonation Velocity Data

The detonation velocity of an explosive is a critical parameter indicating its performance and power. The following table summarizes the experimental detonation velocities of this compound, its derivatives, and other well-known explosives. It is important to note that detonation velocity is highly dependent on the density of the material.

CompoundAbbreviationChemical FormulaDensity (g/cm³)Detonation Velocity (m/s)
This compoundNUCH₃N₃O₃1.736860
N,N'-Dithis compoundDNUCH₂N₄O₅2.067~8908 (for some salts)
Urea NitrateUNCH₅N₃O₄1.674700
RDXRDXC₃H₆N₆O₆1.828750
HMXHMXC₄H₈N₈O₈1.919100
TNTTNTC₇H₅N₃O₆1.656900

The Impact of Chemical Structure on Detonation Velocity

The molecular structure of an energetic material plays a crucial role in determining its detonation velocity. The presence of certain functional groups and the overall oxygen balance of the molecule are key factors. This diagram illustrates the general relationship between the chemical structure of this compound and its derivatives and their resulting detonation performance.

G Relationship between this compound Structure and Detonation Velocity cluster_0 Core Structure cluster_1 Structural Modifications cluster_2 Resulting Properties This compound This compound (CH₃N₃O₃) AdditionOfNitro Addition of Nitro Groups (e.g., -NO₂) This compound->AdditionOfNitro AdditionOfAlkyl Addition of Alkyl Groups (e.g., -CH₃, -C₂H₅) This compound->AdditionOfAlkyl SaltFormation Salt Formation This compound->SaltFormation IncreasedVOD Increased Detonation Velocity AdditionOfNitro->IncreasedVOD Increases oxygen balance and energy release DecreasedVOD Decreased Detonation Velocity AdditionOfAlkyl->DecreasedVOD Decreases oxygen balance VariableEffect Variable Effect on Detonation Velocity SaltFormation->VariableEffect Depends on the cation

Caption: Influence of structural modifications on the detonation velocity of this compound.

Experimental Protocols for Measuring Detonation Velocity

Accurate and reproducible measurement of detonation velocity is paramount in the characterization of energetic materials. The following sections detail the methodologies for three commonly employed experimental techniques.

Cylinder Expansion Test

The cylinder expansion test is a widely used method to determine the detonation characteristics and energy output of an explosive.

Methodology:

  • Sample Preparation: The explosive material is carefully loaded into a hollow, typically copper, cylinder of known dimensions (e.g., 301 mm long, 25.4 mm internal diameter, 2.5 mm wall thickness).[1] The density of the explosive charge is precisely measured and recorded.

  • Initiation: A high-voltage initiation system is attached to one end of the cylinder to ensure reliable and precisely timed detonation.[1]

  • Data Acquisition: As the detonation propagates through the explosive, the expanding cylinder wall is recorded using a high-speed streak camera. The camera is positioned to view a slit perpendicular to the cylinder's axis at a specific distance from the initiation point (e.g., 200 mm) to observe the steady detonation wave.[1]

  • Illumination: The cylinder is backlit to create a high-contrast silhouette of the expanding walls against a bright background for clear imaging.[1]

  • Velocity Determination: The streak camera record provides a continuous time-distance profile of the expanding cylinder wall. The slope of this record is directly proportional to the wall velocity. The detonation velocity within the explosive is then calculated from the measured wall velocity using established equations of state.

Streak Camera Method

The streak camera provides a direct visual record of the detonation front as it propagates through an explosive charge.

Methodology:

  • Charge Preparation: A cylindrical charge of the explosive is prepared with a well-defined length and diameter.

  • Experimental Setup: The charge is placed in a secure test chamber. A streak camera is aligned to view the length of the charge through a narrow slit.

  • Initiation: The explosive is initiated at one end.

  • Image Acquisition: As the detonation front, which is intensely luminous, travels along the charge, its image is swept across the camera's detector by the streak optics. This creates a time-resolved image where one axis represents the position along the charge and the other represents time.

  • Data Analysis: The resulting streak record shows a bright, diagonal line representing the path of the detonation front. The angle of this line is directly proportional to the detonation velocity. The velocity (V) is calculated using the formula: V = Ws / (m * tan(θ)), where Ws is the writing speed of the camera, m is the optical magnification, and θ is the angle of the streak on the record.[2]

Ionization Probe Method

This electrical method relies on the conductive nature of the hot, ionized gases produced during detonation to measure the time of arrival of the detonation front at different points.

Methodology:

  • Probe Placement: Two or more ionization probes are inserted into the explosive charge at precisely known distances from each other.[3] These probes typically consist of two closely spaced electrodes.

  • Circuitry: Each probe is connected to a high-speed electronic timer or oscilloscope. The probes act as open switches in the circuit.

  • Detonation: The explosive is initiated.

  • Signal Generation: As the highly conductive detonation front reaches each probe, it shorts the electrodes, completing the circuit and generating an electrical signal.[3]

  • Time Measurement: The electronic timer or oscilloscope records the time at which each probe is triggered.

  • Velocity Calculation: The detonation velocity is calculated by dividing the known distance between the probes by the measured time interval between the signals.[3]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the detonation velocity of a this compound compound.

G Generalized Experimental Workflow for Detonation Velocity Measurement start Start: Synthesize and Purify This compound Compound characterize Characterize Material Properties (Density, Purity, etc.) start->characterize prepare_charge Prepare Explosive Charge (Pressing, Casting) characterize->prepare_charge setup_experiment Set up Detonation Velocity Measurement Apparatus (e.g., Cylinder Test, Streak Camera) prepare_charge->setup_experiment initiate Initiate Detonation setup_experiment->initiate acquire_data Acquire High-Speed Data (Streak Image, Probe Signals) initiate->acquire_data analyze Analyze Data to Determine Detonation Velocity acquire_data->analyze compare Compare with Theoretical Models and Other Explosives analyze->compare end_node End: Report Findings compare->end_node

References

Validating Nitrourea Synthesis: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of nitrourea requires robust analytical validation to confirm the identity and purity of the final product. Mass spectrometry stands out as a powerful tool for this purpose, offering high sensitivity and specificity. This guide provides a comprehensive comparison of mass spectrometry with other common analytical techniques for the validation of this compound synthesis, supported by experimental data and detailed protocols.

The synthesis of this compound, a key intermediate in various chemical processes, typically involves the dehydration of urea nitrate. Two common methods prevail: one utilizing concentrated sulfuric acid and another employing a mixture of acetic anhydride and acetic acid. Independent of the synthetic route, rigorous analytical confirmation is paramount to distinguish the desired this compound from the starting material, urea nitrate, and any potential byproducts. This guide explores the utility of mass spectrometry in this context and compares its performance against other analytical mainstays such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Raman spectroscopy.

Comparative Analysis of Validation Techniques

The choice of analytical technique for the validation of this compound synthesis depends on a variety of factors including the required level of specificity, sensitivity, and the nature of the information sought (e.g., molecular weight confirmation versus functional group identification).

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (GC/MS, LC/MS) Measures the mass-to-charge ratio of ionized molecules.Precise molecular weight, fragmentation patterns for structural elucidation.High sensitivity and specificity, allows for quantification.Destructive technique, may require derivatization for GC/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed information about molecular structure and connectivity.Non-destructive, provides unambiguous structural confirmation.Relatively low sensitivity compared to MS, requires higher sample concentration.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Identification of functional groups present in the molecule.Fast, simple sample preparation, non-destructive.Provides limited structural information, may be difficult to distinguish between similar compounds.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light.Complementary vibrational information to IR, good for aqueous samples.Non-destructive, minimal sample preparation, not hindered by water.Can be affected by fluorescence, may have lower sensitivity than IR for some compounds.

Performance Comparison: A Deeper Dive

While direct head-to-head quantitative comparisons for this compound across all techniques are not extensively documented in a single study, we can infer performance from available data on this compound and related compounds.

Mass spectrometry, particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), offers unparalleled sensitivity and specificity for the detection and quantification of this compound. For instance, GC/MS analysis of this compound reveals characteristic mass fragments at m/z 44, 63, 91, and 106 (corresponding to [NU+H]+). LC-MS provides the advantage of analyzing the thermally labile this compound without the need for high temperatures that could cause degradation.

In contrast, spectroscopic techniques provide valuable, albeit different, types of information. ¹H NMR spectroscopy of this compound in d6-acetone shows two distinct broad peaks around 12 ppm and 7 ppm, which can be used for structural confirmation. While quantitative NMR (qNMR) is a powerful tool for determining the purity of organic compounds, its sensitivity is inherently lower than that of mass spectrometry.

Infrared and Raman spectroscopy are excellent for identifying the presence of key functional groups. The IR spectrum of this compound shows characteristic peaks that differentiate it from urea nitrate. Similarly, Raman spectroscopy provides a unique vibrational fingerprint of the molecule. However, these techniques are generally less suited for trace-level quantification and may not be able to distinguish this compound from structurally similar impurities with the same certainty as mass spectrometry.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable validation of this compound synthesis.

Synthesis of this compound

Method 1: Dehydration of Urea Nitrate using Sulfuric Acid

  • Cool 7.54 g of concentrated sulfuric acid to -3.0°C in a round-bottom flask equipped with a stirrer.

  • Slowly add 1.17 g of urea nitrate to the cooled sulfuric acid, maintaining the temperature between 0 and -3.0°C.

  • Stir the mixture for 30 minutes, keeping the temperature below 3.0°C.

  • Pour the reaction mixture over approximately 10 g of ice.

  • Collect the resulting white precipitate (this compound) by vacuum filtration.

  • Rinse the product with three aliquots of cold water and dry under a gentle stream of air.

Method 2: Dehydration of Urea Nitrate using Acetic Anhydride and Acetic Acid

  • Combine 1.40 g of acetic anhydride and 14.0 g of acetic acid in a round-bottom flask with a magnetic stirrer.

  • Heat the mixture to 60°C.

  • Slowly add 1.40 g of urea nitrate to the heated mixture with stirring over 15 minutes.

  • Remove the heat source and allow the mixture to cool to room temperature.

  • Collect the precipitated this compound by vacuum filtration.

  • Rinse the product with three aliquots of benzene and dry in an oven at 40°C.

Mass Spectrometry Analysis of this compound

Gas Chromatography/Mass Spectrometry (GC/MS)

  • Sample Preparation: Dissolve the this compound sample in acetonitrile.

  • Instrumentation: Agilent 6890 GC coupled with a 5793 Mass Selective Detector.

  • Inlet: Splitless mode at 125°C with a helium carrier gas flow of 11.2 mL/min.

  • Column: 15 m VF200MS column (0.25 mm inner diameter, 0.25 µm film thickness) with a constant flow of 1.5 mL/min.

  • Oven Program: Initial temperature of 40°C (hold for 5 min), ramp at 20°C/min to 250°C, followed by a post-run at 310°C for 1 min.

  • Mass Spectrometer: Chemical ionization (positive mode) with methane as the reagent gas. Transfer line temperature at 250°C, source at 230°C, and quadrupole at 150°C.

Liquid Chromatography/High-Resolution Mass Spectrometry (LC/MS)

  • Sample Preparation: Dissolve the this compound sample in a 50:50 methanol-water solution.

  • Instrumentation: HPLC system coupled to a high-resolution mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in both positive and negative ion modes.

  • Source Parameters: Vaporizer temperature at 150°C and capillary temperature at 125°C.

Experimental Workflow and Data Visualization

The following diagram illustrates the logical flow from the synthesis of this compound to its definitive validation using mass spectrometry.

Nitrourea_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation Urea_Nitrate Urea Nitrate Synthesis_Method_1 Method 1: H2SO4 Urea_Nitrate->Synthesis_Method_1 Synthesis_Method_2 Method 2: Ac2O/AcOH Urea_Nitrate->Synthesis_Method_2 Crude_this compound Crude this compound Synthesis_Method_1->Crude_this compound Synthesis_Method_2->Crude_this compound Recrystallization Recrystallization Crude_this compound->Recrystallization Pure_this compound Pure this compound Recrystallization->Pure_this compound Sample_Prep Sample Preparation Pure_this compound->Sample_Prep MS_Analysis Mass Spectrometry (GC/MS or LC/MS) Sample_Prep->MS_Analysis Data_Analysis Data Analysis: Molecular Ion & Fragmentation MS_Analysis->Data_Analysis Confirmation Confirmation of This compound Structure Data_Analysis->Confirmation

Workflow for this compound Synthesis and Mass Spectrometry Validation.

Conclusion

The validation of this compound synthesis is a critical step to ensure the quality and identity of the final product. While various analytical techniques can provide valuable information, mass spectrometry, particularly when coupled with chromatographic separation, offers a superior combination of sensitivity and specificity for unambiguous confirmation. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate analytical strategies for their specific needs, ultimately leading to more robust and reliable scientific outcomes.

Navigating the Environmental Profile of Nitrourea-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the environmental footprint of chemical compounds is an increasingly critical aspect of sustainable science. This guide offers a comparative analysis of the environmental impact of nitrourea-based compounds, contextualized with other nitrogen-containing alternatives. While this compound and its derivatives have applications ranging from chemical synthesis to energetic materials, a significant data gap exists in current literature regarding their specific ecotoxicological profiles. This guide, therefore, synthesizes available data on this compound, its degradation products, and analogous compounds to provide a comprehensive overview for informed decision-making and to highlight areas for future research.

Physicochemical Properties and Environmental Fate

This compound is a white crystalline solid soluble in water, ethanol, and acetone.[1][2] Its environmental behavior is largely dictated by its propensity for hydrolysis, which is influenced by pH and temperature.[1] The primary decomposition pathway involves fragmentation into isocyanic acid and nitramide.[1] The nitramide intermediate is highly unstable and rapidly decomposes further.[1] Under thermal stress, this compound decomposes to emit toxic nitrogen oxide fumes.[1][3]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundUreaAmmonium NitrateRDX (Cyclotrimethylenetrinitramine)
Molecular Formula CH₃N₃O₃CH₄N₂OH₄N₂O₃C₃H₆N₆O₆
Molar Mass ( g/mol ) 105.0560.0680.04222.12
Appearance White crystalline solidWhite crystalline solidWhite crystalline solidWhite crystalline solid
Water Solubility Soluble[1]Highly solubleHighly solubleSlightly soluble (40.0 mg/L at 25°C)[4]
Primary Hazard Powerful explosive[1][2]LowOxidizerHigh explosive

Comparative Ecotoxicity

Direct quantitative ecotoxicity data for this compound is notably absent in publicly available literature. However, insights can be gleaned from its degradation products and structurally related compounds, such as other nitramine explosives and conventional nitrogen fertilizers.

Aquatic Toxicity

The primary concern for nitrogenous compounds in aquatic environments is their toxicity to fish, invertebrates, and algae. While urea itself is considered non-toxic to aquatic organisms, its breakdown products, ammonia, nitrite, and nitrate, can have significant impacts.[5] Nitrate, a potential end-product of nitrogen compound degradation, can cause methemoglobinemia in aquatic organisms, impairing oxygen transport.[6][7]

For comparison, the aquatic toxicity of other nitrogen-based energetic materials and fertilizers is presented in Table 2. Nitramine explosives like RDX and HMX, which share the N-NO₂ functional group with this compound, have demonstrated toxicity to various aquatic species.[4]

Table 2: Comparative Acute Aquatic Toxicity Data (LC50/EC50)

CompoundSpeciesEndpointConcentration (mg/L)Reference
Nitrate (as NO₃-N) Oncorhynchus mykiss (Rainbow Trout)96-h LC50>100[8][9]
Daphnia magna (Water Flea)48-h EC50>100[8][9]
Ammonium Nitrate Artemia salina (Brine Shrimp)24-h LC50110.7[10]
Ammonium Sulfate Artemia salina (Brine Shrimp)24-h LC5037.32[10]
RDX Pimephales promelas (Fathead Minnow)96-h LC505.5 - 13[10]
Daphnia magna (Water Flea)48-h EC5038[10]
HMX Pimephales promelas (Fathead Minnow)96-h LC502.1 - 4.7[4]
Daphnia magna (Water Flea)48-h EC5048[10]
2,4-Dinitroanisole (DNAN) Pseudokirchneriella subcapitata (Green Algae)72-h EC50 (growth)4.0[11]
Vibrio fischeri (Bacteria)15-min EC50 (bioluminescence)60.3[11]

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population.

Soil Toxicity and Biodegradation

The fate of this compound in soil is expected to be governed by hydrolysis and microbial degradation. While specific studies on this compound are lacking, research on methyleneureas (urea-formaldehyde condensation products) shows that water-soluble variants are rapidly metabolized to ammonium, which is then nitrified to nitrate.[12] The accumulation of ammonia can be toxic to plant growth.[12]

In contrast, nitramine explosives like RDX and HMX are known to be persistent in the environment, though biodegradation can occur under specific conditions.[13] The presence of the nitro group generally makes compounds more resistant to oxidative degradation.[14]

Environmental Degradation and Toxicity Pathways

The following diagrams illustrate the known degradation pathway of this compound and the established mechanism of nitrate toxicity in aquatic vertebrates.

Nitrourea_Degradation This compound This compound (CH₃N₃O₃) Hydrolysis Hydrolysis (H₂O) This compound->Hydrolysis Isocyanic_Acid Isocyanic Acid (HNCO) Hydrolysis->Isocyanic_Acid Nitramide Nitramide (H₂NNO₂) Hydrolysis->Nitramide Decomposition Rapid Decomposition Nitramide->Decomposition Gaseous_Products Gaseous Products (e.g., N₂O, H₂O) Decomposition->Gaseous_Products

Figure 1. Abiotic degradation pathway of this compound via hydrolysis.

Nitrate_Toxicity_Pathway Nitrate Nitrate (NO₃⁻) in Water Uptake Gill Uptake Nitrate->Uptake Bloodstream Bloodstream Uptake->Bloodstream Conversion Conversion to Nitrite (NO₂⁻) Bloodstream->Conversion Hemoglobin Hemoglobin (Hb) (Oxygen Carrier) Conversion->Hemoglobin Oxidizes Methemoglobin Methemoglobin (metHb) (Cannot Carry Oxygen) Hemoglobin->Methemoglobin Hypoxia Hypoxia (Oxygen Deprivation) Methemoglobin->Hypoxia Leads to

Figure 2. Simplified signaling pathway of nitrate toxicity in aquatic vertebrates.

Experimental Protocols

To address the data gaps for this compound-based compounds, standardized experimental protocols should be employed. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for testing chemicals.[15][16]

Aquatic Toxicity Testing
  • OECD 203: Fish, Acute Toxicity Test: This guideline details a method to determine the concentration of a substance that is lethal to 50% (LC50) of a test fish species (e.g., Rainbow Trout, Zebrafish) over a 96-hour period.[16] The test involves exposing fish to a range of concentrations of the test substance and observing mortality.

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity to invertebrates, typically Daphnia magna. The endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized after 48 hours.

  • OECD 201: Alga, Growth Inhibition Test: This protocol evaluates the effect of a substance on the growth of freshwater algae (e.g., Pseudokirchneriella subcapitata). The endpoint is the EC50 for growth inhibition over 72 hours.

Biodegradation in Soil
  • OECD 307: Aerobic and Anaerobic Transformation in Soil: This guideline describes laboratory methods to determine the rate and route of degradation of a chemical in aerobic and anaerobic soils. The test substance, typically radiolabelled, is incubated with soil, and the evolution of ¹⁴CO₂ (for aerobic tests) or the formation of transformation products is measured over time.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a suitable technique for the analysis of this compound and its degradation products in environmental samples.[17][18][19] A C-18 column with a methanol/water mobile phase and a UV detector can be used for separation and quantification.[17][18][19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is useful for identifying volatile decomposition products of this compound.[18][19]

Conclusion and Future Directions

The environmental impact of this compound-based compounds is an area that requires significant further investigation. While the compound is known to be hydrolytically unstable, the ecotoxicity of its degradation products and the parent compound itself has not been adequately characterized. Based on the data from related nitramine explosives, there is a potential for environmental risk, particularly in aquatic ecosystems.

Future research should prioritize conducting standardized ecotoxicity and biodegradation tests on this compound and its key derivatives (e.g., dithis compound). This will enable a more direct and quantitative comparison with other nitrogenous compounds, leading to a better understanding of their environmental profiles and facilitating the development of greener and safer alternatives in chemical research and development.

References

Comparative Guide to Analytical Method Validation for Nitrourea in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) within complex mixtures is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of nitrourea analysis, complete with supporting experimental data and detailed protocols. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and data integrity.[1][2][3]

Introduction to Analytical Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4] Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][5] For stability-indicating methods, forced degradation studies are crucial to demonstrate that the method can accurately measure the analyte in the presence of its degradation products.[6][7]

Comparison of Analytical Methods for this compound

While specific validated methods for this compound in complex pharmaceutical matrices are not abundantly available in public literature, this guide constructs a comparison based on typical performance data for the analysis of similar small molecules using High-Performance Liquid Chromatography (HPLC) with different detectors. HPLC is a common and powerful technique for the analysis of non-volatile compounds like this compound.[8][9]

Table 1: Comparison of Hypothetical HPLC Method Performance for this compound Analysis

Validation ParameterHPLC-UVHPLC-MS/MS
Linearity (R²) > 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (%RSD)
- Repeatability< 1.0%< 2.0%
- Intermediate Precision< 2.0%< 3.0%
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL
Specificity Good, potential for interferenceExcellent, high selectivity

Experimental Protocols

Below are detailed methodologies for key experiments related to the validation of an analytical method for this compound.

Stability-Indicating HPLC-UV Method

This protocol describes a reversed-phase HPLC method with UV detection, designed to be stability-indicating.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 230 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard or sample in the mobile phase to a final concentration of 50 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Procedures:

    • Linearity: Prepare a series of standard solutions ranging from 1 to 100 µg/mL and construct a calibration curve by plotting peak area against concentration.

    • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Precision: Assess repeatability by analyzing six replicate preparations of the same sample on the same day. Evaluate intermediate precision by having a different analyst perform the analysis on a different day with a different instrument.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the analytical method.[6][7][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

  • Acid Hydrolysis:

    • Reflux 10 mg of this compound in 10 mL of 0.1 M HCl at 80 °C for 4 hours.

    • Neutralize the solution with 0.1 M NaOH and dilute with mobile phase to the target concentration.

  • Base Hydrolysis:

    • Reflux 10 mg of this compound in 10 mL of 0.1 M NaOH at 60 °C for 2 hours.

    • Neutralize the solution with 0.1 M HCl and dilute with mobile phase.

  • Oxidative Degradation:

    • Treat 10 mg of this compound with 10 mL of 3% hydrogen peroxide at room temperature for 24 hours.

    • Dilute with mobile phase.

  • Thermal Degradation:

    • Expose solid this compound to dry heat at 105 °C for 48 hours.

    • Dissolve the sample in the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in mobile phase) to UV light (254 nm) and visible light for 7 days.

    • Dilute with mobile phase.

Analysis of the stressed samples by the validated HPLC method should demonstrate that the degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for analytical method validation, from planning to reporting.

Analytical Method Validation Workflow cluster_Plan Planning cluster_Execute Execution cluster_Report Reporting cluster_Lifecycle Lifecycle Management URS User Requirement Specification ATP Analytical Target Profile URS->ATP Protocol Validation Protocol Design ATP->Protocol Experiments Conduct Validation Experiments (Accuracy, Precision, Linearity, etc.) Protocol->Experiments ForcedDeg Forced Degradation Studies Protocol->ForcedDeg DataAnalysis Data Analysis and Comparison to Acceptance Criteria Experiments->DataAnalysis ForcedDeg->DataAnalysis Report Validation Report Generation DataAnalysis->Report Revalidation Revalidation/ Change Control Report->Revalidation

Caption: Workflow for Analytical Method Validation.

Potential Forced Degradation Pathways of this compound

This diagram illustrates the potential degradation of this compound under various stress conditions. This compound is expected to decompose into smaller, more stable molecules.

Forced Degradation of this compound cluster_conditions Stress Conditions cluster_products Potential Degradation Products This compound This compound Urea Urea This compound->Urea Hydrolysis NitricAcid Nitric Acid This compound->NitricAcid Hydrolysis N2O Nitrous Oxide This compound->N2O Thermal Acid Acidic (H+) Base Basic (OH-) Oxidation Oxidative ([O]) Heat Thermal (Δ) Ammonia Ammonia Urea->Ammonia Hydrolysis CO2 Carbon Dioxide Urea->CO2 Hydrolysis

Caption: Potential Degradation Pathways of this compound.

This guide provides a framework for the analytical method validation of this compound in complex mixtures. Adherence to these principles and protocols will ensure the generation of high-quality, reliable, and reproducible data suitable for regulatory submission and product quality control.

References

Safety Operating Guide

Safe Disposal of Nitrourea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of energetic materials like nitrourea is a critical component of laboratory safety. This document provides essential safety and logistical information, including a step-by-step operational plan for the disposal of this compound through alkaline hydrolysis.

This compound is a powerful and sensitive explosive material that requires careful handling to mitigate risks. The primary and recommended method for its disposal on a laboratory scale is through chemical decomposition via hydrolysis. This process breaks down the energetic molecule into less hazardous, water-soluble compounds.

Key Safety Precautions and Handling

Before beginning any disposal procedure, it is imperative to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.

  • Work Area: Conduct all procedures in a certified chemical fume hood with the sash at the lowest practical height. Ensure the work area is free of incompatible materials, especially acids, oxidizing agents, and sources of heat or ignition.

  • Quantity Limitation: Only handle small quantities of this compound at a time. It is crucial to avoid accumulating large amounts of this compound waste.

  • Avoid Friction and Shock: this compound is sensitive to both friction and shock. Handle with care and avoid any actions that could lead to impact or grinding.

  • Emergency Preparedness: Have an appropriate fire extinguisher (Class D for combustible metals, though a sand bucket is often recommended for smothering) and a spill kit readily available. Ensure all personnel are familiar with emergency procedures.

Quantitative Data on this compound

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and hazardous properties.

PropertyValueCitations
Molecular Formula CH₃N₃O₃[1]
Molar Mass 105.05 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 158 °C (decomposes)[1]
Solubility in Water 20 g/100 ml[1]
Solubility in Ethanol 17.2 g/100 ml[1]
Solubility in Methanol 43 g/100 ml[1]
Solubility in Acetone 41 g/100 ml[1]

Experimental Protocol: Disposal of this compound by Alkaline Hydrolysis

This protocol outlines a generalized procedure for the disposal of this compound waste through alkaline hydrolysis. Given the hazardous nature of this compound, it is strongly recommended that this procedure be performed by personnel experienced in handling energetic materials. If there is any uncertainty, consult with your institution's Environmental Health and Safety (EHS) department.

Materials:
  • This compound waste

  • Deionized water

  • Sodium hydroxide (NaOH) pellets or a standardized solution

  • Large beaker or flask (borosilicate glass)

  • Stir plate and stir bar

  • Ice bath

  • pH meter or pH strips

Step-by-Step Procedure:

Step 1: Preparation of the this compound Solution

  • Carefully weigh the this compound waste to be disposed of.

  • In a chemical fume hood, place a large beaker containing a stir bar in an ice bath on a stir plate.

  • Add a significant volume of cold deionized water to the beaker. The goal is to create a dilute solution of this compound. A starting concentration of less than 2% (w/v) is recommended as a cautious approach.

  • Slowly and in small portions, add the this compound waste to the cold, stirring water. Ensure each portion dissolves completely before adding the next. Monitor for any signs of reaction, such as gas evolution or a temperature increase.

Step 2: Alkaline Hydrolysis

  • While continuing to stir the dilute this compound solution in the ice bath, slowly add a 2 M sodium hydroxide solution. A large excess of sodium hydroxide is recommended to ensure the hydrolysis reaction goes to completion. A 10-fold molar excess of NaOH relative to the this compound is a cautious starting point.

  • Maintain the temperature of the reaction mixture below 25°C using the ice bath. The hydrolysis of this compound can be exothermic, and careful temperature control is crucial to prevent a runaway reaction.

  • Once all the sodium hydroxide solution has been added, continue stirring the mixture in the ice bath for at least one hour.

  • Remove the ice bath and allow the solution to slowly warm to room temperature. Continue stirring for a minimum of 24 hours to ensure complete decomposition.

Step 3: Verification of Complete Decomposition

Before neutralization and disposal, it is essential to verify that all the this compound has been destroyed. A qualitative test for the presence of nitro groups, such as a modified Mulliken-Barker test, can be used.

  • Prepare Tollens' Reagent: In a clean test tube, mix 1 mL of 5% silver nitrate solution with 1-2 drops of 5% sodium hydroxide solution. Add 2% ammonia solution dropwise until the silver oxide precipitate just dissolves.

  • Test a Sample: In a separate test tube, add approximately 1 mL of the reaction mixture. Add a small amount of zinc dust and a small amount of ammonium chloride, and gently warm the mixture for 2-3 minutes.

  • Filter the solution into the freshly prepared Tollens' reagent. The absence of a silver mirror or a black precipitate indicates the absence of the nitro group and, by extension, the this compound.[2][3]

Step 4: Neutralization and Final Disposal

  • Once complete decomposition has been verified, the alkaline solution must be neutralized before disposal.

  • Place the beaker containing the reaction mixture back into an ice bath.

  • Slowly and with stirring, add a dilute acid (e.g., 1 M hydrochloric acid) to the solution. Monitor the pH continuously.

  • Adjust the pH to a neutral range (pH 6-8).

  • The neutralized solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

Nitrourea_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste assess_hazards Assess Hazards and Review Safety Procedures start->assess_hazards prepare_ppe Don Appropriate PPE (Lab Coat, Goggles, Face Shield, Gloves) assess_hazards->prepare_ppe setup_workspace Set Up in Chemical Fume Hood with Ice Bath and Stir Plate prepare_ppe->setup_workspace prepare_dilute_solution Prepare Dilute (<2% w/v) This compound Solution in Cold Water setup_workspace->prepare_dilute_solution alkaline_hydrolysis Slowly Add Excess 2M NaOH Maintain Temp < 25°C prepare_dilute_solution->alkaline_hydrolysis stir_24h Stir for 24 Hours at Room Temperature alkaline_hydrolysis->stir_24h verify_decomposition Verify Complete Decomposition (e.g., Modified Mulliken-Barker Test) stir_24h->verify_decomposition decomposition_complete Decomposition Complete? verify_decomposition->decomposition_complete neutralize Neutralize Solution to pH 6-8 with Dilute Acid in Ice Bath decomposition_complete->neutralize Yes re_treat Re-treat with NaOH and Continue Stirring decomposition_complete->re_treat No dispose Dispose of Neutralized Solution According to Local Regulations neutralize->dispose end End dispose->end re_treat->stir_24h

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Guidance for Handling Nitrourea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides critical safety and logistical information for handling Nitrourea, a potent explosive compound. The following procedures are based on established safety protocols for structurally related hazardous substances, including aromatic nitro and diazo compounds, to ensure the highest level of safety in the laboratory.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure and ensure personal safety when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[1]Prevents skin contact and absorption. Aromatic nitro compounds can be toxic upon dermal exposure.[1]
Eye and Face Protection Safety glasses with side shields are the minimum requirement. A face shield should be worn in situations with a splash hazard.[1]Protects against accidental splashes and contact with dust particles, which can cause serious eye irritation.[1]
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes.[1]Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is necessary when engineering controls like a fume hood are not available or are insufficient to control airborne dust.[1]Diazo compounds can be hazardous if inhaled. A respirator minimizes the risk of respiratory tract irritation and systemic toxicity.[1]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]

Safe Handling Practices:

  • Avoid the generation of dust.[1]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • All containers should be clearly labeled.[1]

  • Given that this compound is known to be a powerful explosive that is sensitive to heat and shock, it should be handled with extreme care.[3]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Keep containers tightly closed when not in use.[1]

  • This compound should not be stored for long periods as it is prone to hydrolysis.[3]

Emergency Response Plan

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[4][5] Remove contaminated clothing.[6]

  • Eye Contact: Flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[5]

  • Inhalation: Move the exposed person to fresh air at once.[7] If breathing has stopped, perform artificial respiration.[7][8]

  • Ingestion: Do not induce vomiting.[5] Call for immediate medical help.[5]

Spill and Leak Procedures:

  • Evacuate all personnel from the area of the spill.[6]

  • For minor liquid spills, use absorbent pads to wipe up the liquid. The spill area should then be cleaned thoroughly.[4]

  • For solid spills, avoid generating dust.

  • Collect all waste materials in a designated and clearly labeled hazardous waste container.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste materials, including contaminated PPE and disposable labware, in a designated and clearly labeled hazardous waste container.[1] Do not mix with other waste streams unless compatibility has been confirmed.[1]

  • Disposal Method: All chemical waste should be disposed of in accordance with local, state, and federal regulations.[9] For this compound, dilution and hydrolysis is a suggested disposal method.[3]

Nitrourea_Handling_Workflow prep Preparation & Risk Assessment ppe Don Appropriate PPE prep->ppe Proceed with caution handling Handling in Fume Hood ppe->handling storage Short-Term Storage handling->storage If not for immediate use disposal Waste Disposal handling->disposal After use emergency Emergency Procedures handling->emergency In case of spill or exposure storage->handling decon Decontamination disposal->decon emergency->decon

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.